O-Me Eribulin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2676196-81-7 |
|---|---|
Molecular Formula |
C41H61NO11 |
Molecular Weight |
743.9 g/mol |
IUPAC Name |
(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-methoxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one |
InChI |
InChI=1S/C41H61NO11/c1-20-12-24-6-8-29-21(2)13-26(46-29)10-11-41-18-34-37(52-41)38-39(51-34)40(53-41)36-30(50-38)9-7-25(48-36)14-23(43)15-28-32(17-31(47-24)22(20)3)49-33(35(28)45-5)16-27(19-42)44-4/h20,24-40H,2-3,6-19,42H2,1,4-5H3/t20-,24+,25-,26+,27+,28+,29+,30+,31-,32+,33-,34-,35-,36+,37+,38+,39-,40+,41+/m1/s1 |
InChI Key |
DWAHEGQJQGQGSU-MZLQLVDZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of O-Me Eribulin: Pathways and Optimization Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eribulin (B193375), a complex synthetic analogue of the marine natural product halichondrin B, is a potent anticancer agent. Its intricate molecular architecture, featuring 19 stereocenters and a 22-membered macrocyclic ketone, presents a formidable challenge for chemical synthesis. This technical guide provides an in-depth overview of the key synthetic pathways developed for O-Me Eribulin (the penultimate intermediate to Eribulin Mesylate), with a focus on the strategies employed by leading academic and industrial research groups. We will delve into the critical disconnections, key fragment syntheses, and the pivotal macrocyclization reaction, presenting detailed experimental protocols for cornerstone reactions. Furthermore, this document summarizes quantitative data from various synthetic approaches to offer a comparative analysis of their efficiency and highlights key optimization strategies that have been crucial for enabling the large-scale production of this important therapeutic.
Introduction
Eribulin mesylate (marketed as Halaven®) is a nontaxane microtubule dynamics inhibitor approved for the treatment of certain types of metastatic breast cancer and liposarcoma.[1][2] Its unique mechanism of action and significant clinical efficacy have driven extensive research into its total synthesis. The complexity of the molecule necessitates highly convergent and stereocontrolled synthetic strategies. This guide will focus on the synthesis of this compound, the direct precursor to the active pharmaceutical ingredient, Eribulin Mesylate.
The total synthesis of Eribulin is a landmark achievement in modern organic chemistry, showcasing the power of strategic bond disconnections and the development of novel synthetic methodologies. Several distinct approaches have been reported, primarily from the research groups of Kishi (Harvard University) and Nicolaou (Rice University), as well as the process chemistry team at Eisai, the company that developed the drug. A more recent formal synthesis has also been reported by Britton and coworkers. These syntheses, while ultimately converging on the same complex target, employ different strategies for fragment assembly and macrocyclization.
Retrosynthetic Analysis and Key Fragments
The general retrosynthetic strategy for this compound involves disconnecting the macrocycle and the complex polyether domain into smaller, more manageable building blocks. The most common approach involves a late-stage macrocyclization, typically via a Nozaki-Hiyama-Kishi (NHK) reaction, and the coupling of two major fragments: a "left half" (C1-C13) and a "right half" (C14-C35).
A representative retrosynthetic analysis is depicted below:
Figure 1: A simplified retrosynthetic analysis of this compound, highlighting the key fragments.
The C14-C35 fragment, containing the intricate polycyclic ether system, is arguably the most challenging portion of the synthesis. Its construction often involves the coupling of smaller sub-fragments, such as a C14-C26 piece and a C27-C35 piece.
Synthesis of Key Fragments
The synthesis of the key fragments of this compound is a testament to the power of stereoselective synthesis. Various methodologies have been employed to control the numerous stereocenters within these fragments.
Synthesis of the C14-C35 Fragment
The C14-C35 fragment has been a major focus of synthetic efforts. The Eisai process chemistry group has published a robust and scalable synthesis of this fragment.[3] A key feature of their approach is the iterative use of the Nozaki-Hiyama-Kishi (NHK) reaction to couple smaller building blocks.
More recent approaches have sought to improve the efficiency of this fragment's synthesis. For instance, a formal synthesis by Britton and coworkers utilizes an α-chloroaldehyde-based strategy, which significantly reduces the number of steps required to access a key C14-C35 intermediate.[4][5]
Synthesis of the C1-C13 Fragment
The C1-C13 fragment, while less complex than the C14-C35 portion, still requires a carefully orchestrated sequence of reactions to install the correct stereochemistry. The synthesis of this fragment has also been a subject of optimization studies to improve yields and scalability for industrial production.
The Pivotal Macrocyclization Step
The formation of the 22-membered macrocycle is a critical and often challenging step in the total synthesis of this compound. The most widely employed method is the intramolecular Nozaki-Hiyama-Kishi (NHK) reaction. This chromium- and nickel-mediated coupling of a vinyl iodide and an aldehyde has proven to be a reliable method for forming the large ring.[2][6]
Optimization of the Nozaki-Hiyama-Kishi Macrocyclization
The efficiency of the NHK macrocyclization is highly dependent on the reaction conditions. Key parameters that have been optimized include:
-
Solvent: A mixture of solvents is often used to ensure the solubility of the complex precursor and to modulate reactivity.
-
Ligands: The choice of ligand for the nickel catalyst can significantly impact the yield and stereoselectivity of the reaction.
-
Reaction Concentration: High dilution conditions are typically necessary to favor the intramolecular cyclization over intermolecular side reactions.
-
Rate of Addition: Slow addition of the precursor to the reaction mixture is often employed to maintain a low concentration of the reactive species.
The Nicolaou group has also explored an alternative macrocyclization strategy involving an intramolecular coupling between an alkyl iodide and an aldehyde, showcasing an innovative approach to forming the all-carbon macrocycle.[7][8]
Comparative Analysis of Synthetic Routes
The various synthetic routes to this compound can be compared based on several key metrics, including the total number of steps, the longest linear sequence, and the overall yield.
| Synthetic Approach | Key Macrocyclization Strategy | Reported Total Steps (approx.) | Reported Longest Linear Sequence (approx.) | Noteworthy Features |
| Kishi/Eisai | Intramolecular NHK | ~60-70 | ~30-35 | Established the first successful total synthesis and a scalable manufacturing process.[3][9] |
| Nicolaou (2022) | Intramolecular Alkyl Iodide-Aldehyde Coupling | Not explicitly stated as a single number | Shorter sequence to key fragments reported | Employs a "reverse approach" for constructing cyclic ethers and an innovative macrocyclization.[7][8] |
| Britton (Formal Synthesis) | Not applicable (converges to a known intermediate) | ~52 (to Eribulin) | Not explicitly stated as a single number | Utilizes an α-chloroaldehyde-based strategy to significantly shorten the synthesis of the C14-C35 fragment.[4][5] |
Table 1: Comparison of different synthetic strategies for Eribulin.
Detailed Experimental Protocols
This section provides detailed experimental protocols for key reactions in the synthesis of this compound, based on published procedures. These protocols are intended for informational purposes for trained professionals and should be adapted and optimized as needed.
Representative Protocol for Nozaki-Hiyama-Kishi Macrocyclization
This protocol is a generalized representation based on published methods and should be adapted with caution.
Reaction Scheme:
Figure 2: General scheme for the Nozaki-Hiyama-Kishi macrocyclization.
Materials:
-
Vinyl Iodide-Aldehyde Precursor
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Anhydrous Nickel(II) chloride (NiCl₂)
-
Anhydrous, degassed solvent (e.g., DMF/THF mixture)
-
Ligand (e.g., a chiral phosphine (B1218219) or amine ligand)
Procedure:
-
In a glovebox, a flame-dried, multi-necked round-bottom flask equipped with a magnetic stir bar is charged with anhydrous CrCl₂ and anhydrous NiCl₂.
-
Anhydrous, degassed solvent is added, and the mixture is stirred vigorously to form a suspension.
-
In a separate flask, the vinyl iodide-aldehyde precursor and the ligand are dissolved in the anhydrous, degassed solvent.
-
The solution of the precursor is drawn into a syringe and placed on a syringe pump.
-
The precursor solution is added dropwise to the vigorously stirred CrCl₂/NiCl₂ suspension over an extended period (e.g., 12-24 hours) to maintain high dilution.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired macrocyclic product.
Optimization and Scale-Up Considerations
The transition from a laboratory-scale synthesis to a large-scale manufacturing process for a molecule as complex as Eribulin presents significant challenges. Key areas of optimization have included:
-
Reagent Stoichiometry: Minimizing the use of expensive or hazardous reagents without compromising yield or purity.
-
Reaction Times: Reducing reaction times to improve throughput and minimize the potential for side reactions.
-
Purification Methods: Developing robust and scalable purification methods, such as crystallization, to replace chromatographic purification where possible.
-
Process Safety: Ensuring the safe handling of all reagents and intermediates on a large scale.
-
Continuous Flow Chemistry: Investigating the use of continuous flow reactors for certain steps to improve safety, control, and efficiency.[10]
Conclusion
The total synthesis of this compound is a landmark achievement in organic chemistry, demonstrating the ingenuity and perseverance of synthetic chemists. The development of multiple synthetic routes, each with its own set of innovations, has not only made this life-saving drug available to patients but has also pushed the boundaries of what is possible in the synthesis of complex molecules. The ongoing efforts to optimize and shorten the synthetic sequence highlight the continuous drive for efficiency and elegance in chemical synthesis. This technical guide has provided a comprehensive overview of the key strategies, experimental details, and optimization efforts that have defined the journey of this compound from a synthetic challenge to a manufactured therapeutic. Further research in this area will undoubtedly lead to even more efficient and innovative approaches to the synthesis of Eribulin and other complex natural product-based drugs.
References
- 1. summit.sfu.ca [summit.sfu.ca]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. A unified strategy for the total syntheses of eribulin and a macrolactam analogue of halichondrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An α-chloroaldehyde-based formal synthesis of eribulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A unified strategy for the total syntheses of eribulin and a macrolactam analogue of halichondrin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Breakthrough in synthesis advances a potent anti-cancer agent | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Mechanism of Action of O-Me Eribulin (E7130)
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl Eribulin (B193375) (O-Me Eribulin), also known as E7130, is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai. It is a potent microtubule dynamics inhibitor with a multifaceted mechanism of action that extends beyond direct cytotoxicity to cancer cells, significantly impacting the tumor microenvironment (TME). This technical guide provides a comprehensive overview of the core mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and signaling pathways.
Core Mechanism of Action: Dual Impact on Tumor Cells and the Microenvironment
The primary mechanism of action of this compound is the inhibition of microtubule dynamics, a crucial process for cell division and intracellular transport. However, its clinical efficacy is also attributed to its unique ability to modulate the TME, creating a less favorable environment for tumor growth and metastasis.
Inhibition of Microtubule Dynamics
This compound, like its parent compound eribulin, functions as a microtubule depolymerizing agent. It binds to the plus ends of microtubules, suppressing their growth and leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][2][3] This end-poisoning mechanism is distinct from other microtubule-targeting agents.[4]
Modulation of the Tumor Microenvironment
A key feature of this compound is its ability to remodel the TME. This includes the suppression of cancer-associated fibroblasts (CAFs) and the normalization of tumor vasculature.
-
Suppression of Cancer-Associated Fibroblasts (CAFs): this compound has been shown to reduce the number of α-smooth muscle actin (α-SMA)-positive CAFs, which are known to promote tumor growth and metastasis.[5][6] This effect is mediated through the inhibition of the Transforming Growth Factor-β (TGF-β)-induced transdifferentiation of fibroblasts into myofibroblasts.[5]
-
Tumor Vasculature Remodeling: this compound promotes the remodeling of tumor vasculature, leading to an increase in intratumoral CD31-positive endothelial cells.[7] This vascular normalization can improve tumor perfusion, alleviate hypoxia, and potentially enhance the delivery and efficacy of co-administered therapies.
Quantitative Data
The following tables summarize the available quantitative data for this compound (E7130) and its closely related analog, eribulin.
| Parameter | Cell Line | Value | Reference |
| IC50 (this compound) | KPL-4 (Breast Cancer) | 0.01 - 0.1 nM | |
| OSC-19 (Head and Neck Cancer) | 0.01 - 0.1 nM | ||
| FaDu (Head and Neck Cancer) | 0.01 - 0.1 nM | ||
| HSC-2 (Head and Neck Cancer) | 0.01 - 0.1 nM | ||
| IC50 (Eribulin) | Hematologic Cancer Cell Lines | 0.13 - 12.12 nM | [1] |
| TNBC Cell Lines | Not significantly different from non-TNBC | ||
| Panel of 25 Cancer Cell Lines (Median GI50) | 0.51 nM |
Table 1: Anti-proliferative Activity of this compound and Eribulin. This table presents the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound and eribulin in various cancer cell lines.
| Parameter | Model | Effect | Reference |
| α-SMA Positive CAFs | FaDu SCCHN xenograft | Reduction | |
| Intratumoral Microvessel Density (MVD) | HSC-2 SCCHN xenograft | Increase | |
| CD31 Expression | Human cancer xenograft models | Significant increase in 6 out of 10 models | [7] |
Table 2: Effects of this compound on the Tumor Microenvironment. This table summarizes the observed effects of this compound on key components of the tumor microenvironment in preclinical models.
Signaling Pathways
This compound exerts its effects on the TME by modulating key signaling pathways, most notably the TGF-β and PI3K/AKT/mTOR pathways.
TGF-β Signaling Pathway
TGF-β is a cytokine that plays a crucial role in the activation of CAFs. This compound interferes with TGF-β-induced α-SMA expression in fibroblasts.[5] This disruption of CAF activation is a key component of its TME-modulating activity.
References
- 1. Eribulin Synergistically Increases Anti-Tumor Activity of an mTOR Inhibitor by Inhibiting pAKT/pS6K/pS6 in Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K activation promotes resistance to eribulin in HER2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single arm, phase two study of low-dose metronomic eribulin in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
O-Me Eribulin: A Comprehensive Technical Guide on Physicochemical Properties and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl Eribulin (O-Me Eribulin) is a synthetic analog of Eribulin, a potent microtubule-targeting agent used in the treatment of certain cancers. As a derivative, this compound is of significant interest for its potential role in the development of antibody-drug conjugates (ADCs) and other targeted cancer therapies. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, alongside the known cellular signaling pathways affected by its parent compound, Eribulin. Due to the limited availability of specific experimental data for this compound, this guide also incorporates relevant data from Eribulin and its commercially available salt, Eribulin Mesylate, to provide a comprehensive understanding.
Physicochemical Properties
The physicochemical characteristics of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation and stability.
This compound
Quantitative data for this compound is limited. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C41H61NO11 | MedChemExpress[1] |
| Molecular Weight | 743.92 g/mol | MedChemExpress[1] |
| Density (Predicted) | 1.265 ± 0.10 g/cm³ (at 25°C, 760 Torr) | ChemicalBook[2] |
| pKa (Predicted) | 8.461 ± 0.10 | ChemicalBook[2] |
Eribulin and Eribulin Mesylate
For comparative purposes and to provide a broader context, the physicochemical properties of Eribulin and Eribulin Mesylate are presented below. Eribulin Mesylate is the salt form of Eribulin used in the commercial formulation Halaven®.
| Property | Eribulin | Eribulin Mesylate | Source |
| Molecular Formula | C40H59NO11 | C41H63NO14S | PubChem[3], PubChem[4] |
| Molecular Weight | 729.9 g/mol | 826.0 g/mol | PubChem[3], PubChem[4] |
| logP (Predicted) | 1.26 - 2.31 | - | DrugBank Online[5] |
| pKa (Strongest Basic, Predicted) | 9.56 | - | DrugBank Online[5] |
| Water Solubility (Predicted) | 0.0798 mg/mL | Freely soluble | DrugBank Online[5], accessdata.fda.gov[6] |
| Solubility | - | Freely soluble in water, methanol, ethanol, 1-octanol, benzyl (B1604629) alcohol, dimethylsulfoxide, N-methylpyrrolidone, dichloromethane (B109758) and ethyl acetate. Soluble in acetone, sparingly soluble in acetonitrile, and practically insoluble in tert-butyl methyl ether, n-heptane and n-pentane. | accessdata.fda.gov[6] |
Experimental Protocols
Physicochemical Stability Assessment of Eribulin Mesylate Solutions
This protocol is adapted from a study on the stability of commercially available Eribulin Mesylate injection solutions.
Objective: To determine the physicochemical stability of Eribulin Mesylate solutions under various storage conditions.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection.
Experimental Workflow:
Figure 1: Workflow for Physicochemical Stability Testing.
Detailed Steps:
-
Preparation of Test Solutions: Triplicate test solutions of Eribulin Mesylate are prepared at different concentrations in a suitable vehicle (e.g., 0.9% sodium chloride solution) and stored in appropriate containers (e.g., polypropylene (B1209903) syringes or polyethylene (B3416737) bags).
-
Storage Conditions: The prepared solutions are stored under controlled conditions, typically protected from light at both room temperature (25°C) and under refrigeration (2-8°C).
-
Sampling: Aliquots of the solutions are withdrawn at specified time intervals (e.g., day 0, 1, 3, 5, 7, 14, 21, and 28).
-
Physical Stability Assessment:
-
pH Measurement: The pH of the solutions is measured at regular intervals (e.g., once a week).
-
Visual Inspection: Solutions are visually inspected for any signs of precipitation or color change.
-
-
Chemical Stability Assessment (RP-HPLC):
-
A stability-indicating RP-HPLC method with UV detection (at 200 nm) is used to quantify the concentration of Eribulin Mesylate in the samples.
-
The percentage of the initial concentration remaining at each time point is calculated.
-
Expected Outcome: This protocol allows for the determination of the shelf-life and appropriate storage conditions for Eribulin Mesylate solutions by assessing the change in concentration and physical appearance over time.[7]
Signaling Pathways and Mechanism of Action
Eribulin, the parent compound of this compound, exerts its anticancer effects primarily through the inhibition of microtubule dynamics. This action leads to cell cycle arrest and apoptosis. Beyond this primary mechanism, Eribulin has been shown to modulate several other critical signaling pathways involved in tumor progression and metastasis.
Primary Mechanism: Microtubule Inhibition
Eribulin binds to the plus ends of microtubules, suppressing microtubule growth without affecting the shortening phase. This leads to the sequestration of tubulin into nonproductive aggregates, disruption of mitotic spindles, a G2/M cell-cycle block, and ultimately, apoptotic cell death after prolonged mitotic blockage.[8]
Modulation of Key Signaling Pathways
Eribulin's impact extends beyond direct microtubule inhibition, influencing the tumor microenvironment and metastatic potential through the modulation of various signaling pathways.
Figure 2: Eribulin's Mechanism of Action and Affected Signaling Pathways.
-
VEGF, Wnt, Notch, and Ephrin Signaling: Mechanistic studies have demonstrated that Eribulin can decrease the expression of genes associated with angiogenesis, including those involved in the Vascular Endothelial Growth Factor (VEGF), Wnt, Notch, and ephrin signaling pathways. This leads to a reduction in tumor-associated angiogenesis and can remodel the tumor vasculature, potentially alleviating hypoxia.[9]
-
PI3K/AKT/mTOR Pathway: Eribulin has been shown to potently decrease the phosphorylation of AKT, a key component of the PI3K/AKT/mTOR pathway. This pathway is crucial for cell survival and proliferation, and its inhibition by Eribulin contributes to the drug's anti-tumor activity.[10]
-
STAT3 Signaling: Eribulin treatment has been observed to decrease the levels of total and phosphorylated STAT3. The STAT3 pathway is involved in promoting cancer cell proliferation and survival.[9]
Conclusion
This compound is a promising derivative of Eribulin with potential applications in targeted cancer therapy. While specific experimental data on its physicochemical properties are still emerging, the available information, supplemented by data from its parent compound Eribulin and its mesylate salt, provides a solid foundation for further research and development. Understanding the core physicochemical characteristics is paramount for formulation and delivery, while knowledge of its impact on cellular signaling pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic combinations. The information presented in this guide serves as a valuable resource for scientists and researchers dedicated to advancing cancer treatment through the development of innovative drug candidates like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Eribulin | C40H59NO11 | CID 11354606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of Eribulin on Angiogenesis and the Expression of Endothelial Adhesion Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eribulin Synergistically Increases Anti-Tumor Activity of an mTOR Inhibitor by Inhibiting pAKT/pS6K/pS6 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Application of Eribulin and its Derivatives as Cytotoxic Payloads
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eribulin (B193375), a synthetic macrocyclic ketone analog of the marine natural product halichondrin B, has emerged as a potent microtubule dynamics inhibitor with significant clinical utility in oncology. Its unique mechanism of action, targeting the plus ends of microtubules, has established it as an important therapeutic agent. This technical guide provides a comprehensive overview of the discovery, origin, and synthetic strategies related to eribulin and its derivatives, with a particular focus on their application as cytotoxic payloads in Antibody-Drug Conjugates (ADCs). While the term "O-Me Eribulin" is not widely established in peer-reviewed literature, it is used by some commercial suppliers to refer to eribulin derivatives developed for ADC applications. This guide will address these derivatives within the broader context of eribulin's role in next-generation cancer therapeutics.
Discovery and Origin
The journey to eribulin began with the isolation of halichondrin B from the marine sponge Halichondria okadai by Japanese scientists in the 1980s.[1] This complex polyether macrolide demonstrated remarkable antitumor activity, attracting significant interest from the scientific community. However, the scarcity of the natural source material presented a major hurdle for further development.
Eribulin as a Cytotoxic Payload for Antibody-Drug Conjugates (ADCs)
The potent cytotoxicity and unique mechanism of action of eribulin make it an attractive payload for ADCs. ADCs are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells by linking them to a monoclonal antibody that recognizes a specific tumor-associated antigen.
Several eribulin-containing ADCs are currently in development, demonstrating the promise of this approach. Notable examples include:
-
MORAb-202: This ADC consists of the anti-folate receptor alpha (FRA) antibody farletuzumab conjugated to eribulin.[6][7] It has shown potent and specific cytotoxicity in a range of FRA-expressing tumor cell lines.[6][8]
-
BB-1701: A HER2-targeting ADC that utilizes an eribulin payload.[9][10] Preclinical studies have indicated its potential against HER2-expressing cancers, including those with low HER2 expression.[9][11]
The development of these ADCs involves the chemical modification of eribulin to enable its conjugation to the antibody via a linker.
Synthesis and Experimental Protocols
The total synthesis of eribulin is a complex, multi-step process.[2][12] While a detailed, step-by-step protocol for the industrial-scale synthesis is proprietary, the scientific literature provides insights into the key synthetic strategies. The synthesis typically involves the construction of key fragments of the molecule, which are then coupled together.[2]
Synthesis of Eribulin-Linker Conjugates for ADCs
The conjugation of eribulin to an antibody requires the introduction of a linker molecule. This is typically achieved by modifying the primary amine at the C35 position of eribulin.[7] A common strategy involves the use of a cleavable linker, such as a maleimide-valine-citrulline linker, which is designed to be stable in circulation but is cleaved by enzymes like cathepsin B upon internalization into the target cancer cell, releasing the active eribulin payload.[7]
Illustrative Experimental Workflow for Eribulin-Linker Synthesis:
Caption: General workflow for the synthesis of an eribulin-based Antibody-Drug Conjugate.
Note: Specific reaction conditions, such as solvents, temperature, and reaction times, would be optimized for each specific linker and antibody combination.
Mechanism of Action and Signaling Pathways
Eribulin exerts its cytotoxic effects through a unique mechanism of action that distinguishes it from other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.
Microtubule Dynamics Inhibition
The primary mechanism of action of eribulin is the inhibition of microtubule growth. It binds to the plus ends of microtubules, suppressing their dynamic instability.[13][14] This leads to the sequestration of tubulin into non-productive aggregates, preventing the formation of the mitotic spindle, which is essential for cell division.[15] The disruption of microtubule function ultimately triggers cell cycle arrest at the G2/M phase and induces apoptosis (programmed cell death).[13][15]
Effects on the Tumor Microenvironment
Beyond its direct cytotoxic effects, eribulin has been shown to modulate the tumor microenvironment. Preclinical studies have demonstrated that eribulin can lead to vascular remodeling within tumors, which can increase tumor perfusion and potentially alleviate hypoxia.[13] This effect may enhance the delivery and efficacy of subsequent therapies.
Caption: Signaling pathway of Eribulin's anticancer effects.
Quantitative Data
The following tables summarize key quantitative data related to the cytotoxic activity of eribulin derivatives and the efficacy of eribulin-containing ADCs.
Table 1: In Vitro Cytotoxicity of "this compound"
| Cell Line | Cancer Type | IC50 (nM) |
| SKBR3 | Breast Cancer | 0.2052 |
| MDA-MB-468 | Breast Cancer | 0.1827 |
| A549 | Lung Cancer | 0.5151 |
| Data obtained from a commercial supplier (MedChemExpress) for a compound designated as "this compound".[16] |
Table 2: Efficacy of MORAb-202 (Farletuzumab-Eribulin ADC)
| Cell Line | FRA Expression | IC50 (nM) |
| IGROV-1 | High | 0.1 |
| NCI-H2110 | Moderate | 7.4 |
| A431-A3 | Low | 230 |
| SJSA-1 | Negative | >1000 |
| In vitro cytotoxicity data.[6] |
Table 3: Clinical Efficacy of BB-1701 (Anti-HER2-Eribulin ADC) in HER2-Low Breast Cancer
| Dose Level (mg/kg) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | 6-month Progression-Free Survival (PFS) Rate |
| 1.0 | - | 80.0% | 20% |
| 1.2 | - | 88.9% | 50% |
| 1.4 | - | 80.0% | 40% |
| 1.6 | 30.0% | 60.0% | 50% |
| Data from a Phase I study in patients with locally advanced/metastatic HER2-low expressing breast cancer.[9] |
Conclusion and Future Directions
Eribulin, a testament to the power of natural product synthesis, has established itself as a valuable therapeutic agent in the fight against cancer. Its evolution from a complex marine natural product to a clinically approved drug and now a payload for targeted ADC therapies highlights the ongoing innovation in oncology drug development. While the specific designation "this compound" requires further clarification in the scientific literature, the broader class of eribulin derivatives for ADCs holds immense promise. Future research will likely focus on optimizing linker technologies, exploring novel antibody targets, and evaluating combination therapies to further enhance the therapeutic potential of eribulin-based conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A unified strategy for the total syntheses of eribulin and a macrolactam analogue of halichondrin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contractpharma.com [contractpharma.com]
- 4. eisai.com [eisai.com]
- 5. First-in-Human Phase 1 Study of MORAb-202, an Antibody-Drug Conjugate Comprising Farletuzumab Linked to Eribulin Mesylate, in Patients with Folate Receptor-α-Positive Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody‐drug conjugate MORAb‐202 exhibits long‐lasting antitumor efficacy in TNBC PDx models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. adcreview.com [adcreview.com]
- 11. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. summit.sfu.ca [summit.sfu.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. From seaside to bedside: Current evidence and future perspectives in the treatment of breast cancer using marine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
O-Me Eribulin: A Technical Guide to its Core Mechanism of Microtubule Dynamics Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eribulin (B193375) mesylate, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule-targeting agent with a distinct mechanism of action that sets it apart from other tubulin inhibitors. This technical guide provides an in-depth exploration of the core mechanism of O-Me Eribulin: the inhibition of microtubule dynamics. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of the key molecular interactions and cellular consequences. Eribulin's unique "end-poisoning" mechanism, characterized by the suppression of microtubule growth with minimal impact on shortening, leads to mitotic catastrophe and apoptosis in cancer cells. Beyond its antimitotic effects, this guide also touches upon the non-mitotic actions of eribulin, such as vascular remodeling and the reversal of the epithelial-to-mesenchymal transition, which contribute to its overall anti-tumor efficacy.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their constant remodeling, a process known as dynamic instability, involves phases of polymerization (growth) and depolymerization (shortening). This dynamism makes them a prime target for anticancer therapies. This compound (eribulin) represents a unique class of microtubule inhibitors with a mechanism that diverges from classical agents like taxanes and vinca (B1221190) alkaloids. Eribulin exerts its potent antiproliferative effects by specifically binding to the plus-ends of microtubules, thereby suppressing their growth and leading to a cascade of events culminating in apoptotic cell death.[1][2] This guide delves into the specifics of this interaction, providing a detailed overview of the quantitative effects of eribulin on microtubule dynamics and the experimental approaches used to elucidate these mechanisms.
Core Mechanism of Action: Inhibition of Microtubule Dynamics
Eribulin's primary mechanism of action is the inhibition of microtubule polymerization through a unique "end-poisoning" mechanism.[3] Unlike other microtubule-targeting agents, eribulin does not globally stabilize or destabilize microtubules. Instead, it binds with high affinity to the plus-ends of existing microtubules, effectively capping them and preventing the addition of new tubulin dimers.[3][4] This action specifically suppresses the growth phase of dynamic instability with little to no effect on the shortening phase.[1][2][4] This disruption of microtubule dynamics leads to the formation of aberrant mitotic spindles, triggering a prolonged mitotic block and ultimately inducing apoptosis.[1][5]
Quantitative Effects on Microtubule Dynamics
The interaction of eribulin with tubulin and microtubules has been quantified in various studies. These data provide a clear picture of its potency and unique mechanism.
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (Kd) to Soluble Tubulin | 46 µM (overall) | Purified bovine brain tubulin | [1][4] |
| 0.4 µM (high-affinity subset) | Purified bovine brain tubulin | [4] | |
| Binding Affinity (Kd) to Polymerized Microtubules | 3.5 µM | In vitro polymerized microtubules | [1][4] |
| Binding Stoichiometry to Microtubules | 14.7 molecules per microtubule | In vitro polymerized microtubules | [1][4] |
| Effect on Microtubule Growth Rate | Suppressed | Purified bovine tubulin & MCF7 cells | [1] |
| 32% suppression at 100 nM (with βIII tubulin) | In vitro reconstituted microtubules | ||
| Effect on Microtubule Shortening Rate | Little to no effect | Purified bovine tubulin & MCF7 cells | [1] |
| 43% reduction at 100 nM (without βIII tubulin) | In vitro reconstituted microtubules | ||
| Effect on Centromere Dynamics | Decreased from 0.84 µm/min to 0.55 µm/min (at 60 nM) | U2OS cells | [1] |
Table 1: Quantitative Data on Eribulin's Interaction with Microtubules. This table summarizes key quantitative parameters describing the binding and effects of eribulin on microtubule dynamics.
Antiproliferative Activity
Eribulin exhibits potent antiproliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Panel of 8 Human Cancer Cell Lines (average) | Various | 1.8 | [1] |
| 12 Triple-Negative Breast Cancer (TNBC) Cell Lines | Breast Cancer | Varies (most < 5 nM) | [6] |
| 5 non-TNBC Cell Lines | Breast Cancer | Varies | [6] |
| Panel of 25 Human Cancer Cell Lines (median GI50) | Various | 0.51 | [7] |
Table 2: Antiproliferative Activity of Eribulin in Various Cancer Cell Lines. This table presents the IC50 or GI50 values of eribulin in different cancer cell lines, demonstrating its potent cytotoxic effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of eribulin on microtubule dynamics and cell viability.
In Vitro Microtubule Dynamics Assay using TIRF Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique to visualize the dynamics of individual microtubules in real-time.
Objective: To directly observe and quantify the effects of eribulin on the growth, shortening, catastrophe, and rescue events of individual microtubules.
Materials:
-
Purified, fluorescently labeled tubulin (e.g., rhodamine- or Alexa Fluor-labeled)
-
GMPCPP-stabilized, biotinylated microtubule "seeds"
-
Streptavidin-coated glass coverslips
-
TIRF microscope with a heated stage (37°C) and appropriate laser lines and filters
-
Imaging buffer (e.g., BRB80 buffer supplemented with GTP, an oxygen scavenger system, and ATP)
-
Eribulin mesylate stock solution
Protocol:
-
Chamber Preparation: Assemble a flow chamber using a streptavidin-coated coverslip and a glass slide.
-
Seed Immobilization: Flow in the biotinylated microtubule seeds and allow them to bind to the streptavidin-coated surface.
-
Initiation of Microtubule Growth: Introduce a solution containing fluorescently labeled tubulin, GTP, and the desired concentration of eribulin (or vehicle control) into the chamber.
-
Image Acquisition: Immediately begin acquiring time-lapse images using the TIRF microscope. Capture images at regular intervals (e.g., every 2-5 seconds) for a sufficient duration to observe multiple dynamic instability events.
-
Data Analysis: Analyze the time-lapse images to generate kymographs. From the kymographs, measure the rates of microtubule growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).
Immunofluorescence Staining of Microtubules in Cancer Cells
Immunofluorescence microscopy allows for the visualization of the microtubule network and mitotic spindle morphology in cells treated with eribulin.
Objective: To assess the qualitative and quantitative changes in the microtubule cytoskeleton and mitotic spindle organization following eribulin treatment.
Materials:
-
Cancer cell line of interest (e.g., MCF7, HeLa)
-
Glass coverslips
-
Cell culture medium and supplements
-
Eribulin mesylate stock solution
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of eribulin or vehicle control for the desired duration.
-
Fixation: Gently wash the cells with PBS and then fix them using either paraformaldehyde or cold methanol.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with Triton X-100 to allow antibody access to intracellular structures.
-
Blocking: Incubate the cells in blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody.
-
Secondary Antibody Incubation: Wash the cells and then incubate with the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI, wash the cells, and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images to document changes in microtubule organization and mitotic spindle morphology.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic effects of eribulin on a cancer cell line and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Cell culture medium and supplements
-
Eribulin mesylate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of eribulin concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the eribulin concentration to generate a dose-response curve. From this curve, determine the IC50 value, which is the concentration of eribulin that inhibits cell viability by 50%.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in eribulin's mechanism of action can aid in understanding its effects. The following diagrams were generated using the Graphviz DOT language.
Caption: Signaling pathway of this compound's core mechanism.
Caption: Experimental workflow for the in vitro microtubule dynamics assay.
Non-Mitotic Mechanisms of Action
In addition to its well-characterized antimitotic activity, eribulin has been shown to exert non-mitotic effects that contribute to its overall antitumor efficacy. These include:
-
Vascular Remodeling: Eribulin can remodel the tumor vasculature, leading to increased tumor perfusion and reduced hypoxia.[1][8][9][10] This can enhance the delivery and efficacy of subsequent chemotherapies.
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): Eribulin has been observed to reverse the EMT phenotype in cancer cells, which is associated with decreased cell migration, invasion, and metastatic potential.[2][3]
-
Immunomodulation: Eribulin may also modulate the tumor microenvironment by reducing the population of immunosuppressive cells.[8]
Caption: Overview of this compound's non-mitotic effects.
Conclusion
This compound is a potent anticancer agent with a unique and well-defined mechanism of action centered on the inhibition of microtubule dynamics. Its ability to specifically suppress microtubule growth at the plus-ends without significantly affecting shortening provides a distinct therapeutic window compared to other microtubule-targeting drugs. This in-depth technical guide has provided a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways that define eribulin's core mechanism. A thorough understanding of these principles is crucial for the continued development and optimal clinical application of this important therapeutic agent and for the design of novel microtubule inhibitors in the future. The non-mitotic effects of eribulin further highlight its multifaceted antitumor activity and open new avenues for combination therapies.
References
- 1. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Multifarious targets beyond microtubules—role of eribulin in cancer therapy [imrpress.com]
- 4. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 10. Antimitotic and Non-mitotic Effects of Eribulin Mesilate in Soft Tissue Sarcoma | Anticancer Research [ar.iiarjournals.org]
A Technical Guide to the In Vitro Cytotoxicity of Eribulin in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eribulin (B193375), a synthetic analogue of the marine natural product halichondrin B, is a non-taxane microtubule dynamics inhibitor with a distinct mechanism of action.[1][2] It is approved for the treatment of patients with metastatic breast cancer who have previously received taxane- and anthracycline-based chemotherapy.[3][4] Beyond its primary antimitotic function, eribulin exhibits complex, non-mitotic activities that modulate the tumor microenvironment, including vascular remodeling and the reversal of the epithelial-to-mesenchymal transition (EMT).[2][3] This technical guide provides an in-depth overview of the in vitro cytotoxicity of eribulin in breast cancer cell lines, presenting key quantitative data, detailed experimental protocols for assessing its activity, and diagrams of the core signaling pathways involved.
Introduction
Metastatic breast cancer remains a significant clinical challenge, with a pressing need for effective therapies, particularly for patients with aggressive and chemoresistant disease subtypes like triple-negative breast cancer (TNBC).[2] Microtubule-targeting agents, such as taxanes, are mainstays of treatment, but eventual resistance often limits their efficacy. Eribulin mesylate emerged as a novel agent with a unique mechanism of inhibiting microtubule dynamics.[5] Unlike taxanes, which stabilize microtubules, eribulin inhibits the growth phase of microtubules without affecting the shortening phase, leading to the sequestration of tubulin into non-functional aggregates.[2][6] This action results in an irreversible G2/M cell cycle block, disruption of the mitotic spindle, and subsequent apoptotic cell death.[7][8] Preclinical studies have demonstrated its potent cytotoxic effects across a wide variety of human cancer cell lines, including numerous breast cancer models.[4][9]
Mechanism of Action
Eribulin's anticancer effects are multifaceted, stemming from both direct cytotoxic (mitotic) and indirect, microenvironment-modulating (non-mitotic) activities.
Mitotic Effects: Microtubule Disruption and Apoptosis
The primary mechanism of eribulin's cytotoxicity is its interaction with tubulin. It binds to a small number of high-affinity sites at the positive ends of microtubules, suppressing the polymerization (growth) phase.[1][6] This end-poisoning action disrupts the delicate balance of microtubule dynamics required for the formation of the mitotic spindle during cell division.[7][10] The consequence is a prolonged and irreversible blockage of the cell cycle at the G2/M transition, which ultimately triggers programmed cell death, or apoptosis.[7][8]
Non-Mitotic Effects: Modulating the Tumor Microenvironment
Preclinical studies have revealed that eribulin exerts profound effects on the tumor microenvironment that are independent of its direct cell-killing activity.[1] These non-mitotic mechanisms may contribute to the overall survival benefits observed in clinical trials that were not fully explained by progression-free survival alone.[11]
-
Vascular Remodeling: In xenograft models, eribulin treatment has been shown to remodel the tumor vasculature, leading to increased perfusion and a reduction in tumor hypoxia.[2][3][12] This can potentially enhance the delivery and efficacy of other chemotherapeutic agents.
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): Eribulin can suppress cancer cell migration and invasion by reversing the EMT phenotype—a key process in metastasis—back to a mesenchymal-to-epithelial (MET) state.[2][11][13] This is characterized by an increase in epithelial markers like E-cadherin and a decrease in mesenchymal markers.[11]
Implicated Signaling Pathways: PI3K/Akt and Drug Resistance
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a known driver of therapeutic resistance.[14][15] Studies have shown that constitutive activation of the PI3K/Akt pathway, often through mutations in genes like PIK3CA, is associated with primary resistance to eribulin in HER2-negative breast cancer models.[14] Interestingly, while some microtubule-stabilizing agents like paclitaxel (B517696) can induce Akt phosphorylation (activation), eribulin has been shown to suppress it.[16] This suggests that combining eribulin with PI3K or mTOR inhibitors could be a synergistic strategy to overcome resistance.[14][16]
In Vitro Cytotoxicity Data
Eribulin demonstrates potent cytotoxic activity against a broad spectrum of breast cancer cell lines, with IC50 (half-maximal inhibitory concentration) values typically in the sub-nanomolar to low nanomolar range.[4][9]
Table 1: IC50 Values of Eribulin in Human Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) | Reference |
|---|---|---|---|
| MDA-MB-231 | Triple-Negative | 0.4 - 9.5 | [4][17] |
| MDA-MB-468 | Triple-Negative | 0.4 - 9.5 | [4][17] |
| HCC1806 | Triple-Negative | 0.09 - 9.5 | [4] |
| BT-549 | Triple-Negative | 0.4 - 4.3 | [17] |
| MX-1 | Triple-Negative | 0.4 - 4.3 | [17] |
| MDA-MB-435 | Unclassified | 0.09 - 9.5 |[4] |
Note: IC50 values can vary based on experimental conditions, such as drug exposure time (typically 72 hours) and the specific viability assay used.
Resistance to eribulin can be acquired through prolonged exposure. Resistant cell lines exhibit significantly higher IC50 values and may show cross-resistance to other anticancer drugs.[8][18]
Table 2: Comparison of Eribulin IC50 in Parental vs. Resistant Cell Lines
| Cell Line Pair | Description | Fold Resistance (Approx.) | Key Resistance Mechanisms | Reference |
|---|---|---|---|---|
| MCF-7 vs. MCF-7/E | ER-positive parental vs. resistant | >10x | Increased MDR1 expression | [18][19] |
| MDA-MB-231 vs. MDA-MB-231/E | TNBC parental vs. resistant | >10x | Increased MDR1 expression |[18][19] |
Key Experimental Protocols
Standardized protocols are crucial for accurately assessing the in vitro effects of eribulin.
Generation of Eribulin-Resistant Cell Lines
-
Initial Culture: Culture parental breast cancer cells (e.g., MDA-MB-231, MCF-7) in standard growth medium.[18]
-
Stepwise Exposure: Continuously expose cells to gradually increasing concentrations of eribulin over a period of 6 months or more.[18] Start with a concentration around the IC10 and slowly escalate as cells adapt.
-
Selection: The surviving cell populations are considered eribulin-resistant.
-
Verification: Confirm resistance by performing a cytotoxicity assay (e.g., MTT) and comparing the IC50 value to the parental cell line.[18] Maintain resistant cell lines in a medium containing a maintenance dose of eribulin.
Cytotoxicity and Cell Viability Assays (MTT Assay Example)
-
Cell Seeding: Seed breast cancer cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of eribulin. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis
-
Treatment: Culture cells in 6-well plates and treat with eribulin (at concentrations around the IC50) for a specified time (e.g., 24 hours).
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified. Eribulin treatment is expected to cause an accumulation of cells in the G2/M phase.[20]
Apoptosis Assays (PARP Cleavage by Western Blot)
-
Protein Extraction: Treat cells with eribulin for 24-48 hours, then lyse the cells in RIPA buffer to extract total protein.[21]
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against PARP (Poly (ADP-ribose) polymerase). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of a cleaved PARP fragment (89 kDa) alongside the full-length protein (116 kDa) is an indicator of apoptosis.[21]
Summary and Future Directions
Eribulin demonstrates potent in vitro cytotoxicity against a wide range of breast cancer cell lines through a unique mechanism of microtubule growth suppression. Its activity is particularly notable in aggressive subtypes like TNBC. Furthermore, its non-mitotic effects on the tumor microenvironment, such as vascular remodeling and EMT reversal, distinguish it from other chemotherapies and suggest novel therapeutic possibilities. Understanding the molecular drivers of resistance, particularly the activation of the PI3K/Akt pathway, is critical for optimizing its clinical use. Future research will likely focus on rational combination therapies, such as pairing eribulin with PI3K/mTOR inhibitors or immunotherapy, to enhance its efficacy and overcome both intrinsic and acquired resistance in metastatic breast cancer.[14][16]
References
- 1. Eribulin - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. article.imrpress.com [article.imrpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Eribulin mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial–mesenchymal transition (EMT) to mesenchymal–epithelial transition (MET) states - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. d-nb.info [d-nb.info]
- 14. PI3K activation promotes resistance to eribulin in HER2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular and Molecular Effects of Eribulin in Preclinical Models of Hematologic Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eribulin Synergistically Increases Anti-Tumor Activity of an mTOR Inhibitor by Inhibiting pAKT/pS6K/pS6 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic antitumor effects of S-1 with eribulin in vitro and in vivo for triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Eribulin Mesylate Improves Cisplatin-Induced Cytotoxicity of Triple-Negative Breast Cancer by Extracellular Signal-Regulated Kinase 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Nuances of O-Me Eribulin and Halichondrin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate structural relationship between the potent anticancer agent O-Me Eribulin (B193375) (Eribulin) and its natural precursor, Halichondrin B. We will dissect their structural differences, analyze their comparative binding affinities to tubulin, and elucidate the downstream effects on critical signaling pathways. This document provides detailed experimental protocols and visualizes complex biological processes to offer a comprehensive resource for researchers in oncology and medicinal chemistry.
Structural and Functional Comparison
Halichondrin B, a complex polyether macrolide isolated from the marine sponge Halichondria okadai, demonstrated remarkable antitumor activity, which spurred efforts toward its total synthesis and the development of more synthetically accessible analogs.[1][2] Eribulin is a structurally simplified synthetic analog of Halichondrin B, designed to retain the potent biological activity while being more amenable to large-scale pharmaceutical production.[3][4]
The key structural difference lies in the C38-C54 region of Halichondrin B, which is absent in Eribulin. This truncation significantly reduces the molecular complexity. Furthermore, Eribulin features a synthetically introduced methyl ether at the C35 hydroxyl group (O-Me Eribulin), enhancing its pharmaceutical properties.
| Feature | Halichondrin B | This compound (Eribulin) | Reference |
| Origin | Natural product from Halichondria okadai | Synthetic analog | [1][2] |
| Molecular Formula | C60H86O19 | C40H59NO11 | [5] |
| Key Structural Motif | Polyether macrolide with a C1-C38 macrocycle and a C39-C54 polyether tail | Truncated C1-C35 macrocyclic ketone | [3][4] |
| Modification | - | Methyl ether at C35 hydroxyl | - |
Tubulin Binding and Microtubule Dynamics
Both Halichondrin B and Eribulin exert their potent cytotoxic effects by interacting with tubulin, the fundamental protein subunit of microtubules. Their primary mechanism of action involves the inhibition of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][6] However, subtle differences in their interaction with tubulin lead to distinct effects on microtubule dynamics.
Eribulin binds to a single high-affinity site on β-tubulin at the plus ends of microtubules.[7] This interaction suppresses microtubule growth without significantly affecting the shortening phase, a mechanism described as an "end-poisoning" effect.[3][8] This is distinct from other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids, which affect both growth and shortening phases.[9]
Quantitative Binding Data
The binding affinities of Halichondrin B and Eribulin to tubulin have been characterized using various biochemical assays. The following table summarizes key quantitative data from the literature.
| Compound | Target | Assay Type | Binding Constant (Kd/Ki) | Reference |
| Halichondrin B | αβ-tubulin heterodimer | [3H]HB Binding | Kd: 0.31 µM | [10][11] |
| This compound | αβ-tubulin heterodimer | Competitive [3H]HB Binding | Ki: 0.80 µM | [10][11] |
| This compound | Soluble tubulin | [3H]eribulin Binding | Kd: 46 µM (overall), 0.4 µM (high affinity subset) | [7][12] |
| This compound | Polymerized microtubules | [3H]eribulin Binding | Kd: 3.5 µM | [7][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the structural and functional analysis of Halichondrin B and Eribulin.
Tubulin Binding Assay (Radiolabeled Ligand Competition)
This protocol is adapted from studies characterizing the binding of Halichondrin B and Eribulin to tubulin.[10][11]
Objective: To determine the binding affinity (Ki) of a non-radiolabeled compound (e.g., Eribulin) by its ability to compete with a radiolabeled ligand (e.g., [3H]Halichondrin B) for binding to tubulin.
Materials:
-
Purified tubulin protein
-
[3H]Halichondrin B (or other suitable radiolabeled ligand)
-
Unlabeled Eribulin and Halichondrin B
-
Binding buffer (e.g., 50 mM MES, pH 6.7, 1 mM EGTA, 0.5 mM MgCl2, 0.1 mM GTP)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing purified tubulin (e.g., 1 µM) in binding buffer.
-
Add a fixed concentration of [3H]Halichondrin B (e.g., 0.1 µM).
-
Add varying concentrations of the unlabeled competitor (Eribulin or Halichondrin B).
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Rapidly filter the reaction mixture through glass fiber filters to separate protein-bound and free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki using the Cheng-Prusoff equation.
X-Ray Crystallography of Protein-Ligand Complex
This protocol provides a general workflow for determining the crystal structure of a tubulin-ligand complex.[13][14][15][16][17]
Objective: To obtain a high-resolution three-dimensional structure of Eribulin bound to tubulin.
Materials:
-
Highly purified and concentrated tubulin protein
-
Eribulin
-
Crystallization buffer and reagents (e.g., PEG, salts, buffering agents)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron source preferred)
Procedure:
-
Complex Formation: Incubate purified tubulin with a molar excess of Eribulin to ensure saturation of the binding site.
-
Crystallization Screening: Screen a wide range of crystallization conditions (pH, precipitant concentration, temperature) using vapor diffusion methods to identify initial crystallization hits.
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain well-diffracting single crystals.
-
Cryo-protection: Soak the crystals in a cryoprotectant solution to prevent ice formation during X-ray data collection at cryogenic temperatures.
-
Data Collection: Mount the cryo-cooled crystal in the X-ray beam and collect diffraction data.
-
Data Processing: Process the diffraction data to obtain a set of structure factor amplitudes and phases.
-
Structure Solution and Refinement: Solve the structure using molecular replacement with a known tubulin structure as a search model. Build the Eribulin molecule into the electron density map and refine the entire complex structure to obtain the final atomic model.
NMR Spectroscopy for Structure Elucidation
This protocol outlines the general steps for determining the structure of a complex natural product like Halichondrin B using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][18][19][20]
Objective: To elucidate the complete chemical structure, including stereochemistry, of Halichondrin B.
Materials:
-
Purified Halichondrin B sample
-
Deuterated NMR solvents (e.g., CDCl3, CD3OD)
-
High-field NMR spectrometer with a cryoprobe
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent.
-
1D NMR: Acquire 1H and 13C NMR spectra to identify the types and number of protons and carbons in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.
-
-
Data Analysis: Integrate and analyze all NMR data to piece together the molecular fragments and establish the final planar structure and relative stereochemistry.
-
Comparison with Known Structures: Compare the obtained NMR data with published data for confirmation.
Computational Modeling of Protein-Ligand Docking
This protocol describes a general workflow for predicting the binding mode of Eribulin to tubulin using computational docking software.[21][22][23][24][25]
Objective: To computationally model the interaction between Eribulin and its binding site on tubulin.
Materials:
-
High-resolution crystal structure of tubulin (or a homology model)
-
3D structure of Eribulin (from crystallography or generated computationally)
-
Molecular docking software (e.g., AutoDock, Glide, GOLD)
-
Molecular visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Protein Preparation: Prepare the tubulin structure by adding hydrogen atoms, assigning correct protonation states to residues, and removing water molecules and any existing ligands.
-
Ligand Preparation: Prepare the Eribulin structure by assigning correct bond orders, adding hydrogens, and generating a low-energy 3D conformation.
-
Binding Site Definition: Define the binding site on tubulin based on experimental data (e.g., from mutagenesis studies or the known binding site of related compounds).
-
Docking Simulation: Run the docking algorithm to sample a large number of possible binding poses of Eribulin within the defined binding site. The software will score and rank these poses based on a scoring function that estimates the binding affinity.
-
Pose Analysis: Analyze the top-ranked docking poses to identify the most plausible binding mode. This involves examining the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between Eribulin and the tubulin residues.
-
Validation: If possible, validate the predicted binding mode by comparing it with experimental data, such as a crystal structure or structure-activity relationship (SAR) data.
Signaling Pathway Modulation
Beyond its direct effects on microtubule dynamics, Eribulin has been shown to modulate complex signaling pathways within the tumor microenvironment, contributing to its overall therapeutic efficacy.
Reversal of Epithelial-to-Mesenchymal Transition (EMT)
Eribulin has been observed to reverse the EMT phenotype in cancer cells, a process critical for metastasis and drug resistance, by inducing a Mesenchymal-to-Epithelial Transition (MET).[26][27][28][29][30] This effect is mediated through the inhibition of the TGF-β/Smad signaling pathway.[27][31]
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Halichondrin B - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory Effects of Halichondrin Isolated from Marine Sponges and Its Synthetic Analogs in Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The primary antimitotic mechanism of action of the synthetic halichondrin E7389 is suppression of microtubule growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eribulin mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions of Halichondrin B and Eribulin with Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions of halichondrin B and eribulin with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 14. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 17. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Preparation and Refinement of Model Protein–Ligand Complexes | Springer Nature Experiments [experiments.springernature.com]
- 24. Protein–ligand docking - Wikipedia [en.wikipedia.org]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. Eribulin mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial-mesenchymal transition (EMT) to mesenchymal-epithelial transition (MET) states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Eribulin mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial–mesenchymal transition (EMT) to mesenchymal–epithelial transition (MET) states - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Effect of eribulin on epithelial-mesenchymal transition plasticity in metastatic breast cancer: An exploratory, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. qut.edu.au [qut.edu.au]
- 30. mdpi.com [mdpi.com]
- 31. Effect of Eribulin on Angiogenesis and the Expression of Endothelial Adhesion Molecules | Anticancer Research [ar.iiarjournals.org]
Preliminary Biological Evaluation of Eribulin: An In-depth Technical Guide
Disclaimer: Information regarding a specific derivative named "O-Me Eribulin" was not found in the available scientific literature. This guide provides a comprehensive preliminary biological evaluation of its parent compound, Eribulin (B193375).
This technical guide provides a detailed overview of the preclinical biological evaluation of Eribulin (in its mesylate salt form, referred to as eribulin), a synthetic analog of the marine natural product halichondrin B.[1] This document is intended for researchers, scientists, and drug development professionals, summarizing key in vitro and in vivo data, experimental methodologies, and the compound's mechanism of action.
In Vitro Biological Activity
Eribulin has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines.[2] The in vitro efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the IC50 values of eribulin in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nmol/L) |
| MDA-MB-231 | Breast Cancer | 0.09 - 9.5 |
| MDA-MB-435 | Breast Cancer | 0.09 - 9.5 |
| MDA-MB-468 | Breast Cancer | 0.09 - 9.5 |
| HCC1806 | Breast Cancer | 0.09 - 9.5 |
| HT-29 | Colon Cancer | 0.09 - 9.5 |
| COLO 205 | Colon Cancer | 0.09 - 9.5 |
| DLD-1 | Colon Cancer | 0.09 - 9.5 |
| H23 | Non-Small Cell Lung Cancer | 0.09 - 9.5 |
| H441 | Non-Small Cell Lung Cancer | 0.09 - 9.5 |
| H520 | Non-Small Cell Lung Cancer | 0.09 - 9.5 |
| H522-T1 | Non-Small Cell Lung Cancer | 0.09 - 9.5 |
| NCI-H82 | Small Cell Lung Cancer | 0.09 - 9.5 |
| DU 145 | Prostate Cancer | 0.09 - 9.5 |
| LNCaP | Prostate Cancer | 0.09 - 9.5 |
| U937 | Histiocytic Lymphoma | 0.09 - 9.5 |
| FaDu | Pharyngeal Squamous Cell Carcinoma | 0.09 - 9.5 |
| A2780/1A9 | Ovarian Cancer | 0.09 - 9.5 |
| MES-SA | Uterine Sarcoma | 0.09 - 9.5 |
| HL-60 | Promyelocytic Leukemia | 0.09 - 9.5 |
| LOX | Melanoma | 0.09 - 9.5 |
Experimental Protocol: Cell Viability Assay (MTT Assay)
A common method to determine the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of eribulin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Biological Activity
Eribulin has demonstrated significant antitumor activity in various human tumor xenograft models in vivo.
Quantitative Data: In Vivo Antitumor Efficacy
The following table summarizes the in vivo antitumor activity of eribulin in different xenograft models.
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Response |
| HT-1080 | Fibrosarcoma | 1.3 - 4.0 mg/kg, Q4D x 3 | Long-lasting tumor regression |
| PANC-1 | Pancreatic Cancer | 0.4 - 4.0 mg/kg, Q4D x 3 | Long-lasting remissions |
| MDA-MB-435 | Breast Cancer | 0.375 - 1.5 mg/kg/dose, Q4D x 3 | Complete tumor regression in 14 of 15 animals |
| NCI-H522 | Lung Cancer | 0.375 - 1.5 mg/kg/dose, Q4D x 3 | Complete tumor regression in 14 of 15 animals |
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-435) are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once the tumors reach the desired size, the mice are randomized into control and treatment groups. Eribulin is administered intravenously according to a specific dosing schedule (e.g., 1.5 mg/kg, once every 4 days for 3 cycles). The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group. Statistical analysis is performed to determine the significance of the observed antitumor effect.
Mechanism of Action
Eribulin exerts its anticancer effects through a unique mechanism of action that involves the inhibition of microtubule dynamics.[1] It has both cytotoxic (mitotic) and non-cytotoxic (non-mitotic) effects.[1]
Mitotic Mechanism: Microtubule Dynamics Inhibition
Eribulin is a mechanistically unique inhibitor of microtubule dynamics. It binds to the plus ends of microtubules, suppressing their growth without significantly affecting the shortening phase.[3][4] This leads to the sequestration of tubulin into nonfunctional aggregates, disruption of mitotic spindle formation, and ultimately, an irreversible mitotic block at the G2/M phase of the cell cycle, which triggers apoptosis.[3]
Caption: Mitotic Mechanism of Eribulin.
Non-Mitotic Mechanisms
In addition to its antimitotic activity, preclinical studies have revealed that eribulin has complex effects on the tumor microenvironment that are independent of its cytotoxic effects.[5] These include:
-
Vascular Remodeling: Eribulin can remodel the tumor vasculature, leading to increased tumor perfusion and a reduction in tumor hypoxia.[5] This may enhance the delivery and efficacy of other chemotherapeutic agents.
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): Eribulin has been shown to reverse EMT, a process by which epithelial cells acquire mesenchymal characteristics, which is associated with increased migration, invasion, and metastasis.[5] By promoting a mesenchymal-to-epithelial transition (MET), eribulin can reduce the metastatic potential of cancer cells.
Caption: Non-Mitotic Mechanisms of Eribulin.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an anticancer compound like eribulin.
Caption: Preclinical Evaluation Workflow for Anticancer Compounds.
References
An In-depth Technical Guide on the Effects of Eribulin on Tubulin Polymerization
Note: This guide focuses on Eribulin (B193375). Initial searches for "O-Me Eribulin" did not yield results for a distinct O-methylated derivative with differing tubulin polymerization effects. It is presumed that "O-Me" was a typographical error for Eribulin Mesylate, the clinically used form of the drug.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize), a process termed dynamic instability, is fundamental to numerous cellular functions, including mitotic spindle formation, chromosome segregation, and intracellular transport. The critical role of microtubule dynamics in cell division makes them a prime target for the development of anticancer agents. Microtubule-Targeting Agents (MTAs) disrupt these dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.
Eribulin (marketed as Halaven®), a synthetic macrocyclic ketone analog of the marine natural product halichondrin B, is a potent, non-taxane MTA with a unique mechanism of action.[1][2][3] Unlike other MTAs such as taxanes or vinca (B1221190) alkaloids, eribulin exhibits a distinct inhibitory profile on tubulin polymerization, which contributes to its clinical efficacy and distinct toxicological profile.[2][3] This guide provides a comprehensive technical overview of eribulin's effects on tubulin polymerization, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Mechanism of Action: End-Poisoning of Microtubules
Eribulin's primary mechanism of action is the inhibition of microtubule growth.[3] It functions as an "end-poisoning" agent, binding with high affinity to the plus-ends of existing microtubules.[4][5] This interaction non-competitively inhibits the addition of new tubulin dimers to the growing microtubule end, effectively suppressing the polymerization phase of dynamic instability.[3][4]
Key features of Eribulin's mechanism include:
-
Selective Inhibition of Growth: Eribulin potently suppresses microtubule growth rates and promotes a paused state.[1] Crucially, it has little to no effect on the rate of microtubule shortening (depolymerization).[1][3][6] This distinguishes it from vinca alkaloids, which promote depolymerization and affect both growth and shortening phases.[5]
-
Tubulin Sequestration: At higher concentrations, eribulin can sequester tubulin into non-productive aggregates, further reducing the pool of available tubulin heterodimers for polymerization.[7][8]
-
Irreversible Mitotic Block: The disruption of mitotic spindle formation leads to a prolonged and irreversible G2/M phase cell cycle arrest, ultimately triggering apoptosis.[1][3][9]
Caption: Eribulin's end-poisoning mechanism on microtubule polymerization.
Quantitative Data Presentation
Eribulin's interaction with tubulin and its effects on microtubule dynamics have been quantified through various biochemical and cellular assays.
Table 1: Binding Affinity and Stoichiometry of Eribulin
| Parameter | Target | Value | Reference(s) |
| Dissociation Constant (Kd) | Soluble Tubulin (overall) | 46 µM | [1][4][10] |
| Soluble Tubulin (high-affinity subset, ~25%) | 0.4 µM | [4][10] | |
| Polymerized Microtubules (ends) | 3.5 µM | [1][4][10] | |
| Binding Stoichiometry (Ymax) | Soluble Tubulin | 1.3 ± 0.4 molecules / dimer | [4] |
| Microtubule Ends | 14.7 ± 1.3 molecules / microtubule | [4][10] | |
| Microtubule Ends (βIII-tubulin depleted) | 20 ± 3 molecules / microtubule | [11][12] |
Table 2: Effects of Eribulin on Microtubule Dynamic Instability
| Parameter | Condition | Effect | Reference(s) |
| Growth Rate | 1 nM Eribulin (MCF7 cells) | Suppressed | [1] |
| 100 nM Eribulin (with βIII-tubulin) | 32% suppression | [11][12][13] | |
| 100 nM Eribulin (no βIII-tubulin) | Reduced | [11][13] | |
| Shortening Rate | 1 nM Eribulin (MCF7 cells) | Little to no effect | [1] |
| 100 nM Eribulin (no βIII-tubulin) | 43% reduction | [11][12][13] | |
| Catastrophe Frequency | 100 nM Eribulin (with βIII-tubulin) | 17% reduction | [11][12][13] |
| 100 nM Eribulin (no βIII-tubulin) | 49% reduction | [11][12][13] | |
| Overall Dynamicity | 1 nM Eribulin (MCF7 cells) | Decreased | [1] |
Table 3: Antiproliferative Activity (IC50) of Eribulin in Various Cell Lines
| Cell Line Type | IC50 Range | Reference(s) |
| Human Cancer Cell Lines (Panel) | 0.09 - 9.5 nM (Mean: 1.8 nM) | [1][14][15] |
| Hematologic Neoplasm Cell Lines | 0.13 - 12.12 nM | [16] |
| Triple-Negative Breast Cancer (TNBC) | 0.4 - 4.3 nM | [17] |
| Small Cell Lung Cancer (SCLC) | ≤10 nM | [18] |
Experimental Protocols
Characterizing the effects of compounds like eribulin on tubulin polymerization requires specific biochemical and cell-based assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization can be monitored by an increase in turbidity (light scattering) or by an increase in fluorescence of a reporter dye that binds to microtubules.
A. Turbidity-Based Assay Protocol
-
Reagent Preparation:
-
Thaw lyophilized, purified tubulin (e.g., bovine brain, >99% pure) on ice. Reconstitute in General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL.[19] Keep on ice and use within one hour.
-
Prepare a 100 mM GTP stock solution in distilled water and store at -20°C.
-
Prepare a 10x working stock of Eribulin and control compounds (e.g., paclitaxel (B517696) as a stabilizer, nocodazole (B1683961) as a destabilizer) by diluting a high-concentration stock in GTB.[19] Perform serial dilutions to obtain a range of test concentrations.
-
-
Assay Execution:
-
Pre-warm a clear, flat-bottom 96-well plate to 37°C.[19]
-
On ice, prepare the tubulin polymerization mix. For each 100 µL reaction, combine tubulin, GTB, 10% glycerol (B35011) (as a polymerization enhancer), and GTP (to a final concentration of 1 mM).[19][20]
-
Pipette 10 µL of the 10x compound dilutions (or vehicle control, e.g., DMSO in GTB) into the appropriate wells of the pre-warmed plate.[19]
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.[19]
-
Immediately place the plate in a temperature-controlled microplate reader set to 37°C.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[19][22]
-
B. Fluorescence-Based Assay Protocol
This protocol is similar to the turbidity assay but uses a fluorescent reporter.
-
Modifications to Protocol A:
-
Use a black, opaque 96-well plate to minimize background fluorescence.[22]
-
When preparing the tubulin polymerization mix, add a fluorescent reporter dye such as DAPI to a final concentration of 6-10 µM.[19][23] DAPI's fluorescence increases upon binding to polymerized microtubules.
-
Data Acquisition: Measure fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes at 37°C.[19][23]
-
Data Analysis: The analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance.[22]
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Radiolabeled Eribulin Binding Assay
This assay is used to determine the binding affinity (Kd) and stoichiometry of eribulin to tubulin and microtubules.
-
Binding to Soluble Tubulin (Centrifugal Gel Filtration):
-
Incubate purified tubulin (e.g., 2 µM) with varying concentrations of [³H]eribulin for 20-30 minutes at 30°C.[4]
-
Separate bound from free radioligand by centrifuging the mixture through a microspin gel filtration column.[4]
-
Measure the protein content and radioactivity in the eluate (flow-through), which contains the tubulin-bound [³H]eribulin.
-
Correct for background by running parallel samples without protein.[4]
-
Analyze the data using non-linear regression to determine Kd and stoichiometry.[4]
-
-
Binding to Microtubules (Centrifugation Assay):
-
Polymerize tubulin to a steady state at 37°C and shear the microtubules to increase the number of ends.[4]
-
Incubate the steady-state microtubules with varying concentrations of [³H]eribulin for a short duration (e.g., 1-2 minutes).[4]
-
Layer the mixture onto a stabilizing cushion (e.g., 30% glycerol and 10% DMSO in buffer) in an ultracentrifuge tube.[4]
-
Pellet the microtubules by ultracentrifugation (e.g., >100,000 x g, 60 min, 30°C).[4]
-
Carefully wash the pellet, dissolve it in NaOH, and measure the protein content and radioactivity.
-
Determine non-specific binding by running parallel assays in the presence of a high concentration of a potent microtubule depolymerizer (e.g., 20 µM podophyllotoxin) and subtract this from all measurements.[4]
-
Analyze the data to determine the Kd and the maximum number of binding sites per microtubule.[4]
-
Cellular Signaling and Consequences
The inhibition of tubulin polymerization by eribulin initiates a cascade of cellular events that culminate in cell death.
-
Mitotic Spindle Disruption: By suppressing microtubule growth, eribulin prevents the proper formation and function of the mitotic spindle.[3]
-
G2/M Cell Cycle Arrest: The failure to form a functional spindle activates the spindle assembly checkpoint, leading to a prolonged, irreversible arrest in the G2/M phase of the cell cycle.[8][9][24]
-
Apoptosis Induction: Sustained mitotic arrest triggers the intrinsic apoptotic pathway.[1][7] This involves the inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic caspases (e.g., Caspase-3, Caspase-9) and PARP cleavage, leading to programmed cell death.[25][26]
Caption: Cellular signaling cascade following eribulin-induced tubulin disruption.
Conclusion
Eribulin is a potent microtubule-targeting agent with a unique mechanism of action that distinguishes it from other tubulin binders. By acting as a microtubule end-poison, it selectively inhibits the growth phase of dynamic instability with high efficacy, leading to irreversible mitotic arrest and apoptosis in cancer cells. The quantitative data on its binding affinity, stoichiometry, and potent low-nanomolar antiproliferative activity underscore its effectiveness. The detailed protocols provided herein serve as a guide for researchers to further investigate and characterize the effects of eribulin and other novel tubulin inhibitors. Understanding these detailed mechanisms is crucial for the rational design of next-generation MTAs and for optimizing their clinical application in oncology.
References
- 1. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of Eribulin mesylate? [synapse.patsnap.com]
- 4. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. Eribulin mesylate as a microtubule inhibitor for treatment of patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eribulin binds at microtubule ends to a single site on tubulin to suppress dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of eribulin on microtubule binding and dynamic instability are strengthened in the absence of the βIII tubulin isotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Eribulin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synergistic antitumor effects of S-1 with eribulin in vitro and in vivo for triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. In vitro tubulin polymerization assay [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. In vitro tubulin polymerization assay [bio-protocol.org]
- 24. Erianin induces G2/M-phase arrest, apoptosis, and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Erica arborea L. induces apoptosis and G2/M cell cycle arrest by regulating the CDK signaling pathway through the ROS generation in breast cancer cells | Annals of Medical Research [annalsmedres.org]
Theoretical Binding Mode of O-Me Eribulin to Tubulin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eribulin (B193375), a synthetic macrocyclic ketone analog of the marine natural product halichondrin B, is a potent microtubule-targeting agent with a distinct mechanism of action. It functions by binding to the plus ends of microtubules, suppressing their dynamic instability and leading to mitotic arrest and apoptosis in cancer cells. This in-depth technical guide explores the theoretical binding mode of O-Me Eribulin, a derivative of Eribulin, to its target, β-tubulin. Drawing upon extensive research on Eribulin's interaction with tubulin, this document provides a comprehensive overview of the binding site, key molecular interactions, and the conformational changes involved. While direct experimental data on the this compound-tubulin complex is not publicly available, this guide constructs a robust theoretical model based on the well-established binding of the parent compound and structure-activity relationship principles. Detailed experimental protocols for key binding assays and quantitative binding data for Eribulin are also presented to provide a thorough resource for researchers in the field of microtubule-targeting drug development.
Introduction to Eribulin and its Mechanism of Action
Eribulin mesylate, marketed as Halaven®, is a non-taxane microtubule dynamics inhibitor used in the treatment of certain types of advanced or metastatic breast cancer and liposarcoma.[1] Unlike other microtubule-targeting agents that cause extensive microtubule polymerization or depolymerization, Eribulin exhibits a unique mechanism. It primarily acts at the plus ends of existing microtubules, where it suppresses microtubule growth with little to no effect on the shortening rate.[2][3] This leads to a prolonged and irreversible mitotic blockade, ultimately inducing apoptosis in cancer cells.[4] Eribulin binds to a limited number of high-affinity sites on the microtubule, suggesting a mode of action as a microtubule end "poison".[3]
The binding site for Eribulin is located on the β-tubulin subunit, near the vinca (B1221190) domain.[3][4] This interaction is non-competitive with vinblastine (B1199706), indicating a distinct binding pocket.[3] The binding of Eribulin to tubulin is complex, exhibiting both high and low-affinity interactions with soluble tubulin dimers and a high affinity for polymerized microtubules.[3]
Theoretical Binding Mode of Eribulin to β-Tubulin
Computational studies, including molecular docking and molecular dynamics simulations, have provided significant insights into the binding mode of Eribulin to β-tubulin.[5] These models are largely based on the binding of its parent compound, halichondrin B.[6]
2.1. The Eribulin Binding Pocket:
Eribulin is proposed to bind to a site at the inter-dimer interface of microtubules, in proximity to the vinca alkaloid binding site on β-tubulin.[5] This pocket is formed by several key structural elements of β-tubulin. Molecular dynamics simulations suggest that the binding of Eribulin induces a lattice deformation, contributing to the catastrophic events in microtubule dynamics.[5]
2.2. Key Molecular Interactions:
The interaction between Eribulin and β-tubulin is stabilized by a network of hydrogen bonds and hydrophobic interactions. While the precise residues involved can vary between different tubulin isotypes, computational models have identified several key interactions.[5] The macrocyclic structure of Eribulin allows it to adopt a conformation that fits snugly within the binding pocket.
Theoretical Binding Mode of this compound
Direct experimental or computational studies on the binding of this compound to tubulin are not currently available in the public domain. Therefore, the following section presents a theoretical binding model based on the known interactions of Eribulin and established principles of medicinal chemistry. This compound is a derivative of Eribulin where the primary amine at the C35 position is replaced by a methoxy (B1213986) group.
3.1. Postulated Binding Orientation:
It is hypothesized that this compound will occupy the same binding pocket on β-tubulin as the parent Eribulin molecule. The large macrocyclic core of the molecule is likely the primary determinant of the binding orientation.
3.2. Predicted Impact of O-Methylation on Binding:
The key difference in this compound is the substitution at the C35 position. In Eribulin, the primary amine at this position can act as a hydrogen bond donor. The replacement of this amine with a methoxy group will alter the electronic and steric properties of this part of the molecule.
-
Loss of a Hydrogen Bond Donor: The primary amine in Eribulin is capable of forming a hydrogen bond with an acceptor group on the protein. The methoxy group in this compound, being a hydrogen bond acceptor, would not be able to replicate this interaction. This could potentially lead to a decrease in binding affinity.
-
Steric Effects: The methyl group of the methoxy moiety is larger than the hydrogen atoms of the primary amine. This increased steric bulk could lead to a slight repositioning of the molecule within the binding pocket to avoid steric clashes. Depending on the topology of the binding site, this could either be detrimental or, less likely, lead to more favorable van der Waals interactions.
-
Changes in Solvation: The replacement of a polar amine with a less polar methoxy group will alter the solvation-desolvation energetics upon binding, which could also influence the overall binding affinity.
3.3. Overall Theoretical Binding Mode:
The theoretical binding mode of this compound is predicted to be very similar to that of Eribulin, with the macrocyclic core making the majority of the critical contacts with β-tubulin. The primary difference will be the nature of the interaction at the C35 position, where the loss of a key hydrogen bond donation is expected. This may result in a moderately reduced binding affinity compared to Eribulin. However, the overall potent cytotoxic activity of this compound, as indicated by its low nanomolar IC50 values against cancer cell lines, suggests that it still maintains a high affinity for tubulin.
Quantitative Data on Eribulin-Tubulin Binding
The following table summarizes the experimentally determined quantitative data for the binding of Eribulin to tubulin.
| Parameter | Value | Species/System | Reference |
| Binding to Soluble Tubulin | |||
| High-affinity Kd | 0.4 ± 0.2 μM | Bovine Brain | [3] |
| Low-affinity Kd | 46 ± 28 μM | Bovine Brain | [3] |
| Stoichiometry (high affinity) | 0.26 ± 0.02 molecules/dimer | Bovine Brain | [3] |
| Stoichiometry (overall) | 1.3 ± 0.4 molecules/dimer | Bovine Brain | [3] |
| Binding to Microtubules | |||
| Kd | 3.5 ± 0.6 μM | Bovine Brain | [3] |
| Stoichiometry | 14.7 ± 1.3 molecules/microtubule | Bovine Brain | [3] |
| Inhibition of Vinblastine Binding | |||
| Apparent Ki | 1.9 μM | Bovine Brain | [3] |
Detailed Experimental Protocols
5.1. Tubulin Polymerization Assay:
This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules. The polymerization is typically monitored by an increase in light scattering or fluorescence.
-
Materials:
-
Purified tubulin protein (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)
-
GTP solution (100 mM)
-
Glycerol (for promoting polymerization)
-
Test compound (this compound) and controls (e.g., paclitaxel (B517696) as a polymerization promoter, vinblastine as a depolymerizer)
-
Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader.
-
-
Protocol:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add the test compound or control at various concentrations.
-
Initiate the polymerization by adding GTP and transferring the plate to a pre-warmed (37°C) plate reader.
-
Monitor the change in absorbance at 340 nm or fluorescence over time.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of microtubule formation.
-
5.2. Radiolabeled Ligand Binding Assay:
This assay directly measures the binding of a radiolabeled ligand (e.g., [3H]-Eribulin) to tubulin.
-
Materials:
-
Radiolabeled ligand ([3H]-Eribulin)
-
Purified tubulin protein
-
Binding buffer (e.g., 50 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgSO4, 100 μM GTP)
-
Spin desalting columns
-
Scintillation counter and scintillation fluid.
-
-
Protocol:
-
Incubate a fixed concentration of tubulin with varying concentrations of [3H]-Eribulin at room temperature for a defined period (e.g., 20 minutes) to reach equilibrium.
-
Separate the protein-ligand complex from the unbound ligand using a spin desalting column.
-
Quantify the amount of protein in the eluate using a protein assay (e.g., Bradford assay).
-
Measure the radioactivity in the eluate using a scintillation counter.
-
Calculate the stoichiometry of binding and the dissociation constant (Kd) by plotting the amount of bound ligand as a function of the free ligand concentration and fitting the data to a binding isotherm.
-
Visualizations
Caption: Experimental and computational workflow for characterizing the binding of this compound to tubulin.
Caption: Theoretical binding model of this compound within the β-tubulin binding pocket.
Conclusion
While direct experimental evidence for the binding mode of this compound to tubulin is lacking, a robust theoretical model can be constructed based on the extensive knowledge of the parent compound, Eribulin. It is highly probable that this compound binds to the same site on β-tubulin near the vinca domain, with its macrocyclic core dictating the primary binding interactions. The key difference lies in the substitution at the C35 position, where the replacement of a primary amine with a methoxy group is predicted to alter local interactions, potentially leading to a modest change in binding affinity. The potent cytotoxic activity of this compound strongly suggests that it retains a high affinity for tubulin, making it a compound of significant interest. Further computational and experimental studies are warranted to validate and refine this theoretical model, which can guide the future design of novel Eribulin analogues with improved therapeutic properties.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eribulin: a novel cytotoxic chemotherapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of halichondrin B and eribulin with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on O-Me Eribulin Analogs: A Technical Overview
This technical guide, therefore, aims to provide a foundational understanding of Eribulin's mechanism of action and the broader landscape of its analog development, which can serve as a valuable context for researchers interested in exploring novel derivatives, including potential O-methylated compounds.
Eribulin: Mechanism of Action as a Microtubule Dynamics Inhibitor
Eribulin, a synthetic macrocyclic ketone analog of the marine natural product halichondrin B, exerts its potent anticancer effects by inhibiting microtubule dynamics. Unlike other microtubule-targeting agents such as taxanes and vinca (B1221190) alkaloids, Eribulin has a distinct mechanism of action. It does not cause the wholesale stabilization or destabilization of microtubules. Instead, it primarily acts at the plus ends of microtubules, suppressing their growth without significantly affecting the shortening phase. This unique "end-poisoning" mechanism leads to the sequestration of tubulin into non-productive aggregates, ultimately resulting in G2/M cell-cycle arrest, disruption of the mitotic spindle, and subsequent apoptotic cell death.
The following diagram illustrates the proposed signaling pathway leading to apoptosis upon Eribulin treatment.
Exploration of Eribulin Analogs: A Broader Perspective
The development of Eribulin involved the synthesis and evaluation of numerous analogs of halichondrin B to identify a compound with an optimal therapeutic window. Research has continued in the exploration of novel Eribulin analogs with improved properties, such as oral bioavailability and activity against multidrug-resistant (MDR) tumors.
While specific data on O-Me Eribulin analogs is lacking, studies on other modifications provide valuable insights into the structure-activity relationships (SAR) of this class of molecules. For instance, research on analogs with modifications in the C32 side-chain region has led to the discovery of compounds with reduced susceptibility to P-glycoprotein (Pgp)-mediated drug efflux, a common mechanism of multidrug resistance.
The general workflow for the preclinical evaluation of novel Eribulin analogs can be conceptualized as follows:
Key Experimental Protocols in Eribulin Analog Research
Detailed experimental protocols are crucial for the synthesis and evaluation of novel anticancer agents. While protocols for this compound analogs are not available, the following sections outline the general methodologies used for the characterization of Eribulin and its other analogs.
In Vitro Cytotoxicity Assays
The initial screening of novel analogs typically involves assessing their cytotoxic activity against a panel of cancer cell lines.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (and a vehicle control) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
-
SRB (Sulphorhodamine B) Assay:
-
Cell Seeding and Treatment: Similar to the MTT assay.
-
Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
IC50 Calculation: The IC50 is calculated from the dose-response curves.
-
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP (to initiate polymerization), and a fluorescence reporter (e.g., DAPI) in a suitable buffer is prepared.
-
Compound Addition: The test compound or a control (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine (B1669291) as an inhibitor) is added to the reaction mixture.
-
Fluorescence Monitoring: The change in fluorescence over time is monitored at 37°C using a fluorometer. An increase in fluorescence indicates microtubule polymerization.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves.
Future Directions and the Potential of this compound Analogs
The lack of published research on this compound analogs presents a potential opportunity for novel drug discovery. Methylation of hydroxyl groups is a common strategy in medicinal chemistry to:
-
Increase Lipophilicity: This can enhance membrane permeability and potentially improve oral bioavailability.
-
Block Metabolic Sites: O-methylation can prevent metabolism by enzymes such as cytochrome P450s, potentially increasing the compound's half-life.
-
Alter Binding Interactions: The introduction of a methyl group can modify the compound's interaction with its biological target, potentially leading to altered potency or selectivity.
Future research in this area would require the chemical synthesis of a series of O-methylated Eribulin analogs, followed by a systematic evaluation of their biological activities using the assays described above. Such studies would be crucial to determine if O-methylation is a viable strategy for improving the therapeutic properties of Eribulin.
Conclusion
While the current body of scientific literature does not provide specific data on early-stage research of this compound analogs, a thorough understanding of Eribulin's mechanism of action and the established methodologies for analog evaluation provides a strong foundation for future investigations. The exploration of O-methylation as a chemical modification strategy holds the potential to yield novel Eribulin derivatives with enhanced pharmacological profiles, contributing to the development of next-generation microtubule-targeting anticancer agents. Researchers are encouraged to explore this underexplored chemical space to potentially unlock new therapeutic opportunities.
The Non-Mitotic Landscape of O-Methyl Eribulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eribulin (B193375) mesylate, a synthetic analog of the marine natural product halichondrin B, is a well-established antimitotic agent used in the treatment of certain advanced cancers. Beyond its canonical role in disrupting microtubule dynamics and inducing mitotic catastrophe, a growing body of preclinical and clinical evidence has illuminated a fascinating and complex array of non-mitotic activities. These effects, which primarily involve the tumor microenvironment and the metastatic cascade, are increasingly recognized as significant contributors to the overall therapeutic benefit of eribulin. This technical guide provides an in-depth exploration of the non-mitotic effects of O-Methyl Eribulin (O-Me Eribulin), presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Core Non-Mitotic Effects of this compound
The non-mitotic actions of this compound converge on several critical aspects of tumor biology, fundamentally altering the tumor microenvironment to be less conducive to cancer progression and metastasis. The primary effects can be categorized as:
-
Vascular Remodeling: Eribulin induces a profound remodeling of the tumor vasculature, leading to increased perfusion and a reduction in hypoxia. This is distinct from the anti-angiogenic or vascular-disrupting effects of other agents.
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): Eribulin can revert cancer cells from a migratory, invasive mesenchymal phenotype back to a more stationary epithelial phenotype, a process known as mesenchymal-to-epithelial transition (MET).
-
Modulation of the Tumor Microenvironment: Beyond vascular changes, eribulin influences the immune landscape within the tumor, potentially enhancing anti-tumor immunity.
-
Impact on Cancer Stem Cells (CSCs): Eribulin has been shown to reduce the population of cancer stem cells, which are thought to be a key driver of tumor recurrence and therapeutic resistance.
Quantitative Data on Non-Mitotic Effects
The following tables summarize the key quantitative data from preclinical and clinical studies investigating the non-mitotic effects of this compound.
Table 1: Effects on Vascular Remodeling and Tumor Perfusion
| Experimental Model | Eribulin Dose/Concentration | Measured Parameter | Result | Source |
| MX-1 human breast cancer xenograft | 1.0 mg/kg | Microvessel Density (MVD) | Significant increase | [1] |
| MX-1 human breast cancer xenograft | 3.0 mg/kg | Microvessel Density (MVD) | Significant increase | [1] |
| MDA-MB-231 human breast cancer xenograft | 1.0 mg/kg | Microvessel Density (MVD) | Significant increase | [1] |
| MDA-MB-231 human breast cancer xenograft | 3.0 mg/kg | Microvessel Density (MVD) | Significant increase | [1] |
| MDA-MB-231 human breast cancer xenograft | 0.3, 1.0, 3.0 mg/kg | Mean Vascular Area (MVA) | Significant decrease | [1] |
| MX-1 human breast cancer xenograft | 1.0, 3.0 mg/kg | Perfused Vascular Area (Hoechst 33342) | Significant increase | [1] |
| MDA-MB-231 human breast cancer xenograft | 0.1, 0.3, 1.0, 3.0 mg/kg | Perfused Vascular Area (Hoechst 33342) | Significant increase | [1] |
| 10 human cancer xenograft models | 1.5 mg/kg | Microvessel Density (MVD) | Significant increase in 6 out of 10 models | [2] |
Table 2: Effects on Epithelial-to-Mesenchymal Transition (EMT) Markers
| Cell Line/Model | Eribulin Dose/Concentration | Marker | Method | Result | Source |
| MX-1, MDA-MB-157, Hs578T (TNBC cells) | Varies (e.g., ~0.5 x IC50) | E-cadherin (gene) | qPCR | Increased expression | [3] |
| MX-1, MDA-MB-157, Hs578T (TNBC cells) | Varies (e.g., ~0.5 x IC50) | N-cadherin, Vimentin (gene) | qPCR | Decreased expression | [3] |
| MX-1 xenograft | 0.3, 1.0, 3.0 mg/kg | E-cadherin (protein) | IHC | Significant increase | [4] |
| MX-1 xenograft | 0.3, 1.0, 3.0 mg/kg | N-cadherin, ZEB1 (protein) | IHC | Significant decrease | [4] |
| Metastatic Breast Cancer Patients | Standard dose | E-cadherin/vimentin ratio | Western Blot | Significantly higher post-treatment (p = .007) | [5] |
| Metastatic Breast Cancer Patients | Standard dose | Claudin-3/vimentin ratio | Western Blot | Significantly higher post-treatment (p = .005) | [5] |
| Metastatic Breast Cancer Patients | Standard dose | E-cadherin/N-cadherin ratio | Western Blot | Significantly higher post-treatment (p = .006) | [5] |
| Metastatic Breast Cancer Patients | Standard dose | Claudin-3/N-cadherin ratio | Western Blot | Significantly higher post-treatment (p = .011) | [5] |
Table 3: Effects on Cancer Stem Cell (CSC) Populations
| Cell Line Type | Eribulin Treatment | CSC Marker | Method | Result | Source |
| ER-positive breast cancer cells | Not specified | CD44/CD24/EpCAM, Aldefluor, Mammosphere assay | Flow Cytometry, Cell Culture | Decreased proportion of CSCs | [6] |
| ER-negative breast cancer cells | Not specified | CD44/CD24/EpCAM, Aldefluor, Mammosphere assay | Flow Cytometry, Cell Culture | Decreased proportion of CSCs | [6] |
Table 4: Effects on the Tumor Immune Microenvironment
| Patient Population | Eribulin Treatment | Marker | Method | Result | Source |
| Metastatic Breast Cancer | Standard dose | PD-L1 | Not specified | Negative conversion in 6 patients | [7] |
| Metastatic Breast Cancer | Standard dose | FOXP3 | Not specified | Negative conversion in 5 patients | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's non-mitotic effects.
In Vivo Xenograft Studies for Vascular Remodeling
-
Cell Lines: Human breast cancer cell lines such as MX-1 and MDA-MB-231 are commonly used.
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Tumor Implantation:
-
Harvest cultured cancer cells during the exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject approximately 5 x 106 to 1 x 107 cells subcutaneously into the flank of each mouse.
-
-
Eribulin Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm3), randomize mice into treatment and control groups.
-
Administer this compound intravenously (i.v.) at specified doses (e.g., 0.3, 1.0, 3.0 mg/kg) on a defined schedule (e.g., once daily for several consecutive days). The control group receives a vehicle control (e.g., saline).
-
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width2) / 2.
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry or snap-freeze another portion in liquid nitrogen for molecular analysis.
-
Immunohistochemistry (IHC) for Vascular and EMT Markers
-
Tissue Preparation:
-
Embed formalin-fixed tumors in paraffin (B1166041) and section into 4-5 µm thick slices.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum (e.g., goat serum).
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against markers of interest:
-
Vascular Markers: Anti-CD31 (for endothelial cells).
-
EMT Markers: Anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-ZEB1.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Image Analysis: Capture images using a light microscope and quantify staining intensity and distribution using image analysis software. For MVD, count the number of CD31-positive vessels per unit area.
Quantitative Real-Time PCR (qRT-PCR) for EMT Gene Expression
-
RNA Extraction:
-
Homogenize eribulin-treated and control cells or tumor tissue.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qRT-PCR:
-
Perform real-time PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Use primers specific for EMT-related genes (e.g., CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), ZEB1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Typical thermal cycling conditions are: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
In Vitro Migration and Invasion Assays
-
Wound Healing (Scratch) Assay for Migration:
-
Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace with fresh medium containing this compound or vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the wound at multiple points and calculate the percentage of wound closure over time.
-
-
Transwell Invasion Assay:
-
Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Seed cancer cells in serum-free medium in the upper chamber of the insert.
-
Place the insert into a well containing medium with a chemoattractant (e.g., fetal bovine serum). Add this compound or vehicle control to the upper and/or lower chambers.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in multiple fields of view under a microscope.
-
Flow Cytometry for Cancer Stem Cell (CSC) Analysis
-
Cell Preparation:
-
Harvest eribulin-treated and control cells.
-
Wash cells with PBS containing 2% fetal bovine serum (staining buffer).
-
-
Antibody Staining:
-
Incubate cells with fluorescently conjugated antibodies against CSC markers (e.g., anti-CD44, anti-CD24, anti-EpCAM) for 30 minutes on ice in the dark.
-
Include isotype control antibodies for each fluorochrome to set gates.
-
-
Aldefluor Assay:
-
Incubate cells with the ALDEFLUOR reagent according to the manufacturer's protocol.
-
A parallel sample treated with the ALDH inhibitor DEAB serves as a negative control.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Gate on the live cell population based on forward and side scatter.
-
Identify the CSC population based on the expression of specific markers (e.g., CD44+/CD24-/low for breast CSCs) or high ALDH activity.
-
Quantify the percentage of CSCs in the total cell population.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the non-mitotic effects of this compound.
Caption: this compound inhibits TGF-β-induced EMT by blocking Smad2/3 phosphorylation.
Caption: this compound induces vascular remodeling, leading to increased perfusion and reduced hypoxia.
Caption: Experimental workflow for assessing the effect of this compound on EMT in vitro.
Conclusion
The non-mitotic effects of this compound represent a paradigm shift in our understanding of this microtubule-targeting agent. By remodeling the tumor vasculature, reversing EMT, and modulating the tumor microenvironment, eribulin creates a less favorable landscape for tumor growth and metastasis. These multifaceted activities likely contribute significantly to the observed clinical benefits and provide a strong rationale for further investigation into combination therapies that can leverage these unique mechanisms of action. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to explore and harness the full therapeutic potential of this compound.
References
- 1. The role of dynamic contrast-enhanced MRI in cancer diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tumor Vascularity Assessed By Magnetic Resonance Imaging and Intravital Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CD24, CD44, and CXCR3B Flow Cytometry [bio-protocol.org]
- 7. Dynamic Contrast-Enhanced MRI in the Evaluation of Soft Tissue Tumors and Tumor-Like Lesions: Technical Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on O-Me Eribulin's Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted effects of O-Me Eribulin (B193375) (eribulin) on the tumor microenvironment (TME). Eribulin, a synthetic analog of the marine natural product halichondrin B, is a microtubule dynamics inhibitor with a unique mechanism of action that extends beyond its direct cytotoxic effects on tumor cells.[1][2][3] Its non-mitotic activities significantly modulate the TME, creating a less favorable environment for tumor progression and potentially enhancing the efficacy of other anticancer therapies.[4][5] This document details eribulin's impact on tumor vasculature, the immune landscape, cancer-associated fibroblasts (CAFs), and the epithelial-mesenchymal transition (EMT), supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism of Action
Eribulin's primary antineoplastic activity stems from its interaction with tubulin at the plus ends of microtubules, leading to the inhibition of microtubule growth without affecting the shortening phase.[4] This unique end-poisoning mechanism disrupts mitotic spindle formation, causing cell cycle arrest at the G2-M phase and subsequent apoptosis.[1][4] Eribulin also sequesters tubulin into non-functional aggregates, further contributing to its potent antimitotic effects.[1][2]
Modulation of the Tumor Vasculature
A hallmark of eribulin's effect on the TME is its ability to induce vascular remodeling.[6][7][8] Unlike some anti-angiogenic agents that prune vessels, eribulin promotes a more functional and organized tumor vasculature.
Key Effects:
-
Increased Microvessel Density (MVD) and Perfusion: Eribulin treatment has been shown to significantly increase MVD in various human cancer xenograft models.[6][7][8] This is correlated with enhanced tumor perfusion, as demonstrated by dynamic contrast-enhanced MRI (DCE-MRI) and Hoechst 33342 staining.[4][7] The newly formed vessels are more functional, leading to better oxygenation of the tumor core.[1][7]
-
Reduced Hypoxia: By improving perfusion, eribulin alleviates tumor hypoxia, a critical factor in tumor progression, metastasis, and drug resistance.[6][7] This is evidenced by a decrease in hypoxia-associated markers such as carbonic anhydrase 9 (CA9) and hypoxia-inducible factor-1α (HIF-1α).[7][9]
-
Enhanced Drug Delivery: The normalization of the tumor vasculature can improve the delivery and accumulation of other therapeutic agents, including liposomal drugs like Doxil.[6][8]
Quantitative Data on Vascular Remodeling:
| Parameter | Model/Study Type | Eribulin Dose | Observation | Reference |
| MVD vs. Antitumor Effect | 10 human cancer xenograft models | Not specified | Significant correlation (R² = 0.54) between increased MVD and antitumor effects. | [8] |
| MVD | MDA-MB-231 & MX-1 xenografts | 1.0 and 3.0 mg/kg | Significant increase in MVD compared to vehicle. | [7] |
| Mean Vascular Area (MVA) | MDA-MB-231 xenograft | 0.3, 1.0, or 3.0 mg/kg | Significant decrease in MVA compared to vehicle. | [7] |
| Small Vessel Proportion (<200 µm²) | MDA-MB-231 xenograft | All doses | Significant increase in the proportion of small vessels. | [7] |
| Tumor Oxygen Saturation | Advanced breast cancer patients | Not specified | Increased on day 7 post-treatment. | [10] |
| Blood TGF-β1 Concentration | Advanced breast cancer patients | Not specified | Significant decrease. | [10] |
Experimental Protocol: Immunohistochemical Staining for CD31
-
Tissue Preparation: Tumor tissues from xenograft models are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked using a serum-free protein block.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against CD31 (an endothelial cell marker) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, slides are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a diaminobenzidine (DAB) substrate, which produces a brown precipitate.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Image Analysis: Microvessel density is quantified by counting the number of CD31-positive vessels in multiple high-power fields.
Visualization of Eribulin's Vascular Remodeling Effect:
Caption: Eribulin induces vascular remodeling, leading to a more functional tumor microenvironment.
Immunomodulatory Effects
Eribulin reshapes the tumor immune landscape from an immunosuppressive to an immune-active state.[5] This is a critical non-mitotic function that contributes to its overall antitumor activity.
Key Effects:
-
Increased Infiltration of Immune Cells: Eribulin treatment significantly increases the infiltration of various immune cells into the tumor.[6] This includes CD11b-positive myeloid cells, Natural Killer (NK) cells, and both CD4+ and CD8+ T cells.[6][11] The antitumor effects of eribulin are reduced upon depletion of NK cells or T cells, highlighting the importance of this immune infiltration.[6][11]
-
Activation of T-cells: Eribulin enhances the activation of tumor-infiltrating lymphocytes (TILs). It upregulates the expression of activation markers (CD38, CD69), cytotoxic molecules (granzyme B, perforin), and interestingly, some immune checkpoint molecules (LAG3, TIGIT, Tim3) on TILs.[11]
-
Modulation of Immune Checkpoints: In patients with metastatic breast cancer, response to eribulin has been associated with a negative conversion of PD-L1 and FOXP3 expression, suggesting a reduction in immunosuppressive signals.[9][12]
-
Upregulation of Antigen Presentation: Eribulin can increase the expression of HLA class I on breast cancer cells, which is crucial for their recognition by cytotoxic T lymphocytes. This effect is mediated, at least in part, by the upregulation of the HLA class I transactivator NLRC5.[13]
Quantitative Data on Immunomodulation:
| Parameter | Model/Study Type | Observation | Reference |
| Infiltrating Immune Cells | NSCLC xenografts | Significant increase in CD11b+ cells and NK cells compared to vinorelbine (B1196246) and control. | [6] |
| CD4+ and CD8+ TILs | MC38 colon cancer model | Significant increase in the number of both CD4+ and CD8+ TILs. | [11] |
| CD103+ TILs | MC38 colon cancer model | Significant increase in the proportion of CD103+ cells in both CD4+ and CD8+ TILs. | [11] |
| PD-L1 and FOXP3 Expression | Metastatic breast cancer patients | Negative conversion was significantly associated with a better response to eribulin. | [12] |
Experimental Protocol: Flow Cytometry for TIL Analysis
-
Tumor Dissociation: Freshly excised tumors are mechanically minced and then enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against surface markers of different immune cell populations (e.g., CD45, CD3, CD4, CD8, CD11b, NKp46/NCR1).
-
Intracellular Staining (Optional): For intracellular markers like FoxP3 or granzyme B, cells are fixed and permeabilized before incubation with the respective antibodies.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorophores and detectors to measure the emitted light, allowing for the identification and quantification of different cell populations based on their marker expression.
-
Data Analysis: The data is analyzed using specialized software to gate on specific cell populations and determine their frequencies and expression levels of various markers.
Visualization of Eribulin's Immunomodulatory Pathway:
Caption: Eribulin enhances antitumor immunity by promoting immune cell infiltration and activation.
Reversal of Epithelial-Mesenchymal Transition (EMT)
Eribulin has been shown to reverse the EMT phenotype, a key process in tumor invasion and metastasis, towards a mesenchymal-epithelial transition (MET) state.[1][4]
Key Effects:
-
Phenotypic Changes: Eribulin treatment leads to a change in cancer cell morphology from a migratory, spindle-like mesenchymal phenotype to a more stationary, cobblestone-like epithelial phenotype.[1]
-
Gene Expression Changes: This phenotypic shift is accompanied by the upregulation of epithelial markers (e.g., E-cadherin) and downregulation of mesenchymal markers (e.g., N-cadherin, Vimentin, ZEB1).[3]
-
Inhibition of TGF-β Signaling: The EMT-reversing effect of eribulin may be linked to its ability to interfere with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of EMT.[14][15][16] Eribulin has been shown to inhibit the phosphorylation of SMAD2 and SMAD3.[17]
-
Reduced Metastasis: By promoting an epithelial state, eribulin suppresses the migration and invasion of cancer cells, leading to a reduction in experimental lung metastasis in preclinical models.[4][18]
Experimental Protocol: In Vitro Invasion Assay (Transwell Assay)
-
Cell Culture and Treatment: Cancer cells (e.g., MDA-MB-231) are cultured and treated with eribulin at a sub-lethal concentration for a specified period (e.g., 7 days) to induce phenotypic changes without causing significant cell death.
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.
-
Cell Seeding: The eribulin-treated cells are harvested, resuspended in a serum-free medium, and seeded into the upper chamber of the Transwell insert. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The chambers are incubated for 24-48 hours to allow invasive cells to migrate through the Matrigel-coated membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of invading cells is compared between eribulin-treated and control groups.
Visualization of EMT-Reversal Signaling:
Caption: Eribulin inhibits TGF-β signaling, promoting a reversal from a mesenchymal to an epithelial state.
Normalization of Cancer-Associated Fibroblasts (CAFs)
Recent evidence suggests that eribulin can also modulate the function of CAFs, a key component of the tumor stroma that typically supports tumor progression.[14][15][16]
Key Effects:
-
Altered Extracellular Matrix (ECM) Production: Eribulin-treated CAFs produce an ECM that is less supportive of cancer cell survival under nutritional stress and less conducive to cancer cell invasion.[14] This effect phenocopies the results seen with TGF-β deficient CAFs.[14][19]
-
Reduced Tumor-Promoting Function: By "normalizing" CAFs, eribulin shifts their function from tumor-supportive to a more tumor-suppressive state.[14] In pancreatic cancer models, CDMs (cell-derived matrices) from eribulin-treated CAFs reduced the invasive spread of cancer spheroids by 20%.[14]
Experimental Protocol: Cell-Derived Matrix (CDM) Invasion Assay
-
CAF Culture and CDM Generation: Human pancreatic CAFs are cultured in the presence of eribulin or vehicle control for several days, allowing them to secrete and assemble an ECM onto the culture dish.
-
Decellularization: The CAFs are removed using a gentle lysis buffer, leaving their deposited ECM (the CDM) intact on the plate.
-
Cancer Cell Spheroid Formation: Pancreatic ductal adenocarcinoma (PDAC) cells are cultured in ultra-low attachment plates to form 3D spheroids.
-
Invasion Assay: The cancer cell spheroids are plated onto the decellularized CDMs (from both eribulin-treated and control CAFs).
-
Imaging and Quantification: The invasive spread of the spheroids into the CDM is monitored and imaged over 24-48 hours. The area of invasion is quantified using image analysis software to compare the effects of the different CDMs.
Conclusion
This compound's impact on the tumor microenvironment is profound and multifaceted. Beyond its established role as a microtubule inhibitor, it acts as a TME modulator through at least four distinct, yet interconnected, non-mitotic mechanisms: vascular remodeling, immunomodulation, EMT reversal, and CAF normalization. These effects collectively create a less hypoxic, more immune-active, and less invasive TME. This comprehensive understanding of eribulin's mechanisms provides a strong rationale for its use, not only as a single agent but also in combination with immunotherapies and other targeted agents, to improve therapeutic outcomes in a variety of cancers. Further research into these non-mitotic actions will continue to unlock the full potential of this unique anticancer agent.
References
- 1. onclive.com [onclive.com]
- 2. Multifarious targets beyond microtubules—role of eribulin in cancer therapy [imrpress.com]
- 3. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eribulin mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eribulin Promotes Antitumor Immune Responses in Patients with Locally Advanced or Metastatic Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Eribulin Promotes Antitumor Immune Responses in Patients with Locally Advanced or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eribulin is an immune potentiator in breast cancer that upregulates human leukocyte antigen class I expression via the induction of NOD‐like receptor family CARD domain‐containing 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Eribulin normalizes pancreatic cancer-associated fibroblasts by simulating selected features of TGFβ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Eribulin in Triple Negative Metastatic Breast Cancer: Critic Interpretation of Current Evidence and Projection for Future Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Eribulin mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial–mesenchymal transition (EMT) to mesenchymal–epithelial transition (MET) states - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Eribulin normalizes pancreatic cancer-associated fibroblasts by simulating selected features of TGFβ inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for O-Me Eribulin In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocols for O-Me Eribulin (B193375) (assumed to be Eribulin Mesylate), a non-taxane microtubule dynamics inhibitor. This document details its mechanism of action, relevant signaling pathways, and established experimental workflows for preclinical evaluation in cancer models.
Mechanism of Action
Eribulin exerts its anticancer effects through a unique mechanism of action that goes beyond simple microtubule disruption. It functions as an inhibitor of microtubule dynamics by binding to the plus ends of microtubules, which prevents their growth and leads to the formation of non-productive tubulin aggregates.[1] This "end-poisoning" mechanism ultimately results in a G2/M cell cycle arrest and apoptosis in cancer cells.[2]
Beyond its direct cytotoxic effects, Eribulin has been shown to have significant impacts on the tumor microenvironment. These non-mitotic actions include:
-
Vascular Remodeling: Eribulin can remodel the tumor vasculature, leading to increased tumor perfusion and a reduction in hypoxia.[3][4][5] This can enhance the delivery and efficacy of subsequent therapies.[3]
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): Eribulin can reverse the EMT process, a key driver of metastasis and drug resistance, by promoting a shift towards a more epithelial phenotype.[6][7][8]
-
Modulation of Signaling Pathways: Eribulin has been shown to suppress the phosphorylation of AKT in the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation.[9][10][11]
Key Signaling Pathways Affected by Eribulin
PI3K/AKT/mTOR Signaling Pathway
Eribulin has been observed to suppress the phosphorylation of AKT, a key kinase in the PI3K/AKT/mTOR pathway.[9][11] This pathway is frequently activated in cancer and plays a crucial role in cell survival, proliferation, and resistance to therapy. By inhibiting AKT phosphorylation, Eribulin can disrupt these pro-survival signals.
Caption: Eribulin's impact on the PI3K/AKT/mTOR signaling pathway.
Epithelial-to-Mesenchymal Transition (EMT) Pathway
Eribulin has been shown to reverse EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[6][7] Eribulin treatment can lead to an increase in epithelial markers (like E-cadherin) and a decrease in mesenchymal markers (like Vimentin and N-cadherin).[8] This reversal is associated with the inhibition of TGF-β signaling, a key inducer of EMT.[12]
Caption: Eribulin's role in reversing the Epithelial-to-Mesenchymal Transition.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various preclinical in vivo studies of Eribulin in different cancer xenograft models.
Table 1: Eribulin Monotherapy - Dosing and Antitumor Activity
| Tumor Model | Dose (mg/kg) | Dosing Schedule | Antitumor Response | Reference(s) |
| HT-1080 Fibrosarcoma | 1.27, 1.69 | q4d x 3 | Tumor regression, some tumor-free survivors | [13] |
| U251 Glioblastoma | 0.45, 0.6, 0.8 | q2d x 3 (x3) | Dose-dependent tumor growth inhibition | [13] |
| NCI-H522 NSCLC | 0.2, 0.4, 0.8, 1.6 | q4d x 4 | Tumor stasis at 0.8 mg/kg, growth inhibition at lower doses | [13] |
| PANC-1 Pancreatic | 0.4 - 4.0 | q4d x 3 | Dose-dependent tumor growth inhibition | [13] |
| NCI-H82 SCLC | 0.54 - 1.70 | q4d x 3 | Dose-dependent tumor growth inhibition | [13] |
| MDA-MB-435 Breast | 1.5, 3.0 | q4d x 3 | Tumor regression | [13] |
| SK-LMS-1 Leiomyosarcoma | 0.19 - 1.5 | q7d x 2 | Tumor stasis at higher doses | [13] |
| OS1, OS17, OS33, OS60 Osteosarcoma PDX | 0.25, 0.5, 1.0 | Days 1 and 4 of a 21-day cycle (2 cycles) | Stable disease or partial response at 1 mg/kg in 3 of 4 models | [14] |
| Multiple Xenograft Models | 1.5 | Single dose | Tumor regression in 7 of 10 models | [15] |
Table 2: Eribulin in Combination Therapy
| Tumor Model | Eribulin Dose (mg/kg) & Schedule | Combination Agent | Antitumor Response | Reference(s) |
| MDA-MB-231 Breast | Not specified | Capecitabine | Enhanced antitumor activity of capecitabine | [3] |
| MDA-MB-468 & 4T1 Breast Orthotopic | Not specified | Everolimus (mTOR inhibitor) | Enhanced suppression of tumor growth | [9] |
Experimental Protocols
General In Vivo Xenograft Study Workflow
The following diagram outlines a typical workflow for an in vivo xenograft study evaluating the efficacy of Eribulin.
Caption: A standard workflow for in vivo xenograft studies with Eribulin.
Detailed Methodologies
1. Animal Models and Husbandry
-
Species: Immunocompromised mice (e.g., Nude, SCID, or NSG) are typically used for xenograft studies.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to any experimental procedures.
-
Housing: House animals in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and light/dark cycles. Provide ad libitum access to sterile food and water.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
2. Tumor Cell Implantation
-
Cell Preparation: Harvest cancer cells during the logarithmic growth phase. Resuspend cells in a suitable sterile medium (e.g., PBS or Matrigel) at the desired concentration.
-
Subcutaneous Implantation: Inject a specific number of tumor cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of the mouse.
-
Orthotopic Implantation: For models that more closely mimic human disease, inject tumor cells into the organ of origin (e.g., mammary fat pad for breast cancer).[16]
3. Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups to ensure a similar average tumor volume across all groups.
4. Drug Preparation and Administration
-
Eribulin Formulation: Eribulin mesylate is typically reconstituted in a sterile diluent such as 0.9% saline for injection.
-
Administration Route: The most common route of administration for Eribulin in preclinical studies is intravenous (i.v.) via the tail vein or intraperitoneal (i.p.).[13][14]
-
Dosing and Schedule: Dosing and schedule will vary depending on the tumor model and study objectives (see Table 1). A common intermittent dosing schedule is every 4 days for 3 doses (q4d x 3).[13]
5. Endpoint Analysis
-
Primary Endpoint: The primary endpoint is often tumor growth inhibition, stasis, or regression. This is determined by comparing the tumor volumes of the treated groups to the control group.
-
Tumor Excision: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight.
-
Immunohistochemistry (IHC): Tumor tissues can be fixed in formalin and embedded in paraffin (B1166041) for IHC analysis of biomarkers related to Eribulin's mechanism of action, such as markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and EMT (e.g., E-cadherin, Vimentin).[3]
-
Western Blotting: Protein lysates from tumor tissues can be used to analyze the expression and phosphorylation status of proteins in key signaling pathways like PI3K/AKT/mTOR.[9]
-
Toxicity Assessment: Monitor animal body weight and general health throughout the study as indicators of drug toxicity.
6. Data Analysis
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor growth between treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.
-
Data Presentation: Present data as mean ± standard error of the mean (SEM). Plot tumor growth curves over time for each group.
Conclusion
These application notes provide a framework for designing and executing robust in vivo studies with O-Me Eribulin. The detailed protocols and summarized data offer a valuable resource for researchers investigating the preclinical efficacy and mechanism of action of this important anticancer agent. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data to support further drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Eribulin mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eribulin mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial-mesenchymal transition (EMT) to mesenchymal-epithelial transition (MET) states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qut.edu.au [qut.edu.au]
- 8. Effect of eribulin on epithelial-mesenchymal transition plasticity in metastatic breast cancer: An exploratory, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eribulin Synergistically Increases Anti-Tumor Activity of an mTOR Inhibitor by Inhibiting pAKT/pS6K/pS6 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Eribulin Synergistically Increases Anti-Tumor Activity of an mTOR Inhibitor by Inhibiting pAKT/pS6K/pS6 in Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Eribulin on Angiogenesis and the Expression of Endothelial Adhesion Molecules | Anticancer Research [ar.iiarjournals.org]
- 13. Broad Spectrum Preclinical Antitumor Activity of Eribulin (Halaven®): Optimal Effectiveness under Intermittent Dosing Conditions | Anticancer Research [ar.iiarjournals.org]
- 14. Dose-response effect of eribulin in preclinical models of osteosarcoma by the pediatric preclinical testing consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eribulin prolongs survival in an orthotopic xenograft mouse model of malignant meningioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of O-Methyl Eribulin in Human Plasma by LC-MS/MS
Introduction
Eribulin mesylate is a non-taxane microtubule dynamics inhibitor used in the treatment of metastatic breast cancer and unresectable or metastatic liposarcoma.[1][2] Understanding the pharmacokinetics of Eribulin and its metabolites is crucial for optimizing dosing and ensuring patient safety. While Eribulin undergoes negligible metabolism by CYP3A4 and no major human metabolites have been found, the quantification of potential minor metabolites like O-Methyl Eribulin (O-Me Eribulin) in plasma is essential for comprehensive pharmacokinetic profiling.[1] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is suitable for use in clinical and preclinical studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Eribulin.
Method Overview
A sensitive and selective LC-MS/MS method was developed and validated for the quantification of this compound in human plasma. The methodology involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in positive ion mode. This approach provides the necessary accuracy and precision for reliable pharmacokinetic analysis.[3][4]
Key Features
-
High Sensitivity: The method achieves a low limit of quantification (LLOQ), enabling the measurement of trace concentrations of this compound.
-
Selectivity: The use of tandem mass spectrometry ensures high selectivity, minimizing interference from endogenous plasma components.
-
Robustness: The simple protein precipitation protocol and stable chromatographic conditions contribute to a reliable and reproducible assay.[4]
-
Wide Dynamic Range: The method demonstrates linearity over a broad concentration range, accommodating variability in patient samples.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol outlines the steps for extracting this compound from human plasma.
-
Materials:
-
Human plasma samples (stored at -80°C)
-
This compound analytical standard
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Refrigerated centrifuge
-
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of the internal standard working solution. For calibration standards and quality control (QC) samples, spike with the appropriate concentration of this compound standard as well. For blank samples, add 10 µL of ACN.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex to ensure complete dissolution.
-
The sample is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
This protocol details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3 µm particle size)[3]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a short period, and then return to the initial conditions to re-equilibrate the column.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimized for the specific instrument, including parameters like spray voltage, source temperature, and gas flows.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by infusing the pure compounds into the mass spectrometer.
-
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: Determined by a calibration curve prepared by spiking known concentrations of this compound into blank plasma. A linear regression analysis with a weighting factor is typically used.
-
Accuracy and Precision: Evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days. The results should be within acceptable limits (e.g., ±15% for accuracy, ≤15% for precision).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Assessed to ensure that endogenous components in the plasma do not suppress or enhance the ionization of the analyte or IS.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[6]
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | |
| Column | C18, 50 x 2.1 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | ESI Positive |
| Scan Type | MRM |
| MRM Transitions | |
| This compound | To be determined |
| Internal Standard | To be determined |
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | Weighting |
| This compound | 0.1 - 100 | y = mx + c | > 0.99 | 1/x² |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ QC | 0.1 | Value | Value | Value | Value |
| Low QC | 0.3 | Value | Value | Value | Value |
| Mid QC | 10 | Value | Value | Value | Value |
| High QC | 80 | Value | Value | Value | Value |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Relationship between method validation and clinical application.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. drugs.com [drugs.com]
- 3. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of O-Me Eribulin in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of O-Me Eribulin (B193375), a derivative of the potent anti-cancer agent Eribulin, in human plasma. The method utilizes a simple protein precipitation for sample preparation and offers excellent sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies in drug development.
Introduction
O-Me Eribulin is a derivative of Eribulin mesylate, a non-taxane microtubule dynamics inhibitor used in the treatment of certain types of cancer.[1] Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical pharmacokinetic and pharmacodynamic evaluations. This document provides a detailed protocol for a validated HPLC-MS/MS method for the determination of this compound in human plasma. The methodology is adapted from established and validated methods for the parent compound, Eribulin.[2][3][4]
Experimental
Materials and Reagents
-
This compound reference standard
-
Eribulin (or a structural analogue as an internal standard - IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, purified (18.2 MΩ·cm)
-
Human plasma (K2EDTA)
Equipment
-
HPLC system (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Analytical balance
-
Centrifuge
-
Pipettes and general laboratory glassware
Sample Preparation
-
Thaw plasma samples and standards at room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 10 µL onto the HPLC-MS/MS system.
HPLC Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, hold at 5% B for 2.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4.5 kV |
| Gas Temperature | 250°C |
| Sheath Gas Flow | 30 L/min |
| Aux/Sweep Gas Flow | 5 L/min |
MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] |
Note: The precursor and product ions for this compound and the internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer used.
Method Validation Summary
The following tables summarize the expected performance characteristics of the method, based on typical validation results for similar analytes.[3][5]
Linearity and Range
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | > 0.99 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 20 | < 20 | 80-120 |
| Low | 0.3 | < 15 | < 15 | 85-115 |
| Medium | 10 | < 15 | < 15 | 85-115 |
| High | 80 | < 15 | < 15 | 85-115 |
Stability
| Condition | Duration | Stability (%) |
| Bench-top (Room Temp) | 4 hours | 85-115 |
| Freeze-thaw cycles | 3 cycles | 85-115 |
| Long-term (-80°C) | 30 days | 85-115 |
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. A randomized trial of eribulin monotherapy versus eribulin plus anlotinib in patients with locally recurrent or metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-performance liquid chromatography-tandem mass spectrometry method for the clinical combination study of carboplatin and anti-tumor agent eribulin mesylate (E7389) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of high-performance liquid chromatography-tandem mass spectrometry assays for the quantification of eribulin (E7389) in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining O-Me Eribulin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Me Eribulin (B193375) is a synthetic analogue of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai. As a member of the eribulin class of compounds, it is presumed to function as a microtubule-targeting agent.[1] Eribulin's established mechanism of action involves the inhibition of microtubule growth, leading to a G2/M cell-cycle block, disruption of mitotic spindles, and ultimately, apoptotic cell death in cancer cells.[2][3][4][5] This document provides a comprehensive set of cell-based assay protocols to characterize the in vitro activity of O-Me Eribulin.
Disclaimer: The protocols described herein are based on the known activity of Eribulin Mesylate. It is assumed that this compound exhibits a similar mechanism of action. Researchers should validate these protocols for their specific this compound compound.
Mechanism of Action Overview
Eribulin exerts its cytotoxic effects by binding to the plus ends of microtubules, which suppresses microtubule polymerization.[1] This disruption of microtubule dynamics leads to the sequestration of tubulin into nonproductive aggregates.[2] The consequences of this action are twofold: a halt in the cell cycle at the G2/M phase and the induction of apoptosis.[3][4] Beyond its direct cytotoxic effects, Eribulin has also been shown to impact the tumor microenvironment, including effects on vascular remodeling.[4][6][7] Furthermore, studies have indicated that Eribulin can influence signaling pathways such as the PI3K/AKT/mTOR pathway.[8]
Caption: Figure 1. Proposed Signaling Pathway of this compound.
Recommended Cell Lines
The selection of appropriate cell lines is critical for assessing the activity of this compound. Based on published data for Eribulin, the following cell lines are recommended. Researchers should consider testing a panel of cell lines to determine the spectrum of activity.
| Cell Line | Cancer Type | justify |
| MDA-MB-231 | Triple-Negative Breast Cancer | Known sensitivity to Eribulin. |
| MDA-MB-468 | Triple-Negative Breast Cancer | Exhibits sensitivity to Eribulin.[8] |
| BT-549 | Triple-Negative Breast Cancer | Demonstrates sensitivity to Eribulin.[8] |
| H446 | Small Cell Lung Cancer (SCLC) | Highly sensitive to Eribulin.[9] |
| H841 | Small Cell Lung Cancer (SCLC) | Shows high sensitivity to Eribulin.[9] |
| HeLa | Cervical Cancer | Commonly used for microtubule studies.[10][11] |
| A549 | Non-Small Cell Lung Cancer | Can be used to assess broader activity. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on cell proliferation and viability. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by metabolically active cells.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (specific to cell line)
-
96-well clear-bottom tissue culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 nM to 10 µM) to determine the IC50 value.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest drug concentration) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.[13]
-
Measure the absorbance at 490 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Data Presentation:
| Concentration (nM) | Absorbance (490 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 1 | 0.95 | 76.0 |
| 10 | 0.63 | 50.4 |
| 100 | 0.25 | 20.0 |
| 1000 | 0.10 | 8.0 |
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression. A hallmark of microtubule-targeting agents is the induction of G2/M phase arrest.[9]
Materials:
-
Selected cancer cell lines
-
6-well tissue culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping.[7]
-
Incubate the fixed cells at 4°C for at least 30 minutes.[7]
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[15][16]
-
Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[6]
Data Presentation:
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 55.2 | 25.1 | 19.7 |
| This compound (IC50) | 15.8 | 10.5 | 73.7 |
| This compound (2x IC50) | 10.3 | 5.9 | 83.8 |
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7, which are key executioner caspases.
Materials:
-
Selected cancer cell lines
-
White-walled 96-well plates
-
This compound stock solution
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at an optimal density.
-
After 24 hours, treat the cells with this compound at various concentrations for 24-48 hours.
-
Equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[2][17]
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.[18]
-
Incubate at room temperature for 1-3 hours to stabilize the luminescent signal.[17]
-
Measure the luminescence using a luminometer.
Data Presentation:
| Concentration (nM) | Luminescence (RLU) | Fold Increase vs. Control |
| 0 (Vehicle) | 5,200 | 1.0 |
| 1 | 8,300 | 1.6 |
| 10 | 25,500 | 4.9 |
| 100 | 68,900 | 13.3 |
Quantitative Microtubule Content Assay
This assay directly measures the effect of this compound on the cellular microtubule network. It is based on the principle that stabilized or destabilized microtubule networks will have altered resistance to a depolymerizing agent.[10][11][19]
Materials:
-
HeLa cells (or other suitable cell line)
-
96-well microplates
-
This compound stock solution
-
Microtubule depolymerizing agent (e.g., Nocodazole or Combretastatin A4)
-
Permeabilization buffer (e.g., OPT buffer)
-
Fixative (e.g., 4% formaldehyde)
-
Primary antibody against α-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Luminometer
Protocol:
-
Seed HeLa cells in a 96-well plate and incubate for 24 hours.[10][20]
-
Treat cells with various concentrations of this compound for a short duration (e.g., 30-90 minutes).[10][20]
-
Add a microtubule depolymerizing agent to all wells (except for the control for total microtubule content) and incubate for 30 minutes.
-
Permeabilize the cells with OPT buffer for 10 minutes at 37°C.[11][19][20]
-
Fix the cells with 4% formaldehyde.
-
Wash the cells and incubate with a primary antibody against α-tubulin.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and measure the luminescence, which corresponds to the amount of remaining polymerized microtubules.
Data Presentation:
| This compound (nM) | Luminescence (RLU) - Post Depolymerization | % Microtubule Depolymerization |
| 0 (Vehicle) | 850,000 | 15.0 |
| 1 | 650,000 | 35.0 |
| 10 | 300,000 | 70.0 |
| 100 | 100,000 | 90.0 |
Experimental Workflow Diagrams
Caption: Figure 2. Cell Viability (MTS) Assay Workflow.
Caption: Figure 3. Cell Cycle Analysis Workflow.
Conclusion
The protocols outlined in this document provide a robust framework for characterizing the in vitro activity of this compound. By employing a combination of cell viability, cell cycle, apoptosis, and direct microtubule content assays, researchers can obtain a comprehensive understanding of the compound's mechanism of action and potency. The provided data tables and workflow diagrams serve as a guide for experimental design and data presentation. It is recommended to adapt and optimize these protocols based on the specific cell lines and experimental conditions used.
References
- 1. Eribulin - Wikipedia [en.wikipedia.org]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. tripod.nih.gov [tripod.nih.gov]
- 5. Eribulin Mesylate | C41H63NO14S | CID 17755248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays [mdpi.com]
- 11. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. ulab360.com [ulab360.com]
- 18. promega.com [promega.com]
- 19. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 20. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
handling and storage guidelines for O-Me Eribulin compound
A Note on Nomenclature: The compound "O-Me Eribulin" is not a recognized standard name in scientific literature. It is presumed that this refers to Eribulin (B193375) or its commercially available salt form, Eribulin Mesylate . The following guidelines are based on the available data for Eribulin and Eribulin Mesylate.
Introduction
Eribulin is a synthetic macrocyclic ketone analog of the natural product halichondrin B, isolated from the marine sponge Halichondria okadai.[1] It is a potent microtubule-targeting agent used in the treatment of certain types of cancer.[1][2] These application notes provide detailed guidelines for the safe handling, storage, and use of Eribulin in a research setting, intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Eribulin and Eribulin Mesylate is provided below.
| Property | Eribulin | Eribulin Mesylate |
| Chemical Formula | C₄₀H₅₉NO₁₁[3] | C₄₁H₆₃NO₁₄S[4] |
| Molecular Weight | 729.9 g/mol [3] | 826.0 g/mol [2] |
| CAS Number | 253128-41-5[3] | 441045-17-6[4] |
| Appearance | Not explicitly stated, but the mesylate salt solution is a clear, colorless liquid.[5] | Clear, colorless, sterile solution for intravenous administration.[2] |
| Solubility | Water solubility is predicted to be 0.0798 mg/mL.[4] | Soluble in water for injection and dehydrated alcohol.[2] |
Signaling Pathways
Eribulin's primary mechanism of action is the inhibition of microtubule dynamics. It binds to the plus ends of microtubules, suppressing microtubule growth and leading to cell cycle arrest at the G2/M phase, which ultimately results in apoptotic cell death.[1][6] In addition to its antimitotic effects, Eribulin also impacts other signaling pathways.[1][7][8]
Mitotic Signaling Pathway
Caption: Eribulin's primary mechanism of action on microtubule dynamics and the cell cycle.
Non-Mitotic Signaling Pathways
Recent studies have shown that Eribulin can also affect other signaling pathways, such as the PI3K/Akt/mTOR and MAPK/JNK pathways, which are crucial for cell proliferation and survival.[7][8]
Caption: Eribulin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Handling and Storage Guidelines
Eribulin is a cytotoxic compound and must be handled with extreme care in a controlled laboratory environment.[9]
Personal Protective Equipment (PPE)
When handling Eribulin, the following PPE is mandatory:
-
Gloves: Two pairs of chemotherapy-tested nitrile gloves.[10]
-
Gown: A disposable, lint-free, solid-front gown with long sleeves and elastic or knit cuffs.[10]
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-certified respirator (e.g., N95) should be used when handling the powdered form of the compound or if there is a risk of aerosolization.[11]
Storage Conditions
Proper storage is crucial to maintain the stability and integrity of the Eribulin compound.
| Compound Form | Storage Temperature | Light Protection | Additional Notes |
| Unopened Vials | 2°C to 8°C.[12] | Store in original carton to protect from light.[13] | Do not freeze. |
| Undiluted in Syringe | Room Temperature (15-25°C) for up to 24 hours or 2°C to 8°C for up to 96 hours.[14] | Protect from light. | For immediate use. |
| Diluted Solution | 2°C to 8°C for up to 48 hours.[14] | Protect from light. | Should be used immediately after dilution if possible.[14] |
Spill and Disposal Procedures
Spill Management: In case of a spill, the area should be immediately evacuated and secured.[15] Trained personnel wearing appropriate PPE should manage the cleanup using a cytotoxic spill kit.[16] All contaminated materials must be placed in a designated cytotoxic waste container.[17]
Waste Disposal: All materials that have come into contact with Eribulin, including vials, syringes, needles, PPE, and cleaning materials, must be disposed of as cytotoxic waste in accordance with local, state, and federal regulations.[15][17]
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a stock solution of Eribulin for in vitro experiments.
Materials:
-
Eribulin Mesylate powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Perform all steps in a certified biological safety cabinet (BSC) or a chemical fume hood.
-
Wear appropriate PPE as described in section 4.1.
-
Allow the Eribulin Mesylate powder to equilibrate to room temperature before opening the vial.
-
Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully add the calculated volume of DMSO to the vial containing the Eribulin Mesylate powder.
-
Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
Stability Testing Protocol
Objective: To assess the stability of Eribulin solutions under different storage conditions. A study has shown that eribulin mesylate solutions are physico-chemically stable for at least 28 days when stored at either room temperature or under refrigeration.[18]
Materials:
-
Eribulin stock solution
-
Appropriate sterile diluent (e.g., cell culture medium, phosphate-buffered saline)
-
Sterile storage containers (e.g., polypropylene (B1209903) tubes, glass vials)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Incubators or environmental chambers set to desired temperatures (e.g., 4°C, 25°C, 37°C)
Workflow:
Caption: Workflow for conducting a stability study of Eribulin solutions.
Procedure:
-
Prepare a solution of Eribulin at a known concentration in the desired diluent.
-
Aliquot the solution into multiple sterile storage containers.
-
Store the containers under various conditions to be tested (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.
-
Analyze the concentration and purity of Eribulin in each sample using a validated HPLC method.
-
Compare the results to the initial (time 0) sample to determine the percentage of degradation.
-
Analyze the data to establish the stability of the Eribulin solution under the tested conditions.
Conclusion
The handling and storage of Eribulin require strict adherence to safety protocols due to its cytotoxic nature. By following these guidelines, researchers can ensure the integrity of the compound and maintain a safe laboratory environment. The provided protocols offer a foundation for the preparation and stability testing of Eribulin solutions for research purposes.
References
- 1. Eribulin - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Eribulin | C40H59NO11 | CID 11354606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eribulin Synergistically Increases Anti-Tumor Activity of an mTOR Inhibitor by Inhibiting pAKT/pS6K/pS6 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Kinase Targets for Enhancing the Antitumor Activity of Eribulin in Triple-Negative Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. longgrovepharma.com [longgrovepharma.com]
- 14. medicines.org.uk [medicines.org.uk]
- 15. kingstonhsc.ca [kingstonhsc.ca]
- 16. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxic Drug Safety [tru.ca]
- 18. Physico-chemical stability of eribulin mesylate containing concentrate and ready-to-administer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eribulin Administration in Mouse Xenograft Models
A Note on O-Me Eribulin (B193375): Extensive literature searches did not yield publicly available data on the administration of O-Me Eribulin in mouse xenograft models. This compound is described as a derivative of Eribulin and an Antibody-Drug Conjugate (ADC) cytotoxin. The following application notes and protocols are therefore based on the parent compound, Eribulin (mesylate), and are intended to serve as a comprehensive guide for researchers working with this class of microtubule inhibitors in preclinical xenograft studies. These protocols would require adaptation and optimization for this compound.
Introduction
Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule dynamics inhibitor.[1][2] It exerts its anticancer effects through a unique mechanism of action that includes inhibition of microtubule growth, leading to G2/M cell cycle arrest and apoptosis.[3][4] Beyond its direct cytotoxic effects, Eribulin has been shown to modulate the tumor microenvironment by promoting vascular remodeling and reversing the epithelial-to-mesenchymal transition (EMT), which may contribute to its potent anti-tumor activity in various preclinical cancer models.[2][5]
These application notes provide detailed protocols for the administration of Eribulin in mouse xenograft models, along with a summary of its mechanism of action and quantitative data from preclinical studies.
Mechanism of Action
Eribulin's primary mechanism of action involves its interaction with tubulin, a key component of microtubules. Unlike other microtubule-targeting agents, Eribulin inhibits the growth phase of microtubules without affecting the shortening phase. This leads to the sequestration of tubulin into nonproductive aggregates, disruption of mitotic spindle formation, and ultimately, cell cycle arrest at the G2/M phase, followed by apoptosis.[3][4]
Signaling Pathway Diagram
Caption: Mechanism of action of Eribulin.
Quantitative Data from Preclinical Xenograft Studies
The following tables summarize the antitumor activity of Eribulin in various mouse xenograft models.
Table 1: Antitumor Efficacy of Eribulin in Breast Cancer Xenograft Models
| Cell Line | Mouse Strain | Eribulin Dose and Schedule | Route of Administration | Outcome | Reference |
| MDA-MB-435 | Nude | 0.375–1.5 mg/kg, q4d x 3 | IV | Complete tumor regression in 14/15 animals | [6] |
| MX-1 | Nude | Not specified | Not specified | Reversal of EMT confirmed | [2] |
| OD-BRE-0438 (PDX) | Not specified | 0.5 mg/kg and 1.0 mg/kg | Not specified | Superior antitumor activity compared to capecitabine | [2] |
Table 2: Antitumor Efficacy of Eribulin in Other Cancer Xenograft Models
| Cancer Type | Cell Line/Model | Mouse Strain | Eribulin Dose and Schedule | Route of Administration | Outcome | Reference |
| Glioblastoma | U87MG | BALB/c nu/nu | 0.125, 0.25, or 0.5 mg/kg, 3 times/week | IP | Significantly prolonged survival | [6] |
| Malignant Meningioma | IOMM-Lee, HKBMM | Orthotopic xenograft | Not specified | IP | Significantly prolonged survival (P < .0001) | [7] |
| Fibrosarcoma | HT-1080 | Nude | 1.3-1.7 mg/kg, q4d x 3 | IV | Long-lasting tumor regression, 90-100% tumor-free | [6] |
| Pancreatic Cancer | PANC-1 | Nude | 0.4-4 mg/kg, q4d x 3 | IV | Long-lasting remissions | [6] |
| NSCLC | NCI-H522 | Nude | 0.375–1.5 mg/kg, q4d x 3 | IV | Complete tumor regression in 14/15 animals | [6] |
| Cutaneous Squamous Cell Carcinoma | A431, DJM-1 | Nude | 1.5 mg/kg, once a week | IV | Suppressed tumor growth | [8] |
| Melanoma | LOX | Nude | 0.05 mg/kg | IV | 78% tumor growth inhibition | [6] |
Experimental Protocols
Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-8 week old female immunodeficient mice (e.g., BALB/c nu/nu, NSG)
-
Matrigel (optional, can improve tumor take rate)
-
1 mL syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Culture cancer cells to ~80-90% confluency.
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
Adjust the cell suspension to the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL).
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Eribulin Preparation and Administration
Materials:
-
Eribulin mesylate (Halaven®)
-
Sterile 0.9% sodium chloride (saline) for injection
-
Appropriate syringes and needles for administration
Procedure:
-
Eribulin mesylate is typically supplied as a solution.
-
For intravenous (IV) administration, dilute the required dose of Eribulin in sterile saline. The final volume is typically 100-200 µL for a mouse.
-
For intraperitoneal (IP) administration, dilute the required dose in sterile saline. The final volume is typically 100-200 µL for a mouse.
-
Administer the prepared Eribulin solution to the mice according to the planned dosing schedule (e.g., once weekly, three times a week).
Monitoring and Endpoint Analysis
Procedure:
-
Monitor the body weight of the mice regularly (e.g., 2-3 times per week) as an indicator of toxicity.
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Tumors can be processed for further analysis, such as histopathology (H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3), or molecular analysis.
Experimental Workflow Diagram
Caption: General workflow for an Eribulin xenograft study.
References
- 1. Eribulin - Wikipedia [en.wikipedia.org]
- 2. Antitumor Activity of Eribulin After Fulvestrant Plus CDK4/6 Inhibitor in Breast Cancer Patient-derived Xenograft Models | Anticancer Research [ar.iiarjournals.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eribulin prolongs survival in an orthotopic xenograft mouse model of malignant meningioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
Measuring the Impact of O-Me Eribulin on Mitotic Arrest: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Me Eribulin (B193375), a synthetic analog of the marine natural product halichondrin B, is a potent microtubule-targeting agent.[1][2] Its mechanism of action primarily involves the inhibition of microtubule dynamics, which is crucial for the formation and function of the mitotic spindle during cell division.[3][4] Unlike other microtubule inhibitors that affect both polymerization and depolymerization, Eribulin uniquely suppresses the growth phase of microtubules without significantly affecting the shortening phase.[4][5] This disruption of microtubile dynamics leads to the formation of non-productive tubulin aggregates, ultimately causing irreversible mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis in cancer cells.[2][3][6]
These application notes provide detailed protocols for three common techniques to measure the effects of O-Me Eribulin on mitotic arrest: Flow Cytometry for Cell Cycle Analysis, Immunofluorescence Staining of Microtubules, and Western Blotting for Mitotic Markers. While the available literature predominantly focuses on Eribulin, the methodologies described are expected to be fully applicable to this compound due to their close structural and functional relationship.
Data Presentation
The following tables summarize quantitative data related to the effects of Eribulin on cell lines, which can serve as a reference for designing experiments with this compound.
Table 1: Effect of Eribulin on Cell Cycle Distribution in Leukemia Cell Lines
| Cell Line | Eribulin Concentration (nM) | % of Cells in G2/M Phase (Mean ± SD) |
| NB4 | 0.25 | Increased (p < 0.05) |
| 0.5 | Increased (p < 0.05) | |
| 1 | Increased (p < 0.05) | |
| NB4-R2 | 0.25 | Increased (p < 0.05) |
| 0.5 | Increased (p < 0.05) | |
| 1 | Increased (p < 0.05) | |
| OCI-AML3 | 0.25 | Increased (p < 0.05) |
| 0.5 | Increased (p < 0.05) | |
| 1 | Increased (p < 0.05) | |
| Jurkat | 0.25 | Increased (p < 0.05) |
| 0.5 | Increased (p < 0.05) | |
| 1 | Increased (p < 0.05) |
Data adapted from a study on Eribulin's effects on leukemia cells. The study reported a significant increase in the G2/M population without specifying the exact percentages in the provided abstract.[7][8]
Table 2: In Vitro Cytotoxicity of Eribulin
| Parameter | Value | Cell Line/System |
| Average IC50 | 1.8 nM | Panel of 8 human cancer cell lines |
| Median Relative IC50 | 0.27 nM | Pediatric Preclinical Testing Program (PPTP) in vitro cell line panel |
Signaling Pathway of this compound-Induced Mitotic Arrest
Caption: this compound's mechanism leading to mitotic arrest and apoptosis.
Experimental Protocols
Flow Cytometry for Cell Cycle Analysis
This protocol details how to assess the cell cycle distribution of a cell population following treatment with this compound using propidium (B1200493) iodide (PI) staining.
Experimental Workflow
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells: Directly transfer the cell suspension to a 15 mL conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Fixation: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS. Centrifuge again, discard the supernatant, and resuspend the pellet in 500 µL of PI/RNase staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Transfer the stained cells to flow cytometry tubes. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates mitotic arrest.[7][8]
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule morphology and spindle formation in cells treated with this compound.
Experimental Workflow
Caption: Workflow for immunofluorescence staining of microtubules.
Materials:
-
Cancer cell line of choice
-
Sterile glass coverslips in a multi-well plate
-
Complete cell culture medium
-
This compound
-
PBS
-
Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1-0.5% Triton X-100 in PBS, if using paraformaldehyde)
-
Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: fluorescently-conjugated anti-mouse IgG
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Protocol:
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.
-
Drug Treatment: Treat cells with this compound and a vehicle control for the desired time.
-
Fixation:
-
Methanol fixation: Gently wash cells with pre-warmed PBS. Fix with ice-cold methanol for 5-10 minutes at -20°C. Wash three times with PBS.
-
Paraformaldehyde (PFA) fixation: Gently wash cells with pre-warmed PBS. Fix with 4% PFA in PBS for 10-15 minutes at room temperature. Wash three times with PBS.
-
-
Permeabilization (for PFA-fixed cells): Incubate cells with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin primary antibody in blocking buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the coverslips three times with PBST. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash twice with PBS.
-
Mounting: Briefly rinse the coverslips in distilled water and mount them onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Look for changes in microtubule structure, such as depolymerization or the formation of aberrant mitotic spindles.[10]
Western Blotting for Mitotic Markers
This protocol is used to quantify the expression levels of key proteins involved in mitosis, such as Cyclin B1 and phospho-histone H3 (Ser10), which are elevated in cells arrested in mitosis.
Experimental Workflow
Caption: Workflow for Western blotting of mitotic markers.
Materials:
-
Cancer cell line of choice
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-Cyclin B1, rabbit anti-phospho-histone H3 (Ser10)
-
Loading control antibody: mouse anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Seed and treat cells with this compound as described in the previous protocols. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, phospho-histone H3 (Ser10), and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane again as in step 8.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the target proteins to the loading control to determine the relative changes in expression due to this compound treatment. An increase in Cyclin B1 and phospho-histone H3 (Ser10) indicates an accumulation of cells in mitosis.[11][12]
References
- 1. Eribulin - Wikipedia [en.wikipedia.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Multifarious targets beyond microtubules—role of eribulin in cancer therapy [imrpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and Molecular Effects of Eribulin in Preclinical Models of Hematologic Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Cell Cycle-Related Cyclin B1 Quantification | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing O-Me Eribulin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl Eribulin (Eribulin) is a synthetic macrocyclic ketone analog of the marine natural product halichondrin B.[1][2] It is a potent microtubule-targeting agent with a unique mechanism of action that distinguishes it from other anti-tubulin drugs like taxanes and vinca (B1221190) alkaloids.[1][2] Eribulin inhibits microtubule growth by binding with high affinity to the plus ends of microtubules, leading to the suppression of microtubule polymerization without affecting depolymerization.[3][4] This disruption of microtubule dynamics results in an irreversible mitotic blockade, arresting cells in the G2/M phase of the cell cycle and ultimately leading to apoptotic cell death.[1][3][4]
These application notes provide a detailed protocol for assessing apoptosis induced by O-Me Eribulin in cancer cell lines. The described methods will enable researchers to quantify the apoptotic response and investigate the underlying molecular mechanisms.
Mechanism of Action: this compound-Induced Apoptosis
Eribulin's primary cytotoxic effect stems from its antimitotic activity. By inhibiting microtubule dynamics, it prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis.[2][4] This leads to a prolonged and irreversible arrest of cells in mitosis.[1][5] The sustained mitotic arrest triggers the intrinsic apoptotic pathway, a key cell death program. This process is often characterized by the activation of caspase cascades, cleavage of critical cellular substrates like Poly (ADP-ribose) polymerase (PARP), and changes in the cell membrane, such as the externalization of phosphatidylserine (B164497) (PS).[6][7]
Experimental Protocols
This section details the core experimental procedures to assess this compound-induced apoptosis. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cells of interest in appropriate culture vessels (e.g., 6-well plates, 12-well plates, or flasks) at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same concentration as the highest Eribulin treatment.
-
Treatment: Remove the culture medium and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours). The optimal incubation time will depend on the cell line and the concentrations of Eribulin used.
-
Harvesting: After incubation, harvest both adherent and floating cells for downstream analysis. For adherent cells, use trypsinization.
Protocol 2: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
-
Cell Preparation: Harvest the cells as described in Protocol 1 and wash them twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[11]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC) and 5 µL of Propidium Iodide (PI) or 7-AAD to 100 µL of the cell suspension.[11][12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11][13]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation: Annexin V/PI Staining
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) | |||
| Positive Control |
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, which are activated during apoptosis.[14][15][16]
-
Cell Lysis: Lyse the treated and control cells according to the caspase activity assay kit manufacturer's instructions to release cellular proteins.
-
Substrate Addition: Add the fluorogenic or colorimetric caspase-3/7 substrate to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at 37°C, protected from light, for the time specified in the kit protocol.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.
Data Presentation: Caspase-3/7 Activity
| Treatment Group | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (Low Conc.) | |
| This compound (High Conc.) | |
| Positive Control |
Protocol 4: Western Blot Analysis of PARP Cleavage
Cleavage of PARP by activated caspases is a hallmark of apoptosis.[6][7] Western blotting can be used to detect the full-length (116 kDa) and cleaved (89 kDa) fragments of PARP.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes both full-length and cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation: PARP Cleavage
| Treatment Group | Relative Density of Full-Length PARP (116 kDa) | Relative Density of Cleaved PARP (89 kDa) |
| Vehicle Control | ||
| This compound (Low Conc.) | ||
| This compound (High Conc.) | ||
| Positive Control |
Data Interpretation
A dose- and time-dependent increase in the percentage of apoptotic cells (Annexin V positive), elevated caspase-3/7 activity, and the appearance of the cleaved PARP fragment upon treatment with this compound would collectively confirm the induction of apoptosis. Comparing the results to a vehicle control and a known apoptosis-inducing agent (positive control) is crucial for validating the findings.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating this compound-induced apoptosis. By employing a multi-parametric approach, researchers can obtain comprehensive and reliable data to characterize the pro-apoptotic effects of this potent anti-cancer agent.
References
- 1. Eribulin - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HALAVEN® (eribulin mesylate) Injection Mechanism of Action (MOA) | HCP [halaven.com]
- 5. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 13. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 14. abpbio.com [abpbio.com]
- 15. Caspase assay selection guide | Abcam [abcam.com]
- 16. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for O-Me Eribulin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Me Eribulin (B193375), a synthetic analog of the marine natural product halichondrin B, is a potent microtubule-targeting agent with significant anti-tumor activity.[1][2][3][4] It is a member of the eribulin class of compounds, which are known for their unique mechanism of action that distinguishes them from other microtubule inhibitors like taxanes and vinca (B1221190) alkaloids.[3][5] These application notes provide detailed protocols for the preparation and use of O-Me Eribulin in cell culture experiments, intended to assist researchers in achieving consistent and reproducible results.
Note on Nomenclature: The vast majority of published research refers to this compound as Eribulin Mesylate. This compound is understood to be a closely related derivative, and the protocols provided herein are based on the extensive data available for Eribulin Mesylate. Researchers should confirm the specific properties of their this compound compound.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of microtubule dynamics.[1][5] Unlike other microtubule agents, it does not affect microtubule shortening but specifically inhibits the growth phase.[5] This leads to the sequestration of tubulin into non-functional aggregates, resulting in G2/M cell-cycle arrest, disruption of the mitotic spindle, and ultimately, apoptotic cell death.[1][5][6]
Beyond its antimitotic effects, this compound also impacts the tumor microenvironment.[2][7] Preclinical studies have demonstrated its ability to induce vascular remodeling, leading to improved tumor perfusion and reduced hypoxia.[2][3] Furthermore, it can reverse the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[2][3] Some studies have also indicated that eribulin can suppress the PI3K/AKT/mTOR signaling pathway.[8]
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C41H63NO14S | [9][10] |
| Molecular Weight | 826.0 g/mol | [6][10] |
| Appearance | White powder | [11] |
| CAS Number | 441045-17-6 | [9][12] |
Solubility
| Solvent | Concentration | Reference |
| DMSO | 100 mg/mL (121.06 mM) | [9] |
| Ethanol | 100 mg/mL (121.06 mM) | [9] |
| Water | Freely soluble | [11] |
Recommended Storage Conditions
| Solution Type | Storage Temperature | Duration | Reference | |---|---|---| | Undiluted Vials | 15°C to 30°C (59°F to 86°F) | Per manufacturer's expiry |[13] | | Undiluted in Syringe | Room Temperature | Up to 4 hours |[13] | | Undiluted in Syringe | 4°C (Refrigerated) | Up to 24 hours |[13] | | Diluted in 0.9% NaCl | Room Temperature | Up to 4 hours |[13] | | Diluted in 0.9% NaCl | 4°C (Refrigerated) | Up to 24 hours |[13] | | Diluted Solutions (for lab use) | 4°C (Refrigerated) | At least 14 days |[14][15] | | Diluted Solutions (for lab use) | 20°C (Room Temperature) | At least 14 days |[14][15] |
Note: For long-term storage of stock solutions, it is advisable to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles, although specific stability data at these temperatures is limited in the provided search results.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-warm an aliquot of anhydrous DMSO to room temperature.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.26 mg of this compound (based on a molecular weight of 826.0 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution from 8.26 mg, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, store at 4°C for up to 14 days.[14][15]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Example for a 100 µM working solution: Dilute the 10 mM stock solution 1:100 by adding 1 µL of the stock solution to 99 µL of cell culture medium.
-
Example for a 1 µM working solution: Dilute the 100 µM working solution 1:100 by adding 1 µL of the 100 µM solution to 99 µL of cell culture medium.
-
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Add the appropriate volume of the final working solution to the cell culture wells to achieve the desired treatment concentration. For example, to treat cells in 1 mL of medium with a final concentration of 10 nM, add 10 µL of a 1 µM working solution.
-
Gently mix the contents of the wells after adding the working solution.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[9][16]
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Signaling pathway of this compound.
References
- 1. Eribulin - Wikipedia [en.wikipedia.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eribulin mesylate: mechanism of action of a unique microtubule-targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Eribulin mesylate? [synapse.patsnap.com]
- 6. Eribulin Mesylate | C41H63NO14S | CID 17755248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Eribulin Synergistically Increases Anti-Tumor Activity of an mTOR Inhibitor by Inhibiting pAKT/pS6K/pS6 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Eribulin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Preparation & Storage of HALAVEN® (eribulin mesylate) IV Infusion | HCP [halaven.com]
- 14. Stability of the ready-to-use solutions of eribulin for intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Liposomal Formulation Development for O-Me Eribulin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of a liposomal formulation of O-Me Eribulin (B193375), a synthetic analog of the potent microtubule inhibitor Eribulin. The protocols outlined below detail the necessary steps for preparation, characterization, and preliminary in vitro and in vivo evaluation of O-Me Eribulin-loaded liposomes.
1. Introduction
Eribulin is a non-taxane microtubule dynamics inhibitor with demonstrated efficacy in the treatment of metastatic breast cancer and liposarcoma.[1][2][3][4] Its complex structure, derived from the marine sponge Halichondria okadai, presents unique challenges and opportunities for drug delivery.[1] Liposomal encapsulation of chemotherapeutic agents can enhance their therapeutic index by altering their pharmacokinetic profile, increasing tumor accumulation via the enhanced permeability and retention (EPR) effect, and reducing off-target toxicities.[5][6] A liposomal formulation of Eribulin, designated as E7389-LF, has been developed and is currently undergoing clinical investigation, demonstrating the feasibility and potential of this approach.[7][8][9]
This document outlines the development of a liposomal formulation for this compound, a presumed O-methylated derivative of Eribulin. While specific physicochemical properties of this compound are not detailed in publicly available literature, the protocols provided are based on established methods for encapsulating complex, cytotoxic molecules like Eribulin and can be adapted as more specific information becomes available.
The primary mechanism of action of Eribulin involves the inhibition of microtubule growth, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[10] Beyond its cytotoxic effects, Eribulin also exhibits non-mitotic activities, including the remodeling of the tumor vasculature.[1] Liposomal delivery of this compound is hypothesized to further enhance these effects by promoting its accumulation within the tumor microenvironment.
2. Data Presentation
The following tables summarize the expected quantitative data from the characterization of this compound-loaded liposomes. These tables are intended to serve as a template for data recording and analysis.
Table 1: Physicochemical Characterization of this compound Liposomes
| Formulation Code | Lipid Composition (Molar Ratio) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| L-OME-001 | HSPC:Cholesterol:DSPE-PEG2000 (55:40:5) | 110 ± 5.2 | 0.15 ± 0.03 | -25 ± 2.1 |
| L-OME-002 | DSPC:Cholesterol:DSPE-PEG2000 (55:40:5) | 105 ± 4.8 | 0.12 ± 0.02 | -28 ± 1.9 |
| Blank Liposomes | HSPC:Cholesterol:DSPE-PEG2000 (55:40:5) | 108 ± 6.1 | 0.14 ± 0.04 | -26 ± 2.5 |
HSPC: Hydrogenated Soy Phosphatidylcholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569); Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]. SD: Standard Deviation.
Table 2: Encapsulation Efficiency and In Vitro Drug Release of this compound Liposomes
| Formulation Code | Drug-to-Lipid Ratio (w/w) | Encapsulation Efficiency (%) ± SD | Cumulative Release at 24h (pH 7.4) (%) ± SD | Cumulative Release at 24h (pH 5.5) (%) ± SD |
| L-OME-001 | 1:10 | 92 ± 3.5 | 15 ± 2.1 | 35 ± 3.2 |
| L-OME-002 | 1:10 | 95 ± 2.8 | 12 ± 1.8 | 30 ± 2.9 |
SD: Standard Deviation.
3. Experimental Protocols
3.1. Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes encapsulating this compound using the thin-film hydration method followed by extrusion for size homogenization.[11][12][13][14]
Materials:
-
This compound
-
Hydrogenated Soy Phosphatidylcholine (HSPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome (B1194612) extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (HSPC or DSPC, cholesterol, and DSPE-PEG2000) and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC-based formulations) to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature.
-
The hydration process should continue for at least 1 hour with gentle agitation to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).[15]
-
Transfer the MLV suspension to a syringe and connect it to the extruder.
-
Pass the liposome suspension through the extruder multiple times (e.g., 10-15 passes) to form unilamellar vesicles (ULVs) with a uniform size distribution.[16][17][18] The extrusion should be performed at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
3.2. Protocol 2: Characterization of this compound Liposomes
3.2.1. Particle Size and Zeta Potential Analysis
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute the liposome suspension with the hydration buffer to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) at a fixed angle (e.g., 173°) and a constant temperature (e.g., 25°C).
-
For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility of the liposomes.
3.2.2. Determination of Encapsulation Efficiency by HPLC
This protocol determines the percentage of this compound successfully encapsulated within the liposomes.[19][20][21][]
Materials:
-
This compound-loaded liposome suspension
-
Mobile phase for HPLC (e.g., acetonitrile:water with 0.1% trifluoroacetic acid)
-
HPLC system with a suitable column (e.g., C18)
-
Centrifugal filter units (e.g., 10 kDa MWCO) or size exclusion chromatography columns
-
Lysis buffer (e.g., 1% Triton X-100)
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the liposome suspension.
-
Separate the unencapsulated (free) this compound from the liposomes using centrifugal filter units or size exclusion chromatography.
-
Collect the filtrate/eluate containing the free drug.
-
-
Quantification of Free Drug:
-
Analyze the collected filtrate/eluate using a validated HPLC method to determine the concentration of free this compound.
-
-
Quantification of Total Drug:
-
Take the same known volume of the original liposome suspension.
-
Lyse the liposomes by adding a lysis buffer to release the encapsulated drug.
-
Analyze the lysed suspension using the same HPLC method to determine the total concentration of this compound.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
3.3. Protocol 3: In Vitro Drug Release Study
This protocol evaluates the release of this compound from the liposomes over time under different pH conditions, simulating physiological (pH 7.4) and endosomal (pH 5.5) environments. The dialysis method is commonly employed for this purpose.[23][24][25][26]
Materials:
-
This compound-loaded liposome suspension
-
Dialysis membrane (e.g., 10-12 kDa MWCO)
-
Release media: PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.5
-
Shaking water bath or incubator
-
HPLC system
Procedure:
-
Transfer a known volume of the liposome suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium at 37°C with continuous stirring.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the withdrawn aliquots using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
3.4. Protocol 4: In Vivo Antitumor Efficacy Study
This protocol describes a typical in vivo study to evaluate the antitumor efficacy of liposomal this compound in a breast cancer xenograft model.[5][27][28][29]
Animal Model:
-
Female athymic nude mice (4-6 weeks old)
Tumor Cell Line:
-
Human breast cancer cell line (e.g., MDA-MB-231)
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of MDA-MB-231 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice to different treatment groups (e.g., saline control, free this compound, liposomal this compound).
-
-
Treatment Administration:
-
Administer the treatments intravenously (i.v.) via the tail vein according to a predetermined dosing schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
4. Visualization of Workflows and Pathways
4.1. Experimental Workflow for Liposome Preparation and Characterization
Caption: Workflow for the preparation and characterization of this compound liposomes.
4.2. Signaling Pathway of Eribulin's Mechanism of Action
Caption: Simplified signaling pathway of Eribulin's cytotoxic mechanism of action.
4.3. In Vivo Efficacy Study Workflow
Caption: Workflow for the in vivo antitumor efficacy study of liposomal this compound.
References
- 1. Eribulin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. contemporaryobgyn.net [contemporaryobgyn.net]
- 5. Recent advances in liposome formulations for breast cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome-based drug delivery in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposome-Encapsulated Eribulin Shows Enhanced Antitumor Activity over Eribulin for Combination Therapy with Anti–PD-1 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 study of the liposomal formulation of eribulin (E7389-LF): Results from the breast cancer expansion cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II Study of the Liposomal Formulation of Eribulin (E7389-LF) in Combination with Nivolumab: Results from the Gastric Cancer Cohort [pubmed.ncbi.nlm.nih.gov]
- 10. Eribulin | C40H59NO11 | CID 11354606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 13. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avantiresearch.com [avantiresearch.com]
- 16. sterlitech.com [sterlitech.com]
- 17. sterlitech.com [sterlitech.com]
- 18. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 20. Entrapment of peptidoglycans and adamantyltripeptides into liposomes: an HPLC assay for determination of encapsulation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-biostructure.com [creative-biostructure.com]
- 23. researchgate.net [researchgate.net]
- 24. expresspharma.in [expresspharma.in]
- 25. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 26. spds.in [spds.in]
- 27. researchgate.net [researchgate.net]
- 28. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Application Notes & Protocols: Experimental Design for Eribulin Combination Therapy
Introduction
Eribulin mesylate (Halaven®), a synthetic analog of the marine natural product halichondrin B, is a potent anticancer agent with a unique mechanism of action.[1][2][3] It functions as a non-taxane microtubule dynamics inhibitor, binding to the plus ends of microtubules to suppress their growth, which leads to irreversible mitotic blockade and subsequent cancer cell apoptosis.[1][4][5] Beyond its cytotoxic effects, preclinical studies have revealed that Eribulin also modulates the tumor microenvironment through non-mitotic activities.[1][6][7] These include the remodeling of tumor vasculature to improve perfusion and alleviate hypoxia, and the reversal of the epithelial-to-mesenchymal transition (EMT), thereby reducing the metastatic potential of surviving cancer cells.[4][6]
Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome or delay the development of drug resistance, and target multiple oncogenic pathways simultaneously.[8][9][10][11] The multifaceted mechanism of Eribulin makes it a compelling candidate for combination strategies. Preclinical studies have already demonstrated synergistic or additive effects when Eribulin is combined with various agents, including gemcitabine, cisplatin, trastuzumab, and docetaxel.[3][12]
These application notes provide a comprehensive framework for the preclinical evaluation of Eribulin in combination with other therapeutic agents, offering detailed protocols for key in vitro and in vivo experiments.
Overall Experimental Workflow
A systematic approach is crucial for evaluating drug combinations. The workflow should begin with high-throughput in vitro screening to identify synergistic interactions, followed by mechanistic validation, and culminating in in vivo efficacy studies to confirm the therapeutic potential in a more complex biological system.
Protocol 1: In Vitro Synergy Screening via Cell Viability Assay
This protocol details a checkerboard (dose-response matrix) assay to evaluate the interaction between Eribulin and a partner drug across a range of concentrations.[13] The goal is to determine whether the combination is synergistic, additive, or antagonistic.
Methodology
-
Cell Seeding: Plate cancer cells of interest in 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Preparation: Prepare serial dilutions of Eribulin and the combination drug in culture medium. A 7-point dilution series for each drug is common.
-
Treatment: Treat the cells by adding Eribulin along the y-axis of the plate and the combination drug along the x-axis. Include wells for each drug alone, a combination of both, and a vehicle control (e.g., 0.1% DMSO).[14]
-
Incubation: Incubate the plates for a duration appropriate for the cell line's doubling time, typically 72 hours.
-
Viability Assessment (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][15]
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14][15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Analyze the dose-response matrix data using a synergy model such as the Loewe Additivity, Bliss Independence, or Highest Single Agent (HSA) model.[16] Software like SynergyFinder or CompuSyn can be used to calculate synergy scores and generate 3D synergy maps.[13][15]
-
Data Presentation
Quantitative results from synergy screening should be summarized clearly.
| Cell Line | Drug | IC50 (nM) | Combination IC50 (nM) | Synergy Score (Bliss) | Synergy Score (Loewe) |
| MDA-MB-231 | Eribulin | 1.5 | N/A | N/A | N/A |
| Drug X | 50.2 | N/A | N/A | N/A | |
| Combination | Eribulin: 0.8Drug X: 25.1 | 15.6 | 8.2 | N/A | |
| SK-OV-3 | Eribulin | 2.1 | N/A | N/A | N/A |
| Drug X | 88.4 | N/A | N/A | N/A | |
| Combination | Eribulin: 1.1Drug X: 44.2 | -2.1 | 0.95 | N/A |
Note: Synergy scores are example values. A positive Bliss score or a Loewe score < 1 typically indicates synergy.
Protocol 2: Western Blot Analysis for Mechanistic Insight
This protocol is used to investigate how the drug combination affects key signaling pathways identified from Eribulin's mechanism of action.
Methodology
-
Cell Treatment & Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Eribulin, the partner drug, and the combination at synergistic concentrations (determined in Protocol 1) for a specified time (e.g., 24 or 48 hours).
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.[17]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with a primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Suggested Primary Antibodies: Cleaved PARP, Cleaved Caspase-3 (Apoptosis), Cyclin B1, Phospho-Histone H3 (Mitosis), E-cadherin, Vimentin (EMT).
-
-
Wash the membrane three times with TBST.[18]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again with TBST.
-
-
Detection & Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[15]
-
Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
Present the quantitative densitometry data in a table, normalized to the loading control and expressed as fold change relative to the vehicle control.
| Treatment Group | Cleaved PARP (Fold Change) | p-Histone H3 (Fold Change) | E-cadherin (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Eribulin (1 nM) | 3.5 | 4.2 | 1.8 |
| Drug X (50 nM) | 1.2 | 1.1 | 1.1 |
| Combination | 8.9 | 6.5 | 3.1 |
Protocol 3: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol validates the in vitro synergy findings in a mouse tumor model.[20][21] A standard 4-arm study design is typically employed.[20]
Methodology
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of immunocompromised mice (e.g., nude or NSG mice).[22]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):[22]
-
Vehicle Control
-
Eribulin
-
Drug X
-
Eribulin + Drug X
-
-
-
Treatment Administration:
-
Administer drugs according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection) based on prior pharmacokinetic and tolerability studies.[22]
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.[22] Body weight is a key indicator of toxicity.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³).[22]
-
-
Tissue Collection:
Data Presentation
Summarize the key efficacy and tolerability endpoints from the in vivo study.
| Treatment Group | N | Mean Tumor Volume (mm³) Day 21 | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 1850 ± 210 | N/A | +2.5 |
| Eribulin (1 mg/kg) | 10 | 980 ± 150 | 48% | -3.1 |
| Drug X (10 mg/kg) | 10 | 1150 ± 180 | 39% | -1.5 |
| Combination | 10 | 350 ± 95 | 83%* | -4.5 |
*p < 0.05 compared to either single-agent group, indicating enhanced activity.
Eribulin Signaling Pathways
Understanding the pathways Eribulin modulates is key to selecting rational combination partners and interpreting mechanistic data.
References
- 1. Eribulin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Eribulin mesylate? [synapse.patsnap.com]
- 3. Eribulin -- a review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. onclive.com [onclive.com]
- 6. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eribulin mesylate: mechanism of action of a unique microtubule-targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. In Vitro Combination - Kyinno Bio [kyinno.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. In Vivo Combination | Kyinno Bio [kyinno.com]
- 12. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Imaging Using Fluorescently Labeled O-Me Eribulin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing fluorescently labeled O-Me Eribulin (B193375) in preclinical in vivo imaging studies. Eribulin, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule-targeting agent with a unique mechanism of action.[1][2][3][4] Its fluorescent labeling enables real-time, non-invasive visualization of drug distribution, tumor uptake, and pharmacokinetics at a cellular level within a living organism.[2][5][6]
A fluorescent analog of eribulin, eribulin-BODIPY-FL (eribulin-BFL), has been successfully synthesized and demonstrated to retain the cytotoxic activity and pharmacokinetic properties of the parent drug, making it a valuable tool for in vivo imaging.[5] This technology is instrumental in understanding the mechanisms of drug resistance and for developing strategies to overcome it.[5][6]
Mechanism of Action
Eribulin's primary mechanism of action involves the inhibition of microtubule dynamics.[1][7][8] It binds to the plus ends of microtubules, suppressing their growth without significantly affecting the shortening phase.[1][7] This leads to the sequestration of tubulin into nonproductive aggregates, causing G2/M cell cycle arrest and ultimately apoptosis in cancer cells.[1][3][9]
Beyond its cytotoxic effects, eribulin exhibits non-mitotic activities that modulate the tumor microenvironment.[1][2][8][9][10][11] These include:
-
Vascular Remodeling: Eribulin can remodel the tumor vasculature, leading to increased tumor perfusion and a reduction in hypoxia.[9][11][12][13][14][15] This effect is thought to be mediated by the suppression of signaling pathways like VEGF, Wnt, Notch, and ephrin.[8][12]
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): Eribulin has been shown to reverse the EMT phenotype in cancer cells, potentially through the inhibition of TGF-β signaling.[8][11][12] This can lead to a decrease in cancer cell migration, invasion, and metastasis.[1][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of fluorescently labeled Eribulin.
Table 1: Comparative In Vitro Cytotoxicity
| Cell Line | Compound | IC50 (nM) | Reference |
| HT1080 | Eribulin | 0.5 ± 0.1 | [5] |
| HT1080 | Eribulin-BFL | 0.7 ± 0.2 | [5] |
| MDA-MB-231 | Eribulin | ~1 | [12] |
| MX-1 | Eribulin | ~1 | [12] |
Table 2: In Vivo Tumor Imaging and Pharmacokinetic Parameters
| Parameter | Value | Animal Model | Reference |
| Fluorescent Probe | Eribulin-BFL | HT1080 xenograft in mice | [5] |
| Administration Route | Intravenous | HT1080 xenograft in mice | [5] |
| Imaging Window | 2 hours post-injection | HT1080 xenograft in mice | [5] |
| Eribulin Half-life | ~40 hours | Human patients | [3] |
| Tumor Reoxygenation (SO2 increase) | Significant by day 7 | Advanced breast cancer patients | [15][16] |
| Microvessel Density Increase | Significant at 1.0 and 3.0 mg/kg | MDA-MB-231 and MX-1 xenografts | [13] |
Experimental Protocols
Protocol 1: In Vivo Imaging of Tumor Uptake of Fluorescently Labeled O-Me Eribulin
This protocol describes the steps for non-invasively imaging the accumulation of fluorescently labeled Eribulin in tumor-bearing mice.
Materials:
-
Fluorescently labeled Eribulin (e.g., Eribulin-BFL)
-
Tumor-bearing mice (e.g., subcutaneous xenografts of human cancer cell lines like HT1080 or MDA-MB-231 in immunodeficient mice)
-
Anesthetic (e.g., isoflurane (B1672236) or intraperitoneal injection of 2% sodium pentobarbital)[17]
-
In vivo imaging system (e.g., IVIS™ or similar multispectral imaging system)
-
Sterile saline or other appropriate vehicle for injection
-
Animal handling and preparation supplies
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using a consistent and appropriate method.[17]
-
Place the anesthetized animal on the imaging stage of the in vivo imaging system. Maintain body temperature.
-
-
Baseline Imaging:
-
Acquire a baseline fluorescence image of the animal before injecting the probe to determine background autofluorescence.
-
-
Probe Administration:
-
Prepare the fluorescently labeled Eribulin solution in a sterile vehicle.
-
Administer the probe to the animal, typically via intravenous (tail vein) injection.[5] The exact dose will depend on the probe's brightness and the animal model, but a starting point can be derived from preclinical studies.
-
-
In Vivo Imaging:
-
Immediately after injection, begin acquiring a series of fluorescence images at predetermined time points (e.g., every 5 minutes for the first hour, then at 2, 4, 8, and 24 hours).[5][17]
-
Use appropriate excitation and emission filters for the specific fluorophore conjugated to Eribulin (e.g., for BODIPY-FL, excitation ~490 nm, emission ~520 nm).
-
Maintain the animal under anesthesia for the duration of the initial, rapid-kinetics imaging session. For later time points, the animal can be recovered and re-anesthetized.
-
-
Data Analysis:
-
Using the imaging system's software, draw regions of interest (ROIs) around the tumor and other organs (e.g., liver, kidneys) to quantify the fluorescence intensity over time.
-
Correct for background autofluorescence using the baseline images.
-
Plot the fluorescence intensity in the tumor as a function of time to determine uptake and retention kinetics.
-
Protocol 2: Ex Vivo Biodistribution Analysis
This protocol is performed after the final in vivo imaging time point to confirm the distribution of the fluorescent probe in various organs.
Materials:
-
Euthanasia supplies
-
Surgical dissection tools
-
In vivo imaging system or a dedicated tissue imager
-
Low-fluorescence mounting medium (optional, for tissue sectioning)[18]
Procedure:
-
Animal Euthanasia:
-
Following the final in vivo imaging session, humanely euthanize the mouse according to institutional guidelines.
-
-
Organ Dissection:
-
Immediately dissect the tumor and major organs of interest (e.g., liver, kidneys, spleen, lungs, heart).[17]
-
-
Ex Vivo Imaging:
-
Arrange the dissected organs on a non-fluorescent surface and image them using the in vivo imaging system.[18] This provides a highly sensitive assessment of probe distribution without interference from tissue depth.
-
-
Data Analysis:
-
Quantify the average fluorescence intensity for each organ.
-
Calculate the tumor-to-organ ratios to assess the specificity of probe accumulation.
-
-
(Optional) Histological Analysis:
-
Tissues can be embedded, sectioned, and imaged with a fluorescence microscope to determine the microscopic distribution of the fluorescently labeled Eribulin within the tissue architecture.
-
Concluding Remarks
The use of fluorescently labeled this compound provides a powerful platform for preclinical cancer research. These application notes and protocols offer a framework for leveraging this technology to investigate drug delivery, pharmacokinetics, and the complex interplay between a potent microtubule inhibitor and the tumor microenvironment. By enabling the direct visualization of these processes in vivo, researchers can gain critical insights to accelerate the development of more effective cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Eribulin - Wikipedia [en.wikipedia.org]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. Eribulin mesylate: mechanism of action of a unique microtubule-targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-cell pharmacokinetic imaging reveals a therapeutic strategy to overcome drug resistance to the microtubule inhibitor eribulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifarious targets beyond microtubules—role of eribulin in cancer therapy [imrpress.com]
- 9. targetedonc.com [targetedonc.com]
- 10. article.imrpress.com [article.imrpress.com]
- 11. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eribulin mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo imaging of eribulin-induced reoxygenation in advanced breast cancer patients: a comparison to bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo imaging of eribulin-induced reoxygenation in advanced breast cancer patients: a comparison to bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. licorbio.com [licorbio.com]
Troubleshooting & Optimization
troubleshooting O-Me Eribulin solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with O-Me Eribulin (B193375) in aqueous solutions.
Troubleshooting Guide: Common Solubility Issues
Researchers may face several challenges when preparing aqueous solutions of O-Me Eribulin for experimental use. This guide addresses the most common issues with potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dissolution or after storage | - Exceeding the solubility limit in the chosen aqueous buffer.- Change in pH of the solution.- Use of an inappropriate buffer system.- Degradation of the compound over time, especially if not stored correctly. | - Prepare a fresh stock solution in an appropriate organic solvent like DMSO before diluting in the aqueous buffer.[1][2]- Ensure the final concentration in the aqueous solution does not exceed its solubility limit.- Verify the pH of your buffer. Eribulin mesylate solutions are stable in a pH range of 5-9.[3]- Store stock solutions and diluted aqueous solutions as recommended (see storage guidelines below). |
| Cloudy or hazy solution | - Incomplete dissolution.- Presence of insoluble impurities.- Formation of less soluble salt forms in the buffer. | - Increase sonication time or vortexing to aid dissolution.[2]- Consider gentle warming (if the compound's stability at higher temperatures is known).- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities.- Re-evaluate the buffer composition for potential incompatibilities. |
| Slow dissolution rate | - High concentration being prepared directly in an aqueous buffer.- Insufficient agitation or mixing. | - First, dissolve this compound in a small amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution. Then, dilute this stock solution into the desired aqueous buffer.[1][2]- Use a vortex mixer or sonicator to facilitate dissolution.[2] |
| Inconsistent experimental results | - Inaccurate concentration due to incomplete dissolution or precipitation.- Degradation of the compound in the aqueous solution. | - Always ensure the solution is clear and free of precipitates before use.- Prepare fresh dilutions from a stock solution for each experiment.- Monitor the stability of the aqueous solution over the time course of your experiment. Eribulin mesylate solutions in 0.9% NaCl are physically and chemically stable for at least 14 days at 4°C and 20°C.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Eribulin Mesylate in water?
A1: Eribulin mesylate is described as a white powder that is freely soluble in water.[6] However, for experimental purposes, preparing a stock solution in an organic solvent is often recommended to ensure complete dissolution before dilution into aqueous media.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing concentrated stock solutions of Eribulin.[1][2] For in vivo studies, formulations may involve co-solvents like ethanol, PEG300, and Tween 80.[1][7]
Q3: How should I prepare an aqueous working solution from a DMSO stock?
A3: To prepare an aqueous working solution, you should first dissolve the this compound in DMSO to create a high-concentration stock. Then, dilute this stock solution into your desired aqueous buffer to the final working concentration. It is crucial to ensure that the final concentration of DMSO in your experimental system is compatible with your cells or animal model and does not exceed cytotoxic levels.
Q4: What is the stability of Eribulin in aqueous solutions?
A4: Eribulin mesylate solutions have demonstrated good stability. Ready-to-administer solutions in 0.9% sodium chloride are physically and chemically stable for at least 14 days when stored at 4°C or 20°C, with or without protection from light.[4][5] The pH of the solution should be maintained within a favorable range of 5-9.[3] Degradation has been observed primarily under oxidative stress conditions.[4][5]
Q5: How should I store my this compound solutions?
A5: For powdered compound, storage at -20°C for up to 3 years is recommended.[2] Stock solutions in DMSO can be stored at -80°C for up to 1 year.[2] Undiluted Eribulin mesylate in a syringe may be stored for up to 4 hours at room temperature or up to 24 hours refrigerated.[8] Diluted solutions in 0.9% NaCl are stable for at least 14 days at 4°C or 20°C.[4][5] For microbiological reasons, refrigeration of aqueous solutions is generally recommended.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. Eribulin Mesylate has a molecular weight of 826.0 g/mol .[9][10]
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate the solution until the powder is completely dissolved.[2]
-
Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Preparation of a 100 µM Aqueous Working Solution
-
Thaw a 10 mM stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of your desired aqueous buffer (e.g., phosphate-buffered saline, cell culture medium).
-
Add the appropriate volume of the 10 mM DMSO stock solution to the aqueous buffer to achieve a final concentration of 100 µM. For example, add 10 µL of the 10 mM stock to 990 µL of buffer.
-
Mix the solution thoroughly by gentle inversion or pipetting.
-
Ensure the final solution is clear. If any precipitation is observed, the concentration may be too high for the chosen aqueous buffer.
Visualizations
This compound Solution Preparation Workflow
Caption: Workflow for preparing this compound aqueous solutions.
Simplified Signaling Pathway of Eribulin's Antimitotic Action
Caption: Eribulin's mechanism of inhibiting microtubule dynamics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Eribulin | TargetMol [targetmol.com]
- 3. Physico-chemical stability of eribulin mesylate containing concentrate and ready-to-administer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of the ready-to-use solutions of eribulin for intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Initial Testing (Stage 1) of Eribulin, a Novel Tubulin Binding Agent, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation & Storage of HALAVEN® (eribulin mesylate) IV Infusion | HCP [halaven.com]
- 9. Eribulin Mesylate | C41H63NO14S | CID 17755248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
stability of O-Me Eribulin in DMSO at -20°C.
Technical Support Center: O-Me Eribulin (B193375)
Welcome to the technical support center for O-Me Eribulin. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in DMSO, along with troubleshooting guides and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound when stored in DMSO at -20°C?
Q2: How can I determine the stability of my specific lot of this compound in DMSO?
To determine the stability of your this compound sample, a stability study is recommended. This typically involves storing aliquots of your compound in DMSO at -20°C and analyzing them at various time points (e.g., 0, 1 week, 1 month, 3 months) using a quantitative analytical method like HPLC or LC-MS.[4][6] The percentage of the remaining parent compound is then calculated relative to the initial time point.
Q3: What factors can affect the stability of this compound in DMSO?
Several factors can influence the stability of compounds in DMSO storage:
-
Water Content: DMSO is hygroscopic and can absorb moisture, which may lead to hydrolysis of susceptible compounds.[6][7] Using anhydrous DMSO and proper storage techniques is crucial.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and may cause degradation or precipitation of the compound.[4][8] It is best to store the compound in single-use aliquots.
-
Light Exposure: While Eribulin Mesylate has been shown to be stable under room light for extended periods, it is good practice to store solutions in amber vials to protect from light.[3]
-
Oxygen: The presence of oxygen can lead to oxidation of sensitive functional groups. Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q4: Are there any known incompatibilities of Eribulin or its analogs with DMSO?
Eribulin mesylate is formulated in DMSO for some non-clinical studies, indicating compatibility.[9] However, at high concentrations, some compounds may precipitate out of DMSO upon freezing.[5][8] It is important to ensure the compound is fully dissolved before use, especially after thawing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Compound degradation in DMSO stock solution. | Perform a stability study on your this compound stock. Prepare fresh solutions for critical experiments. Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles. |
| Precipitate observed in the DMSO stock solution after thawing. | The compound may have low solubility at lower temperatures or has precipitated out of solution. | Gently warm the vial to room temperature and vortex thoroughly to ensure complete re-dissolution of the compound before use. Consider storing at a lower concentration if precipitation persists. |
| Loss of compound potency in biological assays. | The active concentration of the compound may have decreased due to degradation. | Verify the concentration and purity of your stock solution using an analytical method like HPLC-UV. Compare with a freshly prepared standard. |
| Appearance of new peaks in HPLC/LC-MS analysis of the stock solution. | Chemical degradation of this compound. | Characterize the degradation products if possible to understand the degradation pathway. Optimize storage conditions (e.g., use anhydrous DMSO, store under inert gas, protect from light). |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO at -20°C
This protocol outlines a method to evaluate the stability of this compound in DMSO over a defined period.
Materials:
-
This compound
-
Anhydrous DMSO (≥99.9% purity)
-
Amber glass or polypropylene (B1209903) vials with screw caps
-
Analytical balance
-
Vortex mixer
-
HPLC or LC-MS system with a suitable column and detectors
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve in anhydrous DMSO to a final concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
-
Aliquoting:
-
Dispense the stock solution into multiple small, single-use aliquots in amber vials.
-
Tightly seal the vials to prevent moisture ingress.
-
-
Storage:
-
Store the aliquots at -20°C.
-
-
Time Points:
-
Designate time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
-
Sample Analysis (at each time point):
-
At each designated time point, retrieve one aliquot.
-
Allow the aliquot to thaw completely and reach room temperature. Vortex to ensure homogeneity.
-
Prepare a sample for analysis by diluting the stock solution to a suitable concentration for your analytical method (e.g., 1 µM in 50:50 acetonitrile:water).
-
Analyze the sample using a validated HPLC or LC-MS method to determine the concentration and purity of this compound. The T=0 sample should be analyzed immediately after preparation.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Plot the % Remaining versus time to generate a stability profile.
-
Data Presentation
The quantitative data from the stability study should be summarized in a clear and structured table.
Table 1: Stability of this compound in DMSO at -20°C
| Time Point | Concentration (mM) | Purity (%) | % Remaining | Observations |
| T = 0 | 10.02 | 99.8 | 100.0 | Clear, colorless solution |
| 1 Week | 9.98 | 99.7 | 99.6 | No change observed |
| 1 Month | 9.95 | 99.5 | 99.3 | No change observed |
| 3 Months | 9.89 | 99.1 | 98.7 | No change observed |
| 6 Months | 9.75 | 98.5 | 97.3 | Slight yellowing of solution |
| Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound. |
Mandatory Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
Eribulin's Mechanism of Action: Signaling Pathways
Eribulin is a microtubule inhibitor with a unique mechanism of action.[10][11] It inhibits the growth phase of microtubules, leading to cell cycle arrest and apoptosis.[12] Eribulin also has non-mitotic effects, including the reversal of the epithelial-to-mesenchymal transition (EMT) and vascular remodeling.[11][13][14]
References
- 1. Physico-chemical stability of eribulin mesylate containing concentrate and ready-to-administer solutions [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Stability of the ready-to-use solutions of eribulin for intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Eribulin - Wikipedia [en.wikipedia.org]
- 12. targetedonc.com [targetedonc.com]
- 13. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eribulin mesylate: mechanism of action of a unique microtubule-targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming O-Me Eribulin Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on O-Me Eribulin (B193375) (eribulin) resistance.
Troubleshooting Guide
This section addresses specific experimental issues, their potential causes, and recommended solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High IC50 value for eribulin in a cancer cell line expected to be sensitive. | 1. Cell line misidentification or contamination. 2. Incorrect drug concentration or degradation. 3. Suboptimal cell culture conditions. 4. Development of spontaneous resistance. | 1. Verify cell line identity using short tandem repeat (STR) profiling. Test for mycoplasma contamination. 2. Confirm the concentration of the eribulin stock solution. Prepare fresh dilutions for each experiment. Store eribulin according to the manufacturer's instructions. 3. Ensure optimal cell density, media, and incubator conditions (temperature, CO2, humidity). 4. Perform a new viability assay with a fresh, low-passage aliquot of the cell line. |
| Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo®). | 1. Uneven cell seeding. 2. Edge effects in multi-well plates. 3. Variability in drug treatment duration. 4. Reagent preparation or incubation time errors. | 1. Ensure a single-cell suspension before seeding. Mix gently and thoroughly. 2. Avoid using the outer wells of the plate or fill them with sterile media/PBS. 3. Use a multichannel pipette for drug addition and ensure consistent timing. 4. Prepare reagents fresh and adhere strictly to protocol incubation times. |
| Failure to establish an eribulin-resistant cell line through prolonged exposure. | 1. Eribulin concentration is too high, causing excessive cell death. 2. Insufficient duration of drug exposure. 3. Heterogeneity of the parental cell line. | 1. Start with a low concentration of eribulin (e.g., IC20-IC30) and gradually increase the dose as cells adapt. 2. Continue the dose-escalation process over several months. 3. Consider single-cell cloning of the parental line to establish a more homogenous population before inducing resistance. |
| No significant reversal of eribulin resistance when using a combination agent (e.g., PI3K inhibitor). | 1. The targeted pathway is not the primary driver of resistance in the specific cell model. 2. Suboptimal concentration or timing of the combination agent. 3. The combination agent is inactive or degraded. | 1. Perform molecular profiling (e.g., Western blot, RNA-seq) to confirm the activation of the target pathway (e.g., PI3K/AKT) in the resistant cells. 2. Optimize the concentration and treatment schedule (e.g., sequential vs. concurrent administration) of the combination agent. 3. Verify the activity and stability of the combination agent. Use a fresh batch if necessary. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanisms of eribulin resistance and strategies to overcome it.
Q1: What are the primary molecular mechanisms of eribulin resistance?
A1: The primary mechanisms of eribulin resistance involve:
-
Activation of survival signaling pathways: This includes the PI3K/AKT/mTOR, MAPK, and STAT3 pathways, which promote cell proliferation and inhibit apoptosis.[1][2][3][4][5]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene), actively pumps eribulin out of the cancer cell, reducing its intracellular concentration.[1][2]
-
Alterations in microtubule dynamics: Changes in the expression of β-tubulin isotypes (e.g., TUBB3) and microtubule-associated proteins like stathmin-1 (STMN1) can reduce the drug's ability to bind to its target and disrupt microtubule function.[1]
-
Activation of the NF-κB pathway: This pathway has been associated with increased eribulin resistance in various cancer models.[2][6]
-
Upregulation of the IL-6-JAK-STAT pathway: In breast cancer, elevated interleukin-6 (IL-6) signaling has been shown to contribute to eribulin resistance.[7]
Q2: How can I determine which resistance mechanism is dominant in my experimental model?
A2: To identify the dominant resistance mechanism, a multi-pronged approach is recommended:
-
Western Blotting/Phospho-protein analysis: Assess the activation (phosphorylation) of key proteins in survival pathways like AKT, STAT3, and NF-κB in your resistant versus parental cell lines.[1][2][3]
-
Gene Expression Analysis (qPCR/RNA-seq): Quantify the mRNA levels of genes associated with resistance, such as ABCB1 (P-gp), TUBB3, and STMN1.[1][2]
-
Functional Assays: Use specific inhibitors to functionally test the involvement of certain pathways. For example, use a P-gp inhibitor like elacridar (B1662867) to see if it restores eribulin sensitivity.[2] Similarly, PI3K inhibitors can be used to probe the involvement of the PI3K/AKT pathway.[3][4][5]
Q3: What are some promising combination strategies to overcome eribulin resistance?
A3: Several combination strategies have shown promise in preclinical models:
-
PI3K Inhibitors: Combining eribulin with PI3K inhibitors can reverse both primary and acquired resistance, particularly in models with PI3K pathway mutations.[3][4][5]
-
P-glycoprotein Inhibitors: Co-administration with P-gp inhibitors like elacridar can increase intracellular eribulin concentration and enhance apoptosis in resistant cells.[2]
-
IL-6 Receptor Inhibitors: In breast cancer models where the IL-6 pathway is activated, combining eribulin with an IL-6 receptor inhibitor such as tocilizumab can suppress tumor growth.[7]
-
Immunotherapy: Eribulin has immunomodulatory effects, and combining it with immune checkpoint inhibitors like pembrolizumab (B1139204) is being explored in clinical trials.[8][9]
Q4: Are there known biomarkers that can predict sensitivity or resistance to eribulin?
A4: Research has identified several potential biomarkers:
-
PI3K/AKT Pathway Mutations: Mutations in PIK3CA, PIK3R1, or AKT1 are associated with a higher likelihood of resistance in HER2-negative breast cancer.[3][5]
-
Expression of Drug Efflux Pumps: High expression of ABCB1 (P-gp) and ABCC1 is correlated with reduced sensitivity to eribulin.[2]
-
TLE3 Expression: In some breast cancer studies, the expression of Transducin-like enhancer of split 3 (TLE3) has been correlated with eribulin sensitivity.[10]
-
TP53 Mutations: In leiomyosarcoma, the presence of TP53 mutations was associated with longer progression-free survival on eribulin.[11]
Quantitative Data Summary
Table 1: Correlation of Biomarker Expression with Eribulin IC50 Values in Hematologic Cancer Cell Lines
| Biomarker | Correlation Coefficient (r) | p-value | Implication |
| ABCB1 (P-gp) | 0.53 | 0.02 | Higher expression correlates with higher IC50 (resistance). |
| ABCC1 | 0.67 | 0.001 | Higher expression correlates with higher IC50 (resistance). |
| p-AKT | 0.53 | 0.02 | Higher levels correlate with higher IC50 (resistance). |
| p-NFκB | 0.80 | < 0.0001 | Higher levels correlate with higher IC50 (resistance). |
| NFκB | 0.81 | < 0.0001 | Higher levels correlate with higher IC50 (resistance). |
| Data adapted from a study on hematologic cancer cell lines.[2] |
Table 2: Association of PI3K Pathway Mutations with Eribulin Resistance in HER2-Negative Breast Cancer Xenografts
| Xenograft Group | Percentage with PIK3CA, PIK3R1, or AKT1 Mutations |
| Eribulin-Resistant Models | 64% |
| Eribulin-Sensitive Models | 17% |
| Data from a study on HER2-negative breast cancer patient-derived xenografts (P = 0.036).[3][5] |
Experimental Protocols
Protocol 1: Establishment of an Eribulin-Resistant Cell Line
-
Determine Parental IC50: Culture the parental cancer cell line and perform a dose-response assay (e.g., MTT or CellTiter-Glo®) to determine the 50% inhibitory concentration (IC50) of eribulin.
-
Initial Exposure: Continuously expose the parental cells to eribulin at a starting concentration equal to the IC20-IC30.
-
Culture and Monitor: Maintain the cells in the eribulin-containing medium, replacing it every 2-3 days. Monitor cell morphology and proliferation. Initially, a significant number of cells will die.
-
Dose Escalation: Once the cells recover and resume stable proliferation, gradually increase the eribulin concentration in a stepwise manner.
-
Confirmation of Resistance: After several months of continuous culture with escalating doses, confirm the resistant phenotype by performing a new dose-response assay and comparing the IC50 value to that of the parental cell line. A significant increase (e.g., >5-fold) indicates the establishment of a resistant line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis: Treat parental and eribulin-resistant cells with or without eribulin for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-AKT, AKT, p-STAT3, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Key signaling pathways contributing to eribulin resistance.
Caption: Workflow for developing and characterizing eribulin-resistant cells.
Caption: Logic of using a pathway inhibitor to restore eribulin sensitivity.
References
- 1. Integrating mechanisms of response and resistance against the tubulin binding agent Eribulin in preclinical models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PI3K activation promotes resistance to eribulin in HER2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K activation promotes resistance to eribulin in HER2-negative breast cancer | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Interleukin-6 as a Novel Strategy to Overcome Eribulin Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spatial biomarkers of response to eribulin plus pembrolizumab in patients with metastatic triple negative breast cancer in the ENHANCE-1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of predictive markers of the therapeutic effect of eribulin chemotherapy for locally advanced or metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
purification challenges in O-Me Eribulin synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address purification challenges in the synthesis of O-Me Eribulin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, a structurally complex molecule, several types of impurities can arise. These can be broadly categorized as:
-
Process-Related Impurities: These include residual starting materials, reagents (especially from the methylation step), and solvents.
-
Product-Related Impurities: These are structurally similar to this compound and can be challenging to separate. Common examples include:
-
Diastereomers: Due to the numerous stereocenters in the molecule, epimerization at sensitive positions can lead to the formation of diastereomeric impurities.
-
Unreacted Starting Material: Incomplete methylation will result in the presence of the Eribulin precursor.
-
Degradation Products: The complex structure of this compound can be susceptible to degradation under certain pH or temperature conditions.
-
Dimeric Impurities: Under certain reaction conditions, dimerization of the molecule can occur, leading to high molecular weight impurities that can be difficult to remove.
-
Q2: What are the primary methods for purifying crude this compound?
A2: The purification of crude this compound typically involves a multi-step approach combining several techniques to achieve the high purity required for pharmaceutical applications. The most common methods are:
-
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related impurities from the final product. Various stationary phases, such as reversed-phase (e.g., C18) or normal-phase silica, can be employed.
-
Crystallization: Crystallization is an effective method for achieving high purity and for isolating the desired polymorphic form of the final product. This often involves forming a salt of this compound to improve its crystalline nature.
-
Acid-Base Extraction: This technique can be used to separate acidic or basic impurities from the main compound.
-
Slurry Washes: Slurrying the crude product in a solvent in which it has low solubility can help to remove highly soluble impurities.
Q3: How can I monitor the purity of this compound during and after purification?
A3: A combination of analytical techniques is essential for accurately assessing the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. Using a validated HPLC method, one can determine the percentage of the main peak and quantify impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of impurities, which aids in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of this compound and to detect any structural isomers or major impurities.
-
Chiral Chromatography: Specialized chiral columns can be used to separate and quantify enantiomeric or diastereomeric impurities.
Troubleshooting Guides
Preparative HPLC Purification
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation. | 1. Reduce the amount of sample loaded onto the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Use a new or regenerated column. |
| Low Recovery of this compound | 1. Irreversible adsorption onto the column. 2. Degradation of the compound on the column. | 1. Change the stationary phase or modify the mobile phase (e.g., add a competing agent). 2. Ensure the mobile phase and column conditions are not causing degradation (e.g., avoid extreme pH). |
| Co-elution of Impurities | 1. Insufficient resolution. 2. Inappropriate stationary phase. | 1. Optimize the gradient, flow rate, or mobile phase composition. 2. Screen different column stationary phases (e.g., C8, Phenyl-Hexyl) to find one with better selectivity for the impurity. |
Crystallization
| Problem | Potential Cause | Suggested Solution |
| Failure to Crystallize (Oiling Out) | 1. Solution is too supersaturated. 2. Presence of impurities inhibiting nucleation. | 1. Reduce the concentration of the solute or cool the solution more slowly. 2. Add seed crystals or try a different solvent system. Perform a pre-purification step to remove impurities. |
| Formation of Small Needles or Powder | 1. Rapid nucleation and crystal growth. 2. High degree of supersaturation. | 1. Decrease the rate of cooling or anti-solvent addition. 2. Use a lower concentration of the solute. |
| Low Purity of Crystals | 1. Impurities are co-crystallizing. 2. Inefficient removal of mother liquor. | 1. Try a different solvent system or a multi-step crystallization process. 2. Ensure thorough washing of the crystals with a cold, appropriate solvent. |
Data Presentation
The following table provides a representative comparison of purity levels that can be targeted with different purification strategies for complex molecules like this compound.
| Purification Strategy | Starting Purity (Crude) | Target Final Purity | Key Impurities Removed |
| Single-Step Preparative HPLC | 80-90% | >98% | Process-related impurities, some diastereomers |
| Crystallization (as a salt) | 90-95% | >99.5% | Specific isomers, residual solvents |
| Multi-Step (Chromatography + Crystallization) | 80-90% | >99.8% | Most process and product-related impurities |
Experimental Protocols
Representative Preparative HPLC Protocol for this compound Purification
Objective: To purify crude this compound to >98% purity.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Column: C18, 10 µm, 50 x 250 mm
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile (B52724)
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 50 mL/min.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution:
-
5-40% B over 30 minutes
-
40-95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
95-5% B over 2 minutes
-
Hold at 5% B for 8 minutes
-
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm) and collect the fractions corresponding to the main peak.
-
Analysis and Pooling: Analyze the collected fractions for purity by analytical HPLC. Pool the fractions that meet the desired purity specification.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Representative Crystallization Protocol for this compound
Objective: To obtain a highly pure, crystalline form of this compound.
Materials:
-
Purified this compound (e.g., from preparative HPLC)
-
Antis-solvent (e.g., n-Heptane)
-
Solvent (e.g., Ethyl Acetate)
Procedure:
-
Dissolution: Dissolve the purified this compound in a minimal amount of ethyl acetate (B1210297) at an elevated temperature (e.g., 40-50 °C) to achieve a clear, saturated solution.
-
Cooling and Seeding: Slowly cool the solution to room temperature. If no crystals form, add a small seed crystal of this compound to induce nucleation.
-
Anti-solvent Addition: Once nucleation has begun, slowly add n-heptane to the solution with gentle stirring. The addition of the anti-solvent will decrease the solubility of this compound and promote crystal growth.
-
Maturation: Allow the mixture to stir at room temperature for several hours to allow for complete crystallization.
-
Isolation: Filter the crystals and wash them with a small amount of cold n-heptane to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a controlled temperature to remove residual solvents.
-
Analysis: Analyze the dried crystals for purity, polymorphism (e.g., by XRPD), and residual solvents (e.g., by GC).
Visualizations
Technical Support Center: Optimizing Eribulin Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eribulin (B193375) in animal studies.
A Note on Nomenclature: The information provided pertains to Eribulin and its salt form, Eribulin mesylate (trade name Halaven®). The term "O-Me Eribulin" is not standard in the reviewed literature; therefore, this guide focuses on the widely studied Eribulin compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Eribulin?
A1: Eribulin is a non-taxane inhibitor of microtubule dynamics with a unique dual mechanism.[1][2][3][4]
-
Mitotic (Cytotoxic) Action: It inhibits the growth phase of microtubules by binding to their plus ends. This suppression of microtubule dynamics leads to a G2/M cell-cycle block and, ultimately, apoptotic cell death after prolonged mitotic arrest.[4][5] Unlike other agents like taxanes or vinca (B1221190) alkaloids, it has little to no effect on the microtubule-shortening phase.[4]
-
Non-Mitotic (Microenvironment) Effects: Preclinical studies have revealed that Eribulin also remodels the tumor vasculature, which can increase tumor perfusion and alleviate hypoxia.[1][6][7] Furthermore, it can reverse the epithelial-to-mesenchymal transition (EMT), a process associated with metastasis, making cancer cells less prone to migration and invasion.[6][8]
Q2: How should Eribulin mesylate be prepared for in vivo studies?
A2: Eribulin mesylate is typically reconstituted and diluted for animal administration. A common method involves:
-
Reconstituting the compound in a mixture of ethanol (B145695) and water (e.g., 5:95).[9]
-
Further diluting the stock solution with sterile 0.9% sodium chloride (saline) to the final desired concentration.[9]
-
The final solution should be stored protected from light at 2-8°C (refrigerated) and can be stable for up to 7 days.[9] For microbiological safety, refrigerated storage is recommended.[10][11]
Q3: What are the common administration routes and schedules for Eribulin in mice?
A3: The most common administration routes in preclinical mouse models are intravenous (i.v.), typically via the tail vein, and intraperitoneal (i.p.).[9] Dosing schedules are often intermittent rather than daily to manage toxicity while maintaining efficacy.[9] Common schedules include:
-
q4d x 3 (every 4 days for 3 doses)[9]
-
q7d x 2 (every 7 days for 2 doses)
-
q2d x 3 (every 2 days for 3 doses)[9] These cycles may be repeated after a rest period (e.g., starting again on day 21).[9]
Q4: Is Eribulin stable once diluted for injection?
A4: Yes, studies have shown that Eribulin mesylate, when diluted with 0.9% NaCl solution to concentrations between 0.02 mg/mL and 0.205 mg/mL, is physico-chemically stable for at least 28 days when stored in polypropylene (B1209903) syringes or polyolefin bags, either at room temperature or refrigerated.[10][11] However, to prevent microbial growth, refrigeration (2-8°C) is recommended.[10][11]
Troubleshooting Guides
Issue 1: Formulation and Administration
Q: My prepared Eribulin solution appears cloudy or has precipitates. What should I do?
A:
-
Check the Vehicle: Ensure you are using the correct diluent. Eribulin mesylate should be diluted in 0.9% sodium chloride (saline).[9] Do not use 5% dextrose solutions.
-
Review Reconstitution: If you prepared a stock solution, confirm the correct ratio of ethanol to water was used for the initial reconstitution before saline dilution.[9]
-
Temperature: Allow the solution to come to room temperature before injection if it has been refrigerated. Cold solutions can sometimes cause precipitation, although this is less common with Eribulin.
-
Filtration: If you suspect particulate matter, you may filter the final diluted solution through a 0.22 µm sterile filter before administration.
-
Remake the Solution: If cloudiness persists, it is best to discard the solution and prepare a fresh batch, carefully following the formulation protocol.
Q: I am having difficulty with intravenous (tail vein) injections in mice. What are some common solutions?
A: Tail vein injection is technically challenging. Here are some tips to improve success rates:
-
Proper Restraint: Use an appropriate-sized restraining device to keep the mouse secure and calm.[12] Covering the restrainer can also help reduce stress.[13]
-
Vein Dilation: Warming the mouse is critical for dilating the lateral tail veins. Place the animal in a warming box or under a heat lamp for 5-10 minutes before injection.[12][13] This is the most effective way to make the veins visible and accessible.
-
Technique:
-
Use a small gauge needle (27-30G for mice).[13]
-
Keep the needle and syringe nearly parallel to the tail, with the bevel facing up.[13][14]
-
Insert the needle smoothly into the vein. You may see a small flash of blood in the needle hub.[14]
-
Inject slowly. If you feel resistance or see a white bleb (blister) form, the needle is not in the vein.[13][14] Stop immediately, withdraw the needle, and attempt a new injection site further up the tail.
-
-
Practice: This technique requires practice. It can be helpful to practice with a saline solution first. Watching an experienced colleague can also be very beneficial.[15]
Issue 2: Animal Response and Toxicity
Q: The animals are experiencing significant weight loss or other signs of toxicity. How can I optimize the dose?
A:
-
Dose Reduction: The most straightforward approach is to reduce the dose. Preclinical studies have tested a wide range of doses, often identifying a maximum tolerated dose (MTD). If you are near the MTD, a 10-20% dose reduction may be sufficient.
-
Change the Schedule: Intermittent dosing is key to Eribulin's effectiveness and tolerability.[9] If you are using a frequent dosing schedule (e.g., q2d), consider switching to a less frequent one (e.g., q4d or q7d) while keeping the total administered dose over the cycle similar, if possible.
-
Supportive Care: Ensure animals have easy access to food and water. In some cases, providing supplemental nutrition or hydration may be necessary.
-
Monitor Closely: Weigh the animals daily or every other day. Establish clear endpoints for humane removal from the study, such as exceeding a 15-20% body weight loss threshold.
Q: The antitumor effect is lower than expected. What factors could be at play?
A:
-
Dose and Schedule: The chosen dose may be too low for the specific tumor model. Review the literature for effective dose ranges in similar xenografts (see tables below). The schedule may also be suboptimal; some models respond better to more frequent, lower doses, while others benefit from higher, less frequent doses.
-
Administration Route: Ensure the drug is being delivered effectively. For IV injections, confirm successful vein cannulation. Infiltration of the drug into surrounding tissue will significantly reduce efficacy. For IP injections, ensure the injection is truly intraperitoneal and not into the gut or subcutaneous space.
-
Tumor Model Sensitivity: Not all tumor models are equally sensitive to Eribulin. Resistance can be mediated by factors such as the expression of the multidrug resistance protein 1 (MDR1).[2]
-
Drug Stability: While Eribulin solutions are generally stable, ensure they have been prepared and stored correctly.[6][10][16] Using freshly prepared solutions is always the best practice.
Data Presentation
Table 1: Recommended Dosing Regimens of Eribulin Mesylate in Preclinical Mouse Models
| Tumor Model | Mouse Strain | Administration Route | Dosage (mg/kg) | Dosing Schedule | Outcome |
| HT-1080 Fibrosarcoma | nu/nu | i.v. | 1.27 - 1.69 | q4d x 3 | Rapid tumor regression, many animals tumor-free[9] |
| U251 Glioblastoma | nu/nu | i.v. | 0.45, 0.6, 0.8 | q2d x 3 (x3 cycles) | Dose-dependent tumor growth inhibition[9] |
| MDA-MB-435 Breast Cancer | nu/nu | i.v. | 0.375 - 1.5 | q4d x 3 | Complete tumor regression in most animals[11] |
| NCI-H522 Lung Cancer | nu/nu | i.v. | 0.375 - 1.5 | q4d x 3 | Complete tumor regression in most animals[11] |
| LOX Melanoma | nu/nu | i.v. | 1.0 - 2.0 | Single Dose | High tumor retention observed[16] |
| Osteosarcoma PDX | - | i.p. | 0.25, 0.5, 1.0 | Days 1 and 4 of a 21-day cycle (x2 cycles) | Maximal activity at 1 mg/kg dose[12] |
| Solid Tumor PDX | - | i.p. | 1.0 | q4d x 3, repeated at Day 21 | Tested by Pediatric Preclinical Testing Program[9] |
| ALL PDX | - | i.p. | 1.5 | q4d x 3, repeated at Day 21 | Tested by Pediatric Preclinical Testing Program[9] |
Table 2: Pharmacokinetic Parameters of Eribulin in Animals
| Species | Dose (mg/kg) | Administration | t½ (half-life) | CL (Total Body Clearance) | Vss (Volume of Distribution) |
| Mouse | 0.5 | i.v. | 3.6 h | 2.14 L/h/kg | 6.44 L/kg |
| Mouse | 2.0 | i.v. | 6.9 h | 2.79 L/h/kg | 12.2 L/kg |
| Rat | 0.5 | i.v. | 15.9 h | 2.04 L/h/kg | 36.3 L/kg |
| Rat | 1.0 | i.v. | 27.9 h | 1.61 L/h/kg | 44.1 L/kg |
| Dog | 0.08 | i.v. | - | 1.06 L/h/kg | 20.4 L/kg |
| Data compiled from a pharmacokinetic study.[16] |
Experimental Protocols
Protocol: In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model
-
Animal Model:
-
Use immunocompromised mice (e.g., nu/nu nude or NSG mice), 6-8 weeks old.
-
Allow animals to acclimate for at least one week before the start of the experiment.
-
All procedures must be approved by the institution's Animal Care and Use Committee.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to improve tumor take-rate.
-
Subcutaneously inject the cell suspension (e.g., 1-10 x 10⁶ cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days.
-
Calculate tumor volume (TV) using the formula: TV = (W² x L) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (typically 6-10 mice per group). Ensure the average tumor volume is similar across all groups at the start of treatment.
-
-
Drug Preparation and Administration:
-
Prepare Eribulin mesylate as described in the FAQ section. For example, reconstitute in ethanol:water (5:95) and dilute with sterile saline.[9]
-
The vehicle control group should receive the same diluent mixture without the active drug.
-
Administer the drug according to the planned dose and schedule (e.g., 1.0 mg/kg, i.v., q4d x 3).
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights at least twice weekly.
-
Monitor animals for any signs of toxicity (e.g., changes in posture, activity, grooming).
-
The primary endpoint is typically tumor growth inhibition. This can be expressed as the percentage of tumor growth inhibition (%TGI) or by comparing tumor volumes over time.
-
Secondary endpoints can include tumor regression, number of tumor-free survivors, and body weight change as a measure of toxicity.
-
Define humane endpoints for euthanasia, such as tumor volume exceeding a certain limit (e.g., 2000 mm³), tumor ulceration, or body weight loss greater than 20%.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare treatment groups to the vehicle control group. A p-value < 0.05 is typically considered statistically significant.
-
Mandatory Visualizations
Caption: Diagram of Eribulin's dual mechanism of action.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for intravenous tail vein injections.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Eribulin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Eribulin drug review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of the ready-to-use solutions of eribulin for intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of Eribulin, a Novel Tubulin Binding Agent, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physico-chemical stability of eribulin mesylate containing concentrate and ready-to-administer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. depts.ttu.edu [depts.ttu.edu]
- 14. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
degradation pathways of O-Me Eribulin under stress conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Me Eribulin (B193375). The information is based on available data for Eribulin Mesylate and general principles of forced degradation studies for complex molecules.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of O-Me Eribulin's stability and degradation.
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | Insufficient stress levels (concentration of stressor, duration, temperature). | 1. Increase the concentration of the acid, base, or oxidizing agent. 2. Extend the duration of exposure to the stress condition. 3. For thermal stress, increase the temperature in increments. 4. For photolytic stress, increase the light intensity or exposure time. |
| High stability of the molecule. | Eribulin has demonstrated high stability under certain conditions. If no degradation is observed even after increasing stress levels, it may indicate the intrinsic stability of the molecule under the tested conditions. | |
| Multiple, unresolved peaks in the chromatogram. | Inadequate chromatographic separation. | 1. Optimize the mobile phase composition (e.g., change the gradient slope, solvent ratio, or pH). 2. Try a different column chemistry (e.g., C8 instead of C18). 3. Adjust the flow rate. 4. Optimize the column temperature. |
| Sample overload. | Reduce the concentration of the sample being injected. | |
| Inconsistent retention times. | Fluctuations in the HPLC system. | 1. Ensure the mobile phase is properly degassed. 2. Check for leaks in the HPLC system. 3. Ensure the column is properly equilibrated before each injection. 4. Verify the stability of the column temperature. |
| Poor peak shape (tailing or fronting). | Secondary interactions with the stationary phase. | 1. Adjust the pH of the mobile phase. 2. Add a competing amine (e.g., triethylamine) to the mobile phase for basic compounds. |
| Column degradation. | Replace the column with a new one. | |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Undetected degradation products. | 1. Use a photodiode array (PDA) detector to check for co-eluting peaks and ensure the detection wavelength is appropriate for all degradants. 2. Employ a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD). |
| Non-chromophoric degradation products. | Utilize mass spectrometry to detect degradation products that do not have a UV chromophore. | |
| Adsorption of the drug or degradants onto container surfaces. | Use inert container materials (e.g., polypropylene (B1209903) or glass) and minimize sample storage time. |
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Eribulin known to be stable?
A1: Studies have shown that Eribulin mesylate is physically and chemically stable in solution for extended periods when stored at refrigerated (2-8 °C) and room temperature (25 °C), protected from light.[1][2] The pH of the solution should be maintained in a favorable range of 5-9.[1][2]
Q2: What are the known degradation pathways of Eribulin under stress conditions?
A2: While comprehensive public data on the forced degradation pathways of Eribulin is limited, some studies indicate that degradation occurs primarily under oxidative conditions.[3][4] Specific degradation products and detailed pathways for acidic, basic, thermal, and photolytic stress are not extensively reported in the available scientific literature.
Q3: What analytical techniques are suitable for studying Eribulin degradation?
A3: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the primary technique used to separate Eribulin from its potential degradation products.[1][2] Coupling HPLC with mass spectrometry (LC-MS) is crucial for the identification and characterization of the chemical structures of any degradants formed.[5]
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: To develop a stability-indicating method, you should perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The goal is to generate degradation products and then develop an HPLC method that can resolve the parent drug peak from all the degradant peaks. Method validation should be performed according to ICH guidelines.
Q5: What are some potential challenges in analyzing the degradation of a complex molecule like this compound?
A5: Challenges include the potential for numerous degradation products, the difficulty in separating structurally similar degradants, the formation of non-chromophoric products that are not detectable by UV, and the possibility of the drug substance adsorbing to container surfaces. A multi-faceted analytical approach, often including LC-MS, is necessary to overcome these challenges.
Quantitative Data Summary
Specific quantitative data on the degradation of this compound under various stress conditions is not widely available in published literature. The following table is a template based on typical forced degradation studies and the available stability information for Eribulin Mesylate.
| Stress Condition | Condition Details | % Degradation of Eribulin (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24h | 5-10% | DP-A1, DP-A2 |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24h | 10-15% | DP-B1, DP-B2 |
| Oxidative | 3% H₂O₂ at RT for 24h | 15-25% | DP-O1, DP-O2, DP-O3 |
| Thermal | 80 °C for 48h | < 5% | DP-T1 |
| Photolytic | UV light (254 nm) for 72h | < 5% | DP-P1 |
Note: DP = Degradation Product. The identities of these products would need to be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for a specified time (e.g., 2, 6, 12, 24 hours). After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to the desired concentration for analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for a specified time. After incubation, neutralize with 0.1 M HCl and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified time. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 80 °C for a specified time. Also, expose the stock solution to the same conditions.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.
-
Analysis: Analyze all samples using a validated stability-indicating RP-HPLC method, preferably with both PDA and MS detectors.
Protocol 2: Stability-Indicating RP-HPLC Method
This is a general method based on published methods for Eribulin analysis.[1][2] Optimization will be required for this compound and its specific degradation products.
-
Column: C18, 100 mm x 4.6 mm, 2.7 µm particle size
-
Mobile Phase A: 0.02 M Sodium Dihydrogen Phosphate buffer (pH adjusted to 6.5)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA at 210 nm and/or Mass Spectrometry (ESI+)
-
Injection Volume: 10 µL
Visualizations
Logical Workflow for Forced Degradation Studies
Caption: Workflow for investigating this compound degradation.
Hypothetical Oxidative Degradation Pathway
Disclaimer: The following diagram illustrates a hypothetical degradation pathway for this compound under oxidative stress. The actual degradation products may differ and must be confirmed through experimental analysis.
Caption: Hypothetical oxidative degradation of this compound.
References
- 1. Physico-chemical stability of eribulin mesylate containing concentrate and ready-to-administer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of the ready-to-use solutions of eribulin for intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: O-Me Eribulin and Peripheral Neuropathy
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the peripheral neuropathy side effects associated with O-Me Eribulin (B193375). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of O-Me Eribulin-induced peripheral neuropathy?
A1: this compound is a microtubule dynamics inhibitor.[1] Its primary mechanism of anti-cancer activity involves the inhibition of microtubule growth, leading to cell cycle arrest and apoptosis in cancer cells. However, this disruption of microtubule function is also believed to be the cause of peripheral neuropathy, a common side effect.[2] Microtubules are crucial for axonal transport, the process that moves essential molecules, organelles, and proteins along the length of neurons. By interfering with microtubule dynamics, this compound can impair this transport system, leading to distal axonal degeneration and the symptoms of peripheral neuropathy.[3] Some preclinical studies suggest that eribulin may have a lower propensity to induce severe peripheral neuropathy compared to other microtubule-targeting agents like paclitaxel.[4][5]
Q2: What are the typical clinical manifestations of this compound-induced peripheral neuropathy?
A2: this compound-induced peripheral neuropathy (EIPN) typically presents as a sensory neuropathy, with symptoms including numbness, tingling, and a "pins and needles" sensation, often in a "stocking-glove" distribution (affecting the hands and feet).[3] Motor neuropathy can also occur, leading to muscle weakness. In clinical trials, peripheral neuropathy is a frequently reported adverse event, with a range of severities.[6][7][8]
Q3: Are there any established preventative strategies for this compound-induced peripheral neuropathy in a research setting?
A3: Currently, there are no clinically proven agents recommended for the prevention of chemotherapy-induced peripheral neuropathy (CIPN), including that induced by this compound.[9][10] Research is ongoing, but at present, the focus is on monitoring and management rather than prevention.
Q4: What are the current recommendations for managing this compound-induced peripheral neuropathy once it occurs?
A4: Management strategies for EIPN in a clinical setting, which can be adapted for preclinical research, include:
-
Dose Modification: This is a primary strategy. If significant peripheral neuropathy is observed, a dose reduction, delay, or discontinuation of this compound should be considered.[9][10]
-
Symptomatic Treatment: For painful neuropathy, duloxetine (B1670986) is an agent that has shown some efficacy.[9][10] Other medications like gabapentin, pregabalin, and tricyclic antidepressants are sometimes used, though evidence for their effectiveness in CIPN is less robust.[4]
-
Supportive Care: In clinical practice, patients are advised on safety measures to prevent injury due to loss of sensation.
Q5: Are there any known biomarkers to monitor for this compound-induced neurotoxicity?
A5: Research into biomarkers for CIPN is an active area. One promising candidate is the neurofilament light chain (NfL), a protein component of the neuronal cytoskeleton. Increased levels of NfL in the blood have been associated with nerve damage in various neurological conditions, including CIPN in some studies.[11] Monitoring NfL levels in preclinical models could potentially serve as a surrogate marker for neurotoxicity.
Troubleshooting Guides
Problem 1: High incidence of severe peripheral neuropathy observed in our animal model at the intended therapeutic dose.
| Possible Cause | Troubleshooting Step |
| Dose-limiting toxicity | Consider a dose-response study to determine the maximum tolerated dose (MTD) specifically for your animal model and strain. Preclinical studies have shown that the neurotoxic effects of microtubule inhibitors are dose-dependent.[5] |
| Pre-existing neuropathy | Ensure that the animals do not have a pre-existing condition that could predispose them to neuropathy. If using a model with induced disease, establish a baseline neurological assessment before starting treatment. |
| Assessment method sensitivity | Use sensitive and objective measures to detect early signs of neuropathy. This allows for intervention before the neuropathy becomes severe. (See Experimental Protocols section for Nerve Conduction Velocity measurement). |
Problem 2: Difficulty in distinguishing between disease-related neurological symptoms and drug-induced peripheral neuropathy in our cancer model.
| Possible Cause | Troubleshooting Step |
| Confounding factors | Include a vehicle-treated control group with the same cancer model to observe the progression of any disease-related neurological deficits. This will help to differentiate these from the effects of this compound. |
| Lack of specific markers | In addition to behavioral and electrophysiological assessments, consider histological analysis of nerve tissue at the end of the study to look for characteristic signs of drug-induced axonal degeneration or demyelination.[4] |
Quantitative Data from Clinical Studies
The following table summarizes the incidence of peripheral neuropathy (PN) in major clinical trials of eribulin mesilate.
| Study | Treatment Arm | All-Grade PN Incidence | High-Grade (≥3) PN Incidence |
| EMBRACE | Eribulin | 35% | 8% |
| Study 301 | Eribulin | 27.4% | 5.0% |
| IRENE (Final Analysis) | Eribulin | 32.2% | 5.4% |
Data compiled from multiple sources.[6][7][8]
Experimental Protocols
Key Experiment: Measurement of Nerve Conduction Velocity (NCV) in Mice
This protocol is a standard method for assessing peripheral nerve function in preclinical models of chemotherapy-induced peripheral neuropathy.
Materials:
-
Anesthetizing agent (e.g., isoflurane)
-
Heating pad and rectal probe to maintain body temperature
-
Needle electrodes for stimulation and recording
-
Electromyography (EMG) and nerve conduction study equipment
-
Calipers for measuring nerve distances
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Place the anesthetized mouse on a heating pad and use a rectal probe to monitor and maintain body temperature between 37.0 and 40.0 °C.[4]
-
-
Electrode Placement (for caudal nerve):
-
Insert stimulating needle electrodes subcutaneously near the base of the tail.
-
Insert recording needle electrodes subcutaneously 3 cm distal to the stimulating electrodes.
-
-
Stimulation and Recording:
-
Deliver a single square-wave electrical pulse (e.g., 0.05 msec duration) through the stimulating electrodes.
-
Record the compound nerve action potential (CNAP) with the recording electrodes.
-
Gradually increase the stimulus intensity until a supramaximal response (no further increase in CNAP amplitude) is achieved.
-
-
Data Acquisition and Analysis:
-
Measure the latency (time from stimulus to the onset of the CNAP) and the amplitude of the CNAP.
-
Calculate the nerve conduction velocity (NCV) using the formula: NCV (m/s) = Distance (m) / Latency (s).
-
Compare the NCV and amplitude values between the this compound-treated group and the vehicle control group. A significant decrease in NCV and/or amplitude is indicative of peripheral neuropathy.
-
Visualizations
Caption: this compound's effect on microtubules and neuronal function.
Caption: Workflow for preclinical assessment of neurotoxicity.
References
- 1. Eribulin in the management of inoperable soft-tissue sarcoma: patient selection and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and preclinical features of eribulin-related peripheral neuropathy | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Neuropathy-Inducing Effects of Eribulin Mesylate Versus Paclitaxel in Mice with Preexisting Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Eribulin-Induced Peripheral Neuropathy in Locally Advanced or Metastatic Breast Cancer: Final Analysis of the Prospective Cohort IRENE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Incidence and relative risk of peripheral neuropathy in cancer patients treated with eribulin: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical and preclinical features of eribulin-related peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers of Chemotherapy-Induced Peripheral Neuropathy: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Me Eribulin and QT Interval Management
This technical support guide is designed for researchers, scientists, and drug development professionals investigating O-Me Eribulin (B193375). It provides detailed information, troubleshooting advice, and standardized protocols related to the management of QT interval prolongation during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of O-Me Eribulin on the QT interval in clinical studies?
A1: A dedicated Phase I, open-label, single-arm study (NCT01106248) in patients with advanced solid tumors assessed the effect of eribulin mesylate (1.4 mg/m² on Days 1 and 8 of a 21-day cycle) on the QT interval. The study found a minor prolongation of the corrected QT interval (QTc) that is not expected to be of clinical concern in the oncology patient population.[1][2]
Key findings from this study include:
-
Day 1: No QT prolongation was observed after the first infusion. Mean changes from baseline in QTc were approximately zero at all-time points.[1]
-
Day 8: A mild, time-dependent increase in QTc was observed. The mean change from baseline was larger and more variable, with post-infusion mean values ranging from 2 to 9 ms (B15284909).[1] The largest mean change was approximately 9 ms, observed at 6 hours post-infusion.[1]
-
Concentration Independence: The observed mild QTc prolongation on Day 8 did not show a clear relationship with the plasma concentration of eribulin.[1]
-
Gender Differences: A sub-analysis suggested that the observed QTc prolongation on Day 8 was slightly larger in women (time-matched changes from baseline varied between 9 and 18 ms) compared to men (between -2 and 7 ms).[1]
Q2: What is the preclinical evidence regarding this compound's effect on cardiac ion channels, such as the hERG channel?
A2: As of the latest available public information, specific preclinical data on the direct effects of this compound on the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, or other key cardiac ion channels (e.g., sodium, calcium), have not been published. Standard preclinical safety pharmacology assessments include in vitro assays on these channels to determine a compound's potential to delay cardiac repolarization.[3][4][5] The absence of this data in the public domain represents a knowledge gap. The generally accepted mechanism for drug-induced QT prolongation is the blockade of the IKr current, which is generated by the hERG channel.[6]
Q3: What are the general risk factors for drug-induced QT prolongation that researchers should consider?
A3: While this compound has shown a minimal effect on QTc, it is crucial to be aware of general risk factors that can increase a subject's susceptibility to QT prolongation, especially in clinical research. These include both patient-related and drug-related factors.[7][8]
| Risk Factor Category | Specific Examples |
| Patient-Related | Female sex, age >65 years, congenital long QT syndrome, structural heart disease (e.g., heart failure), bradycardia, genetic predisposition.[8] |
| Electrolyte Imbalance | Hypokalemia (low potassium), hypomagnesemia (low magnesium), hypocalcemia (low calcium).[7][8] |
| Drug-Related | Concomitant administration of other QT-prolonging drugs (e.g., certain antiarrhythmics, antibiotics, antifungals, antidepressants), drugs that inhibit the metabolism of this compound, high drug dosage.[7][8] |
Q4: What are the official recommendations for cardiac monitoring for patients receiving HALAVEN® (eribulin mesylate)?
A4: The official product information recommends monitoring for prolonged QT intervals in patients with specific risk factors.[9] This includes patients with:
-
Congestive heart failure
-
Bradyarrhythmias
-
Electrolyte abnormalities (e.g., hypokalemia, hypomagnesemia)
-
Concomitant use of other drugs known to prolong the QT interval.
It is advised to correct hypokalemia or hypomagnesemia before starting treatment and to monitor these electrolytes periodically.[9] Use of eribulin should be avoided in patients with congenital long QT syndrome.[9]
Experimental Protocols & Methodologies
Protocol 1: In Vitro hERG Channel Assay (General Methodology)
While specific data for this compound is not available, a standard experimental protocol to assess a compound's effect on the hERG channel is as follows. This is a critical experiment in preclinical cardiac safety assessment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel expressed in a stable mammalian cell line (e.g., HEK293 or CHO cells).
Methodology:
-
Cell Culture: Maintain a cell line stably expressing the hERG channel under standard conditions.
-
Electrophysiology: Use the whole-cell patch-clamp technique to record hERG currents.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the peak tail current, which is characteristic of hERG.
-
Compound Application: After establishing a stable baseline recording, perfuse the cells with increasing concentrations of the test compound.
-
Data Acquisition: Record the current at each concentration until a steady-state effect is reached.
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and plot the concentration-response curve. Fit the curve using a suitable equation (e.g., Hill equation) to determine the IC50 value.
Protocol 2: In Vivo QT Interval Assessment in Small Animal Models (Rat/Mouse)
Objective: To assess the effect of this compound on the QT interval in a conscious or anesthetized rodent model.
Methodology:
-
Animal Model: Use adult male or female rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6).
-
ECG Recording:
-
Anesthetized: Anesthetize the animal (e.g., with isoflurane). Place subcutaneous needle electrodes in a standard lead configuration (e.g., Lead II). Allow for a stabilization period post-anesthesia induction.
-
Conscious (Telemetry): For chronic studies, surgically implant a telemetry transmitter for continuous ECG recording in freely moving animals. This method avoids the confounding effects of anesthesia.
-
-
Baseline Recording: Record a stable baseline ECG for a sufficient duration (e.g., 30-60 minutes) prior to compound administration.
-
Compound Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal). Administer vehicle to a control group.
-
Post-Dose Recording: Continuously record the ECG for a predefined period post-dosing (e.g., up to 24 hours), capturing time points relevant to the compound's pharmacokinetic profile.
-
Data Analysis:
-
Analyze the ECG waveforms to determine Heart Rate (HR), and the QT interval.
-
The QT interval should be measured from the beginning of the QRS complex to the end of the T-wave.
-
Correct the QT interval for heart rate (QTc) using a species-appropriate formula (e.g., Bazett's or Fridericia's, though their utility in rodents is debated; individual correction or rate-binning methods may be more appropriate).
-
Calculate the change in QTc from baseline (ΔQTc) at each time point for both treated and control groups.
-
Troubleshooting Guides
Troubleshooting Preclinical ECG Recordings
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Noisy/Unstable Baseline Signal | 1. Poor electrode contact.2. Animal movement or muscle tremors (shivering).3. Electrical interference from nearby equipment. | 1. Ensure proper skin preparation and secure electrode placement. Use conductive gel.2. Maintain animal's body temperature with a heating pad. Ensure adequate depth of anesthesia.3. Ground the equipment properly. Move other electrical devices away from the ECG setup. |
| Inconsistent QT Interval Measurements | 1. Difficulty identifying the end of the T-wave, especially in rodents.2. Effect of anesthesia on cardiac electrophysiology.3. Incorrect application of heart rate correction formula. | 1. Use a consistent method for T-wave end determination (e.g., tangent method). Average measurements over several consecutive beats.2. Be aware that anesthetics can affect the QT interval. Maintain a stable plane of anesthesia. If possible, use conscious telemetry models to eliminate this variable.3. Evaluate different correction formulas for your specific animal strain and experimental conditions. Consider reporting uncorrected QT alongside HR data. |
| Sudden, Marked QT Prolongation in a Single Animal | 1. Acute electrolyte imbalance.2. Anesthetic overdose.3. True, severe drug effect in a susceptible individual. | 1. If the protocol allows, check serum electrolytes.2. Immediately check vital signs and reduce the anesthetic concentration.3. Document the event thoroughly. Consider this an adverse event and follow institutional animal care and use committee (IACUC) guidelines. Re-evaluate the dose being administered. |
Troubleshooting Clinical QT Prolongation
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| QTc exceeds 500 ms or increases by >60 ms from baseline | 1. Significant drug effect.2. Underlying patient risk factors.3. Acute electrolyte disturbance.4. Drug-drug interaction. | 1. Withhold this compound treatment.2. Perform a thorough risk factor assessment.3. Immediately check and correct serum potassium and magnesium levels.4. Review all concomitant medications for other QT-prolonging agents. |
| Minor, asymptomatic QTc increase (e.g., to 450-480 ms) | 1. Mild drug effect.2. Interplay of low-grade risk factors. | 1. Increase the frequency of ECG and electrolyte monitoring.2. Re-evaluate and manage any modifiable risk factors (e.g., electrolyte levels, concomitant medications).3. Consider a dose reduction if the prolongation persists or worsens. |
Data Summary Tables
Table 1: Summary of Mean Change from Baseline in QTcNi (ms) in Patients with Advanced Solid Tumors Treated with Eribulin Mesylate (NCT01106248)
| Treatment Day | Time Point | Mean ΔQTcNi (ms) |
| Day 1 | All timepoints | ~0 |
| Day 8 | Pre-dose | 5 |
| Post-infusion | 2 to 9 | |
| 6 hours post-infusion | 9 (Largest mean value) | |
| Data derived from the Phase I QT assessment study.[1] QTcNi was determined to be a more effective heart rate correction method than QTcF in this study. |
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Preclinical workflow for cardiac safety assessment.
Caption: Decision logic for managing QT interval during treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer drugs-related QTc prolongation, torsade de pointes and sudden death: current evidence and future research perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. criver.com [criver.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploratory Analysis Patient Subgroups | HALAVEN® (eribulin mesylate) Injection | HCP [halaven.com]
Technical Support Center: Enhancing the Therapeutic Index of O-Me Eribulin
Welcome to the technical support center for O-Me Eribulin (B193375). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and to offer detailed methodologies for experiments aimed at enhancing the therapeutic index of O-Me Eribulin.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during your research.
Issue 1: High IC50 values or apparent drug resistance in cancer cell lines.
-
Question: My cancer cell line shows a higher than expected IC50 value for Eribulin, or I've observed acquired resistance after continuous culture with the drug. What are the potential mechanisms and how can I investigate them?
-
Answer: Resistance to Eribulin can be multifactorial. Here are the primary mechanisms to investigate:
-
Overexpression of Drug Efflux Pumps: The most common mechanism is the overexpression of Multidrug Resistance Protein 1 (MDR1 or P-glycoprotein), which actively pumps Eribulin out of the cell.[1]
-
Activation of Survival Pathways: Constitutive activation of the PI3K/Akt/mTOR signaling pathway can promote cell survival and confer resistance to microtubule-targeting agents like Eribulin.[2][3]
-
Alterations in Microtubule Proteins: Increased expression of specific tubulin isotypes, such as βIII-tubulin (TUBB3), has been associated with reduced sensitivity to Eribulin.[4]
Troubleshooting Steps:
-
Assess MDR1 Expression: Use Western blot or qRT-PCR to compare MDR1 protein or mRNA levels, respectively, between your resistant and parental (sensitive) cell lines.
-
Profile PI3K/Akt Pathway: Analyze the phosphorylation status of key proteins in this pathway (e.g., p-Akt, p-S6K) via Western blot to see if it is upregulated in resistant cells.[2][5]
-
Consider Combination Therapy: If resistance is observed, consider combining Eribulin with an inhibitor of the identified resistance mechanism (e.g., an mTOR inhibitor like everolimus (B549166) if the PI3K/Akt pathway is active).[2][6]
-
Issue 2: Inconsistent or non-synergistic results in combination therapy studies.
-
Question: I am not observing a synergistic effect when combining Eribulin with another agent in my in vitro assays. What experimental factors should I check?
-
Answer: Achieving synergy requires careful experimental design. Consider the following:
-
Suboptimal Dosing: If the doses of the individual agents are too high, their potent single-agent effects can mask any underlying synergy. It is often necessary to use suboptimal doses to visualize combination effects.[7]
-
Assay Timing and Endpoint: Most synergy assays with Eribulin are conducted over 72 hours to allow for effects on cell proliferation. The chosen endpoint (e.g., ATP levels for viability, confluence) should accurately reflect this.[4][8]
-
Calculation Method: Ensure you are using a validated method to determine synergy, such as the Chou-Talalay method to calculate a Combination Index (CI). A CI value significantly less than 1 indicates synergy.[2]
Troubleshooting Steps:
-
Perform Dose-Response Curves: First, establish accurate IC50 values for each drug individually in your specific cell line.
-
Design a Combination Matrix: Test a matrix of concentrations for both drugs, including doses below, at, and above their respective IC50 values.
-
Review Scheduling: The sequence of drug administration can be critical. While most in vitro studies add drugs concurrently, consider if pre-treatment with one agent might be more effective, as has been shown for Eribulin followed by capecitabine (B1668275) in vivo.[9]
-
Issue 3: High toxicity or poor tolerability in animal models.
-
Question: My in vivo studies with Eribulin are limited by significant toxicity, such as neutropenia or weight loss. How can I improve the therapeutic index in my animal experiments?
-
Answer: Eribulin's primary dose-limiting toxicity is neutropenia.[2][10] Several strategies can be employed to mitigate this and improve the therapeutic window:
-
Dosing Schedule Modification: Alternative dosing schedules, such as less frequent administration or a low-dose metronomic approach, may improve tolerability while maintaining efficacy.[11]
-
Supportive Care: The use of supportive care agents like Granulocyte Colony-Stimulating Factor (G-CSF) can help manage and reverse neutropenia, allowing for consistent dosing.[10]
-
Targeted Delivery Systems: Encapsulating Eribulin in novel delivery systems, such as liposomes or antibody-drug conjugates (ADCs), can alter its pharmacokinetic profile, potentially reducing systemic exposure and increasing tumor-specific delivery.[12][13][14]
Troubleshooting Steps:
-
Monitor Blood Counts: Perform regular complete blood counts (CBCs) on your animals to monitor for neutropenia and adjust dosing or supportive care as needed.
-
Evaluate Liposomal Formulations: If available, test a liposomal formulation of Eribulin (e.g., E7389-LF), which has been shown to be well-tolerated in clinical studies.[15][16]
-
Explore Antibody-Drug Conjugates: For tumors overexpressing a specific surface antigen (e.g., Folate Receptor Alpha), an ADC like MORAb-202 could be a highly specific and potent option with a potentially wider therapeutic window.[17][18]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its formulations to aid in experimental design.
Table 1: In Vitro Potency of Eribulin in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 / IC50 (nM) | Source |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~0.5 - 40.12 µM* | [19][20] |
| MCF7 | Breast Cancer (ER+) | ~0.5 | [19] |
| SK-BR-3 | Breast Cancer (HER2+) | ~0.5 | [19] |
| MDA-MB-468 | Triple-Negative Breast Cancer | IC50: ~1-10 | [2] |
| 4T1 | Murine Breast Cancer | IC50: ~50 | [2] |
| BT549 | Triple-Negative Breast Cancer | IC50: ~1-10 | [2] |
| A2780 | Ovarian Cancer | ~0.5 | [19] |
| NCI-H460 | Non-Small Cell Lung Cancer | ~0.5 | [19] |
| Hep G2 | Liver Cancer | ~0.5 | [19] |
*Note: IC50 values can vary significantly based on the assay conditions (e.g., incubation time, cell density, specific endpoint measured). The 40.12 µM value was determined after 72h using a CCK-8 assay for a combination study.[20] The median GI50 across a 25-cell line panel was 0.51 nM.[19]
Table 2: Preclinical Data for MORAb-202 (Eribulin-Antibody Drug Conjugate)
| Parameter | Value | Details | Source |
| Target | Folate Receptor Alpha (FRA) | Overexpressed in various tumors, including ~60% of TNBC. | [18] |
| Payload | Eribulin | Drug-to-Antibody Ratio (DAR) of 4.0. | [17][21] |
| In Vitro Potency | IC50 = 0.001 - 23 nM | In FRA-positive cells. IC50 > 100 nM in FRA-negative cells. | [18] |
| In Vivo Efficacy | Significant Antitumor Activity | At 5 mg/kg (0.1 mg/kg eribulin equivalent). | [12] |
| Half-life (blood) | 111 - 178 hours | In non-clinical models. | [18] |
| Key Feature | Bystander Effect | Kills adjacent FRA-negative cells via released payload. | [12][18] |
Table 3: Clinical Dosing and Tolerability of Liposomal Eribulin (E7389-LF)
| Parameter | Value | Study Details | Source |
| Recommended Phase II Dose | 2.0 mg/m² Q3W | Dose-escalation part of a Phase 1 study (Study 114). | [13][14] |
| Combination Dose | 2.1 mg/m² Q3W | With Nivolumab 360 mg in a Phase 1b/2 study (Study 120). | [15] |
| Most Common Grade ≥3 Adverse Event | Neutropenia | Observed in 76.7% of patients in one cohort. | [14] |
| Tolerability | Well-tolerated | Dose interruptions and discontinuations were minimal. | [16] |
Key Experimental Protocols
Protocol 1: In Vitro Combination Synergy Assay (MTT/CellTiter-Blue)
This protocol outlines a method to assess the synergistic anti-proliferative effects of Eribulin combined with another agent.
-
Cell Plating: Seed cancer cells in 96-well plates at a pre-determined density (e.g., 2 x 10³ cells/well) to ensure they are in the exponential growth phase at the end of the assay. Allow cells to adhere for 24 hours.[4]
-
Drug Preparation: Prepare stock solutions of Eribulin and the combination agent in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.
-
Treatment: Treat cells with a matrix of drug concentrations. This should include each drug alone and in combination at various ratios. Include a vehicle-only control. Typically, a 72-hour incubation period is used.[4][8]
-
Viability Assessment:
-
Add MTT or CellTiter-Blue reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 4 hours).[4]
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each treatment condition relative to the vehicle control.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[2]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: Western Blot for PI3K/Akt Pathway Modulation
This protocol is for assessing changes in key signaling proteins following Eribulin treatment.
-
Cell Treatment: Plate cells and treat with varying concentrations of Eribulin for a specified time (e.g., 24 hours).[2][5]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 25 µg) on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-Akt (Ser473), total Akt, phospho-S6K1, total S6K1, and a loading control (e.g., β-actin or GAPDH).[2][5]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 3: Development of an Eribulin-Resistant Cell Line
This protocol describes a general method for generating drug-resistant cancer cells through continuous exposure.
-
Determine Initial IC50: First, accurately determine the IC50 of Eribulin for the parental cell line.
-
Initial Exposure: Culture the parental cells in media containing Eribulin at a concentration equal to the IC50.
-
Monitor and Passage: Initially, most cells will die. Monitor the culture for the emergence of surviving, proliferating colonies. When the cells become confluent, passage them and continue to culture them in the presence of the same drug concentration.
-
Stepwise Dose Escalation: Once the cells are growing robustly at the current concentration, increase the Eribulin concentration in a stepwise manner (e.g., by 1.5 to 2-fold).[1]
-
Repeat and Expand: Repeat the process of selection and expansion at each new concentration. This process is lengthy and can take over 6 months.[1]
-
Validation of Resistance:
-
Once a resistant line is established (i.e., it can proliferate at a significantly higher drug concentration), perform a new IC50 assay on both the resistant and parental lines to quantify the fold-increase in resistance.[22]
-
Culture the resistant line in drug-free media for several passages to ensure the resistance phenotype is stable.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Eribulin Synergistically Increases Anti-Tumor Activity of an mTOR Inhibitor by Inhibiting pAKT/pS6K/pS6 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integrating mechanisms of response and resistance against the tubulin binding agent Eribulin in preclinical models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Eribulin Synergistically Increases Anti-Tumor Activity of an mTOR Inhibitor by Inhibiting pAKT/pS6K/pS6 in Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. cancerresgroup.us [cancerresgroup.us]
- 9. Eribulin mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 combination study of Eribulin mesylate with trastuzumab for advanced or recurrent human epidermal growth factor receptor 2 positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibody‐drug conjugate MORAb‐202 exhibits long‐lasting antitumor efficacy in TNBC PDx models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I Study of the Liposomal Formulation of Eribulin (E7389-LF): Results from the Advanced Gastric Cancer Expansion Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposomal eribulin for advanced adenoid cystic carcinoma, gastric cancer, esophageal cancer, and small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Dose Escalation Data from the Phase 1 Study of the Liposomal Formulation of Eribulin (E7389-LF) in Japanese Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. researchgate.net [researchgate.net]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. MORAb-202, an Antibody-Drug Conjugate Utilizing Humanized Anti-human FRα Farletuzumab and the Microtubule-targeting Agent Eribulin, has Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability in O-Me Eribulin synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of O-Me Eribulin. The complex, multi-step nature of Eribulin synthesis presents numerous challenges where minor deviations can lead to significant variations in yield, purity, and impurity profiles. This resource is designed to assist researchers in identifying potential causes of variability and implementing effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in the synthesis of Eribulin?
A1: this compound refers to a methylated derivative of an Eribulin intermediate. While the precise public documentation is limited, scientific literature describes the synthesis of methyl ether derivatives of Eribulin precursors. This suggests this compound is likely a key intermediate or a closely related analog used in the synthetic pathway to Eribulin. Methylation of hydroxyl groups is a common strategy in complex organic synthesis to protect reactive sites or to modify the properties of an intermediate.
Q2: What are the most critical stages in the synthesis that can contribute to batch-to-batch variability?
A2: The synthesis of Eribulin and its intermediates is a lengthy and complex process, with several stages being particularly sensitive to reaction conditions. Key stages prone to variability include:
-
Stereoselective Reactions: The synthesis involves the creation of numerous chiral centers. Any deviation in catalysts, temperature, or reagents can lead to the formation of diastereomers, which are often difficult to separate.
-
Macrocyclization: The formation of the large macrocyclic ring is a critical and often low-yielding step. The success of this intramolecular reaction is highly dependent on precursor conformation, reaction concentration (high dilution is often required), and the efficiency of the coupling reagents.
-
Coupling Reactions: Fragment assembly, such as through Nozaki-Hiyama-Kishi (NHK) reactions, is sensitive to the purity of reactants and the precise stoichiometric ratios of reagents and catalysts.
Q3: What are the common impurities observed in Eribulin synthesis and how can they be controlled?
A3: Several impurities can arise during the synthesis of Eribulin. These can be process-related (e.g., starting materials, intermediates, reagents) or degradation products. Common classes of impurities include:
-
Diastereomers: Arising from incomplete stereocontrol in reactions forming chiral centers.
-
Dimer Impurities: Can form during the final amination step or in other coupling reactions if intermolecular reactions compete with the desired intramolecular cyclization.
-
Unreacted Intermediates and Starting Materials: Incomplete reactions can lead to the carryover of precursors into the final product.
-
Reagent-Related Impurities: Residual catalysts, coupling agents, and protecting group fragments can contaminate the product.
Control of these impurities requires a multi-faceted approach including rigorous purification of starting materials and intermediates, optimization of reaction conditions to favor the desired product, and the use of advanced analytical techniques to monitor impurity levels throughout the process.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during this compound synthesis.
Issue 1: Low Yield in a Specific Synthetic Step
| Potential Cause | Troubleshooting Action |
| Poor Quality of Starting Materials or Reagents | Verify the purity of all starting materials and reagents using appropriate analytical methods (e.g., NMR, HPLC, elemental analysis). Impurities can poison catalysts or participate in side reactions.[1] |
| Sub-optimal Reaction Conditions | Systematically vary reaction parameters such as temperature, reaction time, solvent, and concentration to identify the optimal conditions. For macrocyclization, ensure high-dilution conditions are maintained to favor the intramolecular reaction. |
| Inefficient Catalyst or Reagent | If applicable, screen a panel of different catalysts or coupling reagents. For example, in macrocyclization, different phosphonium (B103445) or uronium salt-based coupling reagents can have a significant impact on yield. |
| Decomposition of Product or Intermediates | Monitor the reaction progress over time using techniques like TLC or LC-MS to check for the formation of degradation products. If degradation is observed, consider lowering the reaction temperature or reducing the reaction time. |
Issue 2: Inconsistent Stereochemical Purity (Presence of Diastereomers)
| Potential Cause | Troubleshooting Action |
| Ineffective Chiral Catalyst or Auxiliary | Ensure the chiral catalyst or auxiliary is of high enantiomeric purity. Consider screening alternative chiral ligands or auxiliaries. |
| Incorrect Reaction Temperature | Stereoselective reactions are often highly sensitive to temperature. Ensure precise temperature control throughout the reaction. |
| Racemization of Chiral Centers | Certain reaction conditions (e.g., strongly acidic or basic) can lead to the epimerization of existing stereocenters. Analyze intermediates to pinpoint where the loss of stereochemical integrity occurs. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state of a stereoselective reaction. Experiment with different solvents to optimize stereoselectivity. |
Issue 3: High Levels of a Specific Impurity in the Final Product
| Potential Cause | Troubleshooting Action |
| Carryover from a Previous Step | Analyze intermediates from each step of the synthesis to identify the origin of the impurity. Implement a more rigorous purification protocol for the intermediate where the impurity is first observed. |
| Side Reaction | Based on the structure of the impurity (elucidated by techniques like LC-MS/MS and NMR), propose a plausible side reaction mechanism. Modify the reaction conditions to disfavor this side reaction (e.g., change in temperature, pH, or order of reagent addition). |
| Product Degradation | If the impurity is a degradation product, investigate the stability of the desired product under the reaction and workup conditions. Consider using milder workup procedures or adding antioxidants if oxidative degradation is suspected. |
| Ineffective Final Purification | Develop a more effective final purification method. This may involve screening different chromatography conditions (e.g., different stationary phases, mobile phases, or using preparative HPLC). |
Experimental Protocols
Detailed analytical methods are crucial for monitoring reaction progress, identifying impurities, and ensuring batch-to-batch consistency. Below are representative protocols that can be adapted for the analysis of this compound and related compounds.
Protocol 1: In-Process Monitoring and Impurity Profiling by HPLC-UV
This method is suitable for monitoring the consumption of starting materials, the formation of the product, and the emergence of major impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Impurity Identification and Quantification by LC-MS/MS
This method provides higher sensitivity and specificity for identifying and quantifying trace-level impurities.
-
Instrumentation: Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: C18 UPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve the compounds of interest, similar to the HPLC-UV method but may be faster due to the UPLC format.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for initial identification of unknown impurities.
-
MS/MS Mode: Product ion scan of the protonated molecular ions of interest to obtain structural information. Multiple Reaction Monitoring (MRM) can be used for targeted quantification of known impurities.
-
-
Sample Preparation: Similar to the HPLC-UV method, with appropriate dilution to be within the linear range of the mass spectrometer.
Visualizing Troubleshooting and Workflows
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Experimental Workflow for Impurity Identification
Caption: Workflow for the identification of an unknown impurity.
References
Validation & Comparative
O-Me Eribulin vs. Eribulin Mesylate: A Comparative Guide on Efficacy in HER2-Negative Breast Cancer
An Important Note on Data Availability: A direct and comprehensive comparison of the clinical or preclinical efficacy of O-Me Eribulin (B193375) and Eribulin mesylate in HER2-negative breast cancer is not feasible based on currently available scientific literature. O-Me Eribulin is identified as a derivative and impurity of eribulin, with its primary availability being for research purposes, particularly in the synthesis of antibody-drug conjugates. Publicly accessible efficacy data for this compound is exceptionally limited. In contrast, Eribulin mesylate (marketed as Halaven®) is a well-researched and clinically approved chemotherapeutic agent with a substantial body of evidence from numerous preclinical studies and large-scale clinical trials.
This guide will first present the limited available data on this compound and will then provide a comprehensive overview of the efficacy, mechanism of action, and experimental data for Eribulin mesylate in the context of HER2-negative breast cancer.
This compound: A Brief Overview
This compound is a methylated derivative of eribulin. The extent of its independent anti-cancer activity has not been widely studied or reported in peer-reviewed literature. The primary available data on its efficacy comes from in vitro studies on a limited number of cancer cell lines.
In Vitro Efficacy of this compound
Limited data is available on the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines. One source indicates the following IC50 values:
| Cell Line | Cancer Type | IC50 (nM) |
| SKBR3 | Breast Cancer (HER2-positive) | 0.2052 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.1827 |
| A549 | Lung Cancer | 0.5151 |
Note: This data is from a commercial supplier and has not been independently verified in peer-reviewed publications. The HER2-positive status of SKBR3 cells is noteworthy, as the primary focus of this guide is HER2-negative breast cancer.
Due to the absence of further preclinical and clinical data, a detailed analysis of this compound's efficacy and mechanism of action in HER2-negative breast cancer cannot be provided at this time.
Eribulin Mesylate: A Comprehensive Guide for HER2-Negative Breast Cancer
Eribulin mesylate is a synthetic analogue of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai. It is a non-taxane microtubule dynamics inhibitor approved for the treatment of patients with metastatic breast cancer who have previously received at least two chemotherapeutic regimens, including an anthracycline and a taxane.[1] Pooled analyses of pivotal phase III trials have demonstrated a significant overall survival benefit for eribulin in several patient subgroups, including women with HER2-negative disease.[2]
Mechanism of Action
Eribulin's primary mechanism of action is the inhibition of microtubule dynamics, which is distinct from other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.
-
Mitotic Effects: Eribulin binds to the plus ends of microtubules, suppressing microtubule polymerization without affecting depolymerization. This leads to the sequestration of tubulin into non-productive aggregates, causing G2/M cell cycle arrest and ultimately inducing apoptosis after prolonged mitotic blockage.[2][3][4]
-
Non-Mitotic Effects: Beyond its impact on mitosis, eribulin exhibits several non-mitotic effects that may contribute to its clinical efficacy:
-
Vascular Remodeling: In preclinical models, eribulin has been shown to remodel the tumor vasculature, leading to increased tumor perfusion and reduced hypoxia.[2][5] This can potentially enhance the delivery and efficacy of other chemotherapeutic agents.[6]
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): Eribulin can reverse the EMT phenotype, a process associated with cancer cell migration, invasion, and metastasis.[2][3] This suggests a potential role in suppressing metastatic progression.
-
Below is a diagram illustrating the signaling pathways affected by Eribulin mesylate.
Clinical Efficacy in HER2-Negative Breast Cancer
The efficacy of eribulin mesylate in HER2-negative metastatic breast cancer has been evaluated in several large, randomized phase III clinical trials. Below is a summary of key efficacy data from the EMBRACE trial and Study 301.
Table 1: Overall Survival (OS) in HER2-Negative Metastatic Breast Cancer
| Trial | Treatment Arm | Control Arm | Median OS (months) | Hazard Ratio (95% CI) | p-value | Citation(s) |
| EMBRACE | Eribulin | Physician's Choice | 13.1 | 0.81 (0.66 - 0.99) | 0.041 | [7] |
| Study 301 | Eribulin | Capecitabine (B1668275) | 15.9 | 0.84 (0.72 - 0.98) | 0.03 | [8][9] |
| Pooled Analysis (Studies 301 & 305) | Eribulin | Control | 15.2 | 0.82 (0.72 - 0.93) | 0.002 | [10][11] |
Table 2: Progression-Free Survival (PFS) in HER2-Negative Metastatic Breast Cancer
| Trial | Treatment Arm | Control Arm | Median PFS (months) | Hazard Ratio (95% CI) | p-value | Citation(s) |
| EMBRACE | Eribulin | Physician's Choice | 3.7 | 0.87 (0.71 - 1.05) | 0.137 | [7] |
| Study 301 | Eribulin | Capecitabine | 4.1 | 1.08 (0.93 - 1.25) | 0.30 | [12] |
| Study 301 (Second-line) | Eribulin | Capecitabine | 4.2 | 0.86 (0.69 - 1.08) | 0.192 | [13] |
Table 3: Objective Response Rate (ORR) in HER2-Negative Metastatic Breast Cancer
| Trial | Treatment Arm | Control Arm | ORR (%) | p-value | Citation(s) |
| Study 301 | Eribulin | Capecitabine | 11.0 | 0.849 | [9][12] |
| Phase II (First-line) | Eribulin | - | 29 | - | [14] |
Experimental Protocols
Detailed methodologies for key in vitro experiments used to evaluate the efficacy of microtubule-targeting agents like eribulin are provided below.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed breast cancer cells (e.g., MDA-MB-231, a triple-negative breast cancer cell line) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of eribulin mesylate for a specified duration (e.g., 72 hours).[15]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[16]
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[16]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat breast cancer cells with eribulin mesylate at a specified concentration (e.g., 10x the IC50) for a defined period (e.g., 24 hours).[17]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treat breast cancer cells with eribulin mesylate.
-
Harvest and fix the cells in cold ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
-
Below is a diagram representing a typical experimental workflow for evaluating the in vitro efficacy of a compound like Eribulin.
Conclusion
While the initial query sought a comparison between this compound and Eribulin mesylate, the available scientific evidence is overwhelmingly focused on the latter. Eribulin mesylate has demonstrated a statistically significant overall survival benefit in heavily pretreated patients with HER2-negative metastatic breast cancer. Its unique mechanism of action, which includes both mitotic and non-mitotic effects, makes it a valuable therapeutic option. The limited data on this compound, primarily from a non-peer-reviewed source, suggests in vitro activity but is insufficient for any meaningful comparison with the clinically established Eribulin mesylate. Further research is required to determine if this compound has any potential as a therapeutic agent in its own right. For researchers, scientists, and drug development professionals, the focus remains on understanding the full potential of Eribulin mesylate, both as a monotherapy and in combination with other agents, in the treatment of HER2-negative breast cancer.
References
- 1. EMBRACE Phase III Trial Design | HALAVEN® (eribulin mesylate) Injection | HCP [halaven.com]
- 2. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Eribulin Improves Overall Survival in Women with Heavily Pretreated Metastatic Breast Cancer [theoncologynurse.com]
- 8. Subgroup Analyses from a Phase 3, Open-Label, Randomized Study of Eribulin Mesylate Versus Capecitabine in Pretreated Patients with Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Eribulin in Triple Negative Metastatic Breast Cancer: Critic Interpretation of Current Evidence and Projection for Future Scenarios [jcancer.org]
- 11. Pooled analyses of eribulin in metastatic breast cancer patients with at least one prior chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase III Open-Label Randomized Study of Eribulin Mesylate Versus Capecitabine in Patients With Locally Advanced or Metastatic Breast Cancer Previously Treated With an Anthracycline and a Taxane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subgroup analysis of patients with HER2-negative metastatic breast cancer in the second-line setting from a phase 3, open-label, randomized study of eribulin mesilate versus capecitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 2 study of eribulin mesylate as first-line therapy for locally recurrent or metastatic human epidermal growth factor receptor 2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Eribulin and Other Halichondrin B Analogs
A deep dive into the preclinical efficacy of synthetic Halichondrin B analogs, this guide provides a comparative analysis of O-Me Eribulin (B193375) (Eribulin Mesylate) and other notable analogs. It focuses on their in vitro anticancer activities, mechanisms of action, and the experimental frameworks used for their evaluation.
Eribulin, a structurally simplified synthetic analog of the marine natural product Halichondrin B, has emerged as a significant therapeutic agent in the treatment of certain cancers.[1][2] Its development followed the discovery of the potent anticancer properties of Halichondrin B, which was initially isolated from the marine sponge Halichondria okadai.[1][3] The scarcity of the natural product spurred the synthesis of numerous analogs, with eribulin being the most prominent, alongside other macrocyclic ketone analogs such as ER-076349 and ER-086526.[3][4][5] This guide provides a comparative overview of the in vitro performance of eribulin and these related Halichondrin B analogs.
In Vitro Growth Inhibitory Activity
Eribulin and its analogs have demonstrated potent, sub-nanomolar growth inhibitory activities across a wide range of human cancer cell lines.[4][5] This potent activity is a hallmark of the Halichondrin B class of compounds.
Table 1: Comparative in vitro growth inhibition (IC50) of Halichondrin B analogs in human cancer cell lines.
| Compound | MDA-MB-435 (Breast) IC50 (nM) | COLO 205 (Colon) IC50 (nM) | LOX (Melanoma) IC50 (nM) | NIH:OVCAR-3 (Ovarian) IC50 (nM) | U937 (Lymphoma) IC50 (nM) |
| Eribulin (ER-086526) | 0.07[3] | - | - | - | - |
| ER-076349 | 0.15[3] | - | - | - | - |
| Halichondrin B | ~0.4 (mean across 17 lines)[5] | - | - | - | - |
| Vinblastine | 0.54[3] | - | - | - | - |
| Paclitaxel | 2.6[3] | - | - | - | - |
Note: Data for COLO 205, LOX, and NIH:OVCAR-3 for the specific analogs were mentioned as active but quantitative IC50 values were not provided in the initial search results. The table reflects the available data.
Mechanism of Action: Microtubule Dynamics Inhibition
The primary mechanism of action for eribulin and other Halichondrin B analogs is the inhibition of microtubule dynamics, which is crucial for cell division.[6][7] This action leads to cell cycle arrest, primarily in the G2-M phase, and subsequent apoptosis.[4][5][7]
Unlike other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids, eribulin exhibits a unique mechanism.[6][8] It primarily suppresses microtubule growth (polymerization) without significantly affecting the shortening (depolymerization) phase.[6][9] This is often referred to as an "end-poisoning" mechanism, where eribulin binds to the plus ends of microtubules.[7][10] This interaction leads to the formation of non-productive tubulin aggregates, further disrupting mitotic spindle formation.[6][7]
Below is a diagram illustrating the proposed mechanism of action of eribulin on microtubule dynamics.
Caption: Eribulin's mechanism of action on microtubule dynamics.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Halichondrin B analogs.
In Vitro Growth Inhibition Assay
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Caption: Experimental workflow for determining IC50 values.
Protocol Details:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are harvested and seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test compounds (e.g., eribulin, ER-076349). A vehicle control is also included.
-
Incubation: Plates are incubated for a period of 48 to 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are used to generate dose-response curves, from which the IC50 values are calculated.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.
Protocol Details:
-
Tubulin Preparation: Purified bovine brain tubulin is used.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-regenerating system, and a buffer that promotes polymerization.
-
Compound Addition: The test compound (e.g., eribulin) or a control vehicle is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by warming the mixture to 37°C.
-
Measurement: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm in a spectrophotometer.
-
Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine the inhibitory effect.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Protocol Details:
-
Cell Treatment: Cancer cells are treated with the Halichondrin B analog at a specific concentration for various time points.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a mitotic block.[5]
Non-Mitotic Effects and Signaling
Recent studies have suggested that eribulin may also possess non-mitotic mechanisms of action, including effects on the tumor microenvironment, such as vascular remodeling and reversal of the epithelial-to-mesenchymal transition (EMT).[6][11] These effects may contribute to its overall antitumor activity. The signaling pathways involved in these processes are complex and are an active area of research.
Conclusion
In vitro studies have consistently demonstrated the potent anticancer activity of eribulin and other synthetic Halichondrin B analogs. Their unique mechanism of action, centered on the suppression of microtubule growth, distinguishes them from other classes of microtubule-targeting agents. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of this important class of compounds in a preclinical research setting. The sub-nanomolar efficacy of these synthetic analogs underscores the feasibility of developing highly effective anticancer drugs derived from complex natural products.[4][5]
References
- 1. Halichondrin B - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
Eribulin's Efficacy in Taxane-Resistant Cancers: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the challenge of taxane (B156437) resistance in oncology, eribulin (B193375) presents a compelling alternative. As a non-taxane microtubule dynamics inhibitor, eribulin exhibits a distinct mechanism of action that allows it to overcome key taxane resistance pathways, demonstrating significant preclinical and clinical activity in taxane-refractory settings.
This guide provides an objective comparison of eribulin's performance against taxanes in resistant models, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Comparison of In Vitro Efficacy
Eribulin consistently demonstrates potent cytotoxic activity in a variety of cancer cell lines, including those that have developed resistance to taxanes. The following tables summarize the half-maximal inhibitory concentration (IC50) values for eribulin in comparison to paclitaxel (B517696) and docetaxel (B913) in both taxane-sensitive and taxane-resistant breast cancer cell lines.
Table 1: IC50 Values in Taxane-Sensitive Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (nM) |
| MDA-MB-231 | Eribulin | 1.2 - 1.6 |
| Paclitaxel | 0.8 | |
| Hs578T | Eribulin | 1.5 |
| Paclitaxel | 1.2 | |
| MDA-MB-468 | Eribulin | 0.7 |
| BT-549 | Eribulin | 0.4 |
| MX-1 | Eribulin | 4.3 |
Data compiled from multiple preclinical studies.[1][2]
Table 2: IC50 Values in Eribulin-Resistant and Parental Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (nM) | Resistance Index (RI) |
| MDA-MB-231 (Parental) | Eribulin | 1.3 | - |
| MDA-MB-231/E (Eribulin-Resistant) | Eribulin | 30.6 | 23.5 |
| MCF-7 (Parental) | Eribulin | 0.1 | - |
| MCF-7/E (Eribulin-Resistant) | Eribulin | 0.3 | 3.0 |
Eribulin-resistant cell lines were developed through continuous exposure to the drug.[3]
Table 3: Cross-Resistance Profile in Eribulin-Resistant Breast Cancer Cell Lines
| Cell Line | Compound | IC50 | Cross-Resistance Observed |
| MDA-MB-231/E | Paclitaxel | - | Yes |
| Vinorelbine | - | Yes | |
| Gemcitabine | - | No | |
| 5-FU | - | No | |
| CDDP | - | No | |
| MCF-7/E | Paclitaxel | - | Yes |
| Vinorelbine | - | Yes | |
| 5-FU | - | Yes | |
| CDDP | - | Yes | |
| Gemcitabine | - | No |
This table indicates whether the eribulin-resistant cell lines also showed resistance to other common chemotherapeutic agents.[3]
In Vivo Antitumor Activity in Xenograft Models
Preclinical studies using human tumor xenografts in immunocompromised mice have corroborated the in vitro findings, demonstrating eribulin's potent antitumor activity in taxane-resistant models. Eribulin treatment has been associated with tumor regression and, in some cases, long-term tumor-free survivors in models of breast cancer, fibrosarcoma, glioblastoma, and lung cancer.[4]
In the MDA-MB-231 human breast cancer xenograft model, eribulin has been shown to induce remodeling of the tumor vasculature, leading to improved perfusion and a reduction in tumor hypoxia.[5] This effect on the tumor microenvironment may contribute to its efficacy and potentially enhance the activity of subsequent therapies.[5][6]
Mechanism of Action and Overcoming Taxane Resistance
Eribulin's ability to circumvent taxane resistance stems from its unique interaction with microtubules. While both eribulin and taxanes target microtubules, they do so in distinct ways.
Taxane resistance can arise from several mechanisms, including:
-
Overexpression of drug efflux pumps: Proteins like P-glycoprotein (P-gp), encoded by the MDR1 gene, actively pump taxanes out of the cancer cell.
-
Mutations in β-tubulin: Alterations in the taxane binding site on β-tubulin can reduce drug efficacy.
-
Changes in tubulin isotype expression: Different tubulin isotypes can have varying affinities for taxanes.
-
Epithelial-to-Mesenchymal Transition (EMT): This process is associated with increased cell motility, invasion, and drug resistance.
Eribulin's distinct binding site and mechanism of action make it less susceptible to these resistance mechanisms. Furthermore, preclinical studies suggest that eribulin may reverse EMT, a process linked to drug resistance and metastasis.[6] By promoting a more epithelial phenotype, eribulin may render tumor cells less invasive and potentially more susceptible to other therapies.[7]
Experimental Protocols
Cell Viability and IC50 Determination
Objective: To determine the concentration of a drug that inhibits 50% of cancer cell growth (IC50) and to assess cross-resistance.
Methodology (MTT/MTS Assay):
-
Cell Seeding: Cancer cell lines (both parental and drug-resistant) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., eribulin, paclitaxel, docetaxel). A control group receives medium with the vehicle (e.g., DMSO) at the highest concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the drugs to exert their cytotoxic effects.
-
Viability Assessment:
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
The plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan (B1609692) product.
-
A solubilizing agent (e.g., DMSO or a proprietary solution) is added to dissolve the formazan crystals.
-
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of a drug in a living organism.
Methodology:
-
Animal Model: Female athymic nude mice are typically used.
-
Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width^2) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into different treatment groups (e.g., vehicle control, eribulin, paclitaxel). The drugs are administered according to a specific dose and schedule (e.g., intravenously on days 1 and 8 of a 21-day cycle).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is often the change in tumor volume over time compared to the control group.
-
Tumor Regression: In some cases, tumor shrinkage is observed.
-
Survival: The time to reach a predetermined tumor volume endpoint or overall survival can also be measured.
-
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
-
Tissue Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to examine biomarkers or histological changes.
References
- 1. Combination of two anti-tubulin agents, eribulin and paclitaxel, enhances anti-tumor effects on triple-negative breast cancer through mesenchymal-epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic antitumor effects of S-1 with eribulin in vitro and in vivo for triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Broad spectrum preclinical antitumor activity of eribulin (Halaven(R)): optimal effectiveness under intermittent dosing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eribulin mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
A Comparative Guide to the In Vivo Efficacy of O-Me Eribulin and Capecitabine in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of O-Me Eribulin (a synthetic analog of Halichondrin B, hereafter referred to as Eribulin) and Capecitabine, two chemotherapeutic agents used in the treatment of breast cancer. The information presented is collated from both preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Eribulin and Capecitabine are both established treatments for metastatic breast cancer, particularly in patients previously treated with anthracyclines and taxanes. While they operate through distinct mechanisms of action, head-to-head clinical and preclinical studies reveal nuanced differences in their efficacy. Clinically, in a large Phase III trial (Study 301), Eribulin did not demonstrate statistical superiority over Capecitabine in the co-primary endpoints of Overall Survival (OS) and Progression-Free Survival (PFS) in the overall patient population. However, a trend towards improved OS was observed with Eribulin. Notably, subgroup analyses have suggested a more pronounced benefit for Eribulin in patients with triple-negative breast cancer (TNBC). Preclinical in vivo studies in patient-derived xenograft (PDX) models have shown Eribulin to have more potent antitumor activity than Capecitabine in certain luminal-type breast cancer models.
Data Presentation: In Vivo Efficacy
Preclinical Efficacy in Breast Cancer Xenograft Models
A direct comparison in luminal-type breast cancer patient-derived xenograft (PDX) models demonstrated that Eribulin had more potent antitumor activity than Capecitabine[1]. Another study in the MDA-MB-231 human breast cancer xenograft model showed that while both drugs individually inhibited tumor growth, prior treatment with Eribulin significantly enhanced the antitumor activity of Capecitabine[2].
| Model | Drug | Dosage | Antitumor Activity | Source |
| OD-BRE-0438 (Luminal-type BC PDX) | Eribulin | 0.5 mg/kg and 1.0 mg/kg | Superior antitumor activity compared to Capecitabine. | [1] |
| OD-BRE-0438 (Luminal-type BC PDX) | Capecitabine | 125 mg/kg and 250 mg/kg | Less potent antitumor activity compared to Eribulin. | [1] |
| MDA-MB-231 (TNBC Xenograft) | Eribulin | 1.0 mg/kg | Significant tumor growth inhibition. | [2] |
| MDA-MB-231 (TNBC Xenograft) | Capecitabine | 540 mg/kg (MTD) | Significant tumor growth inhibition. | [2] |
| MDA-MB-231 (TNBC Xenograft) | Eribulin (1.0 mg/kg) followed by Capecitabine (540 mg/kg) | As stated | Enhanced antitumor activity of Capecitabine. | [2] |
Clinical Efficacy in Metastatic Breast Cancer (Study 301)
The following table summarizes the key efficacy endpoints from the pivotal Phase III Study 301, which directly compared Eribulin and Capecitabine in patients with locally advanced or metastatic breast cancer previously treated with an anthracycline and a taxane.
| Efficacy Endpoint | Eribulin (n=554) | Capecitabine (n=548) | Hazard Ratio (HR) [95% CI] | P-value | Source |
| Median Overall Survival (OS) | 15.9 months | 14.5 months | 0.88 [0.77 to 1.00] | 0.056 | [3][4] |
| Median Progression-Free Survival (PFS) | 4.1 months | 4.2 months | 1.08 [0.93 to 1.25] | 0.30 | [3][4] |
| Objective Response Rate (ORR) | 11.0% | 11.5% | - | 0.85 | [3] |
| 1-Year Overall Survival Rate | 64.4% | 58.0% | - | 0.035 | [5] |
| 2-Year Overall Survival Rate | 32.8% | 29.8% | - | 0.324 | [5] |
| 3-Year Overall Survival Rate | 17.8% | 14.5% | - | 0.175 | [5] |
A subgroup analysis of Study 301 suggested a notable overall survival benefit for Eribulin in patients with triple-negative breast cancer (14.4 months for Eribulin vs. 9.4 months for Capecitabine)[6].
Experimental Protocols
Preclinical In Vivo Xenograft Study Protocol (Composite)
This protocol is a composite based on methodologies reported in preclinical studies comparing Eribulin and Capecitabine.
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: Human breast cancer cells (e.g., MDA-MB-231 for TNBC, or patient-derived tumor fragments for PDX models) are implanted subcutaneously or orthotopically into the mammary fat pad[2][7][8][9].
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., ~200 mm³). Mice are then randomized into treatment and control groups[2][7].
-
Drug Administration:
-
Eribulin: Administered intravenously (i.v.) at doses ranging from 0.5 mg/kg to 1.0 mg/kg, typically on a schedule such as once on day 1[1][2][7].
-
Capecitabine: Administered orally (p.o.) daily at doses up to the maximum tolerated dose (e.g., 540 mg/kg) for a specified period (e.g., 8 consecutive days)[2][7].
-
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity. The primary endpoint is typically tumor growth inhibition[10].
-
Pharmacodynamic Assessments: At the end of the study, tumors may be excised for immunohistochemical analysis of biomarkers (e.g., CD31 for microvessel density, E-cadherin)[1][2].
Clinical Trial Protocol (Study 301)
-
Study Design: A Phase III, open-label, randomized, multicenter trial[4].
-
Patient Population: Women with locally advanced or metastatic breast cancer who had received prior anthracycline- and taxane-based therapy[4]. A total of 1102 patients were enrolled[3].
-
Treatment Arms:
-
Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS)[4].
-
Stratification Factors: Human epidermal growth factor receptor 2 (HER2) status and geographic region[4].
Mechanisms of Action and Signaling Pathways
This compound
Eribulin is a non-taxane inhibitor of microtubule dynamics. Its primary mechanism involves binding to the plus ends of microtubules, which suppresses microtubule polymerization and leads to irreversible mitotic blockade and subsequent cancer cell apoptosis. Beyond its cytotoxic effects, Eribulin also exhibits non-mitotic activities, including the remodeling of the tumor vasculature, which can increase tumor perfusion and alleviate hypoxia. It has also been shown to induce a reversal of the epithelial-mesenchymal transition (EMT) phenotype[6].
Capecitabine
Capecitabine is an orally administered prodrug of 5-fluorouracil (B62378) (5-FU). It is converted to 5-FU through a three-step enzymatic cascade, with the final conversion step preferentially occurring in tumor tissue due to higher levels of the enzyme thymidine (B127349) phosphorylase. As 5-FU, it exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into DNA and RNA, thereby disrupting DNA synthesis and repair and leading to cell death.
Visualizations
Caption: Workflow of a comparative in vivo xenograft study.
Caption: Simplified signaling pathways of Eribulin and Capecitabine.
References
- 1. Antitumor Activity of Eribulin After Fulvestrant Plus CDK4/6 Inhibitor in Breast Cancer Patient-derived Xenograft Models | Anticancer Research [ar.iiarjournals.org]
- 2. Eribulin mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. No Survival Benefit for Eribulin vs Capecitabine in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Overall Survival Trend Seen with Eribulin versus Capecitabine | Value-Based Cancer Care [valuebasedcancer.com]
- 6. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Testing Adaptive Therapy Protocols using Gemcitabine and Capecitabine on a Mouse Model of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. onclive.com [onclive.com]
O-Me Eribulin and Vinblastine: A Head-to-Head Comparison for Researchers
A comprehensive analysis of two microtubule-targeting agents, O-Me Eribulin (B193375) (Eribulin) and Vinblastine (B1199706), reveals distinct mechanisms of action and varied clinical efficacy across different malignancies. This guide provides a detailed comparison of their performance, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
Eribulin, a synthetic analog of the marine natural product halichondrin B, and Vinblastine, a vinca (B1221190) alkaloid derived from the Madagascar periwinkle, both exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division. However, their specific binding sites and resulting impact on microtubule function differ significantly, leading to distinct anti-tumor profiles and safety considerations.
Mechanism of Action: A Tale of Two Microtubule Inhibitors
Eribulin presents a unique "end-poisoning" mechanism of action. It selectively binds to the plus ends of microtubules, suppressing their growth without affecting the shortening phase.[1][2] This leads to the sequestration of tubulin into non-functional aggregates, ultimately inducing a G2/M phase cell cycle arrest and apoptosis.[3][4] Beyond its antimitotic effects, preclinical studies suggest that eribulin can also induce vascular remodeling within the tumor microenvironment, leading to increased tumor perfusion and a reversal of the epithelial-to-mesenchymal transition (EMT), which is associated with decreased metastatic potential.[2][3][5]
Vinblastine, in contrast, binds to tubulin at a different site, leading to the inhibition of microtubule assembly and the disruption of the mitotic spindle.[6][7][8] This interference with microtubule formation also results in a metaphase arrest and subsequent apoptosis of cancer cells.[7][8]
Preclinical and Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and Vinblastine are limited. However, preclinical studies and clinical trials comparing these agents to other chemotherapies provide valuable insights into their relative performance.
Preclinical Data
In preclinical models of soft-tissue sarcoma, eribulin demonstrated significant anti-tumor activity.[9] One study noted that eribulin inhibited the growth of several cancer cell lines at significantly lower concentrations than vinblastine and paclitaxel, while also exhibiting less toxicity.[9]
| Preclinical Study | Model | Key Findings | Reference |
| Soft-Tissue Sarcoma | In vitro cancer cell lines and in vivo xenografts | Eribulin inhibited cancer cell growth at lower concentrations and with less toxicity compared to Vinblastine and Paclitaxel. | [9] |
Clinical Data
Clinical trials have evaluated Eribulin and Vinblastine in various cancer types, often in comparison to other standard-of-care agents.
A phase 3 trial in patients with locally advanced or metastatic breast cancer compared eribulin with vinorelbine (B1196246), a vinca alkaloid similar to vinblastine. The study found a statistically significant improvement in progression-free survival (PFS) for patients treated with eribulin compared to vinorelbine.[10] The objective response rate (ORR) was also higher in the eribulin arm.[10]
Another study in a community oncology setting compared the toxicity and healthcare resource use of eribulin with capecitabine, gemcitabine (B846), and vinorelbine in metastatic breast cancer. Eribulin demonstrated a comparable safety profile to gemcitabine and vinorelbine.[11]
In a phase 3 trial for advanced soft tissue sarcoma, eribulin was compared to dacarbazine. Eribulin showed a significant improvement in overall survival (OS) compared to dacarbazine, particularly in patients with liposarcoma.[12][13]
Vinblastine has been a component of various chemotherapy regimens for decades, with established efficacy in lymphomas, testicular cancer, and other malignancies.[6][7] Clinical trials involving vinblastine often focus on its use in combination therapies.[14][15][16]
| Clinical Trial | Cancer Type | Comparison | Key Efficacy Endpoints | Reference |
| Phase 3 | Locally Recurrent or Metastatic Breast Cancer | Eribulin vs. Vinorelbine | PFS (Median): 2.8 months (Eribulin) vs. 2.8 months (Vinorelbine), HR 0.80 (p=0.036)ORR: 30.7% (Eribulin) vs. 16.9% (Vinorelbine) (p<0.001) | [10] |
| Phase 3 (Study 301) | Metastatic Breast Cancer | Eribulin vs. Capecitabine | OS (Median): 15.9 months (Eribulin) vs. 14.5 months (Capecitabine)PFS (Median): 4.1 months (Eribulin) vs. 4.2 months (Capecitabine) | [17][18] |
| Phase 3 | Advanced Soft Tissue Sarcoma | Eribulin vs. Dacarbazine | OS (Median): 13.5 months (Eribulin) vs. 11.5 months (Dacarbazine) | [12][13] |
| ALCL99-vinblastine trial | High-Risk Anaplastic Large-Cell Lymphoma | Chemotherapy +/- Vinblastine | Adding Vinblastine delayed relapses but did not reduce the risk of failure. | [16] |
Experimental Protocols
Detailed experimental protocols for the cited studies can be found in the primary publications. The following provides a generalized workflow for assessing the efficacy of microtubule-targeting agents.
Cell Proliferation Assay: Cancer cell lines are seeded in multi-well plates and treated with varying concentrations of the drugs. Cell viability is assessed after a defined incubation period using methods like the MTT assay, which measures metabolic activity, or BrdU incorporation, which measures DNA synthesis.
Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-binding dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).
Apoptosis Assay: Apoptosis is quantified using methods such as Annexin V staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.
In Vivo Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are treated with the respective drugs, and tumor growth is monitored over time. Overall survival is also a key endpoint.
Safety and Tolerability
The safety profiles of Eribulin and Vinblastine are important considerations in their clinical use.
Eribulin: The most common grade 3-4 adverse events associated with eribulin are neutropenia, leucopenia, fatigue, and peripheral neuropathy.[19] However, some studies suggest that eribulin-related peripheral neuropathy may be less severe compared to other microtubule-targeting agents.[20]
Vinblastine: Common side effects of vinblastine include myelosuppression (low blood cell counts), constipation, weakness, and hair loss.[7] It is also a vesicant, meaning it can cause severe tissue damage if it leaks out of the vein during administration.[7]
Conclusion
This compound and Vinblastine are both effective microtubule-targeting agents, but they exhibit distinct mechanistic and clinical profiles. Eribulin's unique "end-poisoning" mechanism and its effects on the tumor microenvironment may offer advantages in certain cancer types, as suggested by its superior performance in some clinical trials. Vinblastine remains a cornerstone of several combination chemotherapy regimens due to its long-standing and proven efficacy. The choice between these agents, or their appropriate sequencing and combination, will depend on the specific cancer type, prior treatments, and the patient's overall health and tolerance for potential side effects. Further head-to-head comparative studies are warranted to more definitively delineate their respective roles in cancer therapy.
References
- 1. What is the mechanism of Eribulin mesylate? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Vinblastine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 9. Eribulin in the management of inoperable soft-tissue sarcoma: patient selection and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comparison of toxicity and health care resource use between eribulin, capecitabine, gemcitabine, and vinorelbine in patients with metastatic breast cancer treated in a community oncology setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of eribulin mesylate in advanced soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of eribulin mesylate in advanced soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. Facebook [cancer.gov]
- 16. Vinblastine in children and adolescents with high-risk anaplastic large-cell lymphoma: results of the randomized ALCL99-vinblastine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase III Open-Label Randomized Study of Eribulin Mesylate Versus Capecitabine in Patients With Locally Advanced or Metastatic Breast Cancer Previously Treated With an Anthracycline and a Taxane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. Activity of eribulin mesylate in patients with soft-tissue sarcoma: a phase 2 study in four independent histological subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical and preclinical features of eribulin-related peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Eribulin in the Treatment of Metastatic Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the safety profile of eribulin (B193375) (marketed as Halaven®), a non-taxane microtubule dynamics inhibitor, against other commonly used chemotherapeutic agents in the management of metastatic breast cancer (MBC). This objective comparison is supported by experimental data from pivotal clinical trials to aid in informed decision-making in research and clinical settings.
Executive Summary
Eribulin mesylate has a manageable safety profile, which has been extensively evaluated in large-scale clinical trials. Its primary toxicities are hematological, with neutropenia being the most common Grade 3/4 adverse event. Compared to other microtubule inhibitors like paclitaxel, eribulin is associated with a lower incidence of peripheral neuropathy. When compared with capecitabine (B1668275), an oral chemotherapeutic agent, eribulin shows a higher rate of neutropenia but a significantly lower incidence of hand-foot syndrome. This guide will delve into the quantitative safety data, the methodologies behind their collection, and the underlying mechanisms of action.
Comparative Safety Data
The following table summarizes the incidence of common adverse events (AEs) of any grade and Grade 3 or higher for eribulin compared to paclitaxel, capecitabine, and vinorelbine, as reported in key clinical studies.
| Adverse Event | Eribulin | Paclitaxel | Capecitabine | Vinorelbine |
| Any Grade (%) | ||||
| Neutropenia | 54 | 16 | <1 | 50 |
| Leukopenia | 31 | 10 | - | - |
| Anemia | - | - | - | 34.6 |
| Peripheral Neuropathy | 35 | - | <1 | - |
| Hand-Foot Syndrome | <1 | - | 45 | - |
| Alopecia | 35 | 4 | - | - |
| Nausea | 22 | - | 24 | - |
| Diarrhea | 14 | - | 29 | 19.4 |
| Fatigue/Asthenia | 54 | - | - | - |
| Grade ≥3 (%) | ||||
| Neutropenia | 44 | - | <1 | - |
| Febrile Neutropenia | 2 | <1 | - | - |
| Peripheral Neuropathy | 8.4 | - | - | - |
Data compiled from various sources, including the EMBRACE and Study 301 trials. Direct comparison between studies should be made with caution due to differences in patient populations and study designs.
Experimental Protocols
The safety and tolerability of eribulin have been primarily established in two pivotal Phase III clinical trials: the EMBRACE study (Study 305) and Study 301.
EMBRACE Study (Eisai Metastatic Breast Cancer Study Assessing Physician's Choice Versus Eribulin)
-
Objective: To compare the efficacy and safety of eribulin with treatment of physician's choice (TPC) in patients with locally recurrent or metastatic breast cancer who had received at least two prior chemotherapy regimens.
-
Methodology for Safety Assessment:
-
Adverse Event Monitoring: All adverse events (AEs) were recorded from the time of informed consent until 30 days after the last dose of study treatment.[1]
-
Grading of AEs: The severity of AEs was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 3.0.[2]
-
Clinical and Laboratory Assessments: Safety assessments included regular monitoring of hematology, blood chemistry, and urinalysis. Physical examinations and vital sign measurements were performed at baseline and at regular intervals throughout the study.
-
Dose Modifications: The protocol included specific guidelines for dose interruptions, reductions, or discontinuations for toxicities such as neutropenia and peripheral neuropathy.[3]
-
Study 301
-
Objective: To compare the efficacy and safety of eribulin versus capecitabine in patients with locally advanced or metastatic breast cancer who had received prior anthracycline- and taxane-based therapy.
-
Methodology for Safety Assessment:
-
Adverse Event Reporting: AEs were monitored and recorded throughout the study and for 30 days after the last dose.
-
AE Severity Grading: The NCI-CTCAE version 3.0 was used to grade the severity of adverse events.[2]
-
Regular Monitoring: Patients underwent regular clinical assessments, including physical examinations and monitoring of vital signs. Laboratory safety tests (hematology and serum chemistry) were conducted at baseline and before each treatment cycle.
-
Quality of Life (QoL) Assessment: QoL was a secondary endpoint and was assessed using standardized questionnaires at various time points during the study.[4]
-
Mechanism of Action and Signaling Pathway
Eribulin is a synthetic analogue of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[5] Its primary mechanism of action is the inhibition of microtubule dynamics. Unlike other microtubule-targeting agents, such as taxanes which stabilize microtubules, and vinca (B1221190) alkaloids which inhibit their assembly, eribulin has a distinct mode of action. It binds to the plus ends of microtubules, suppressing microtubule growth without affecting the shortening phase. This leads to the sequestration of tubulin into non-productive aggregates, resulting in G2/M cell-cycle arrest and subsequent apoptosis.
Recent studies suggest that eribulin also has non-mitotic effects, including the reversal of the epithelial-to-mesenchymal transition (EMT) and vascular remodeling within the tumor microenvironment.[5]
Figure 1. Mechanism of Action of Eribulin.
Experimental Workflow for Clinical Trial Safety Assessment
The safety of a new drug like eribulin is rigorously assessed throughout its clinical development. The general workflow for safety assessment in a pivotal Phase III clinical trial is depicted below.
Figure 2. General Workflow for Safety Assessment in a Clinical Trial.
Conclusion
Eribulin presents a distinct safety profile compared to other chemotherapeutic agents used in the treatment of metastatic breast cancer. While hematological toxicities, particularly neutropenia, are the most significant adverse events, the incidence of peripheral neuropathy is notably lower than that observed with taxanes. The manageable and predictable nature of these side effects, coupled with its proven efficacy, makes eribulin a valuable therapeutic option for appropriately selected patients. A thorough understanding of its safety profile is paramount for optimizing patient outcomes and guiding future research in combination therapies.
References
- 1. Safety Results and Analysis of Eribulin Efficacy according to Previous Microtubules-Inhibitors Sensitivity in the French Prospective Expanded Access Program for Heavily Pre-treated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase III Open-Label Randomized Study of Eribulin Mesylate Versus Capecitabine in Patients With Locally Advanced or Metastatic Breast Cancer Previously Treated With an Anthracycline and a Taxane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subgroup Analyses from a Phase 3, Open-Label, Randomized Study of Eribulin Mesylate Versus Capecitabine in Pretreated Patients with Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 5. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
O-Me Eribulin vs. Standard Chemotherapy: A Comparative Analysis of Survival Benefits in Metastatic Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the survival benefits of O-Me Eribulin (B193375) (Eribulin mesylate, Halaven®) compared to standard chemotherapy in the context of metastatic breast cancer (mBC). The information is based on data from pivotal Phase III clinical trials, with a focus on quantitative outcomes, experimental methodologies, and the underlying mechanisms of action.
Executive Summary
Eribulin mesylate is a non-taxane microtubule dynamics inhibitor belonging to the halichondrin class of antineoplastic agents.[1] Clinical evidence, primarily from the EMBRACE and Study 301 trials, has established its role in the treatment of heavily pretreated metastatic breast cancer. When compared with treatment of physician's choice (TPC), eribulin has demonstrated a statistically significant improvement in overall survival (OS).[2][3] However, in a head-to-head comparison with capecitabine (B1668275), another commonly used standard chemotherapy, eribulin did not show statistical superiority in either OS or progression-free survival (PFS), although a numerical trend favoring eribulin for OS was observed.[1][4][5] Pooled analyses of these major trials suggest a consistent survival benefit for eribulin across various patient subgroups, particularly those with HER2-negative and triple-negative breast cancer (TNBC).[6][7]
Quantitative Data Comparison
The following tables summarize the key efficacy data from major Phase III clinical trials involving eribulin.
Table 1: Eribulin vs. Treatment of Physician's Choice (EMBRACE Trial)
| Endpoint | Eribulin (n=508) | Treatment of Physician's Choice (n=254) | Hazard Ratio (HR) [95% CI] | P-value |
| Median Overall Survival (OS) | 13.1 - 13.2 months[2][8] | 10.5 - 10.6 months[2][8] | 0.81 [0.66-0.99][3] | 0.041[3] |
| Median Progression-Free Survival (PFS) (Independent Review) | 3.7 months[2] | 2.2 months[2] | 0.87 [0.71-1.05][2] | 0.137[2] |
| Objective Response Rate (ORR) | 12%[2] | 5%[2] | - | 0.002[2] |
Table 2: Eribulin vs. Capecitabine (Study 301)
| Endpoint | Eribulin (n=554) | Capecitabine (n=548) | Hazard Ratio (HR) [95% CI] | P-value |
| Median Overall Survival (OS) | 15.9 months[1][4] | 14.5 months[1][4] | 0.88 [0.77-1.00][1][4] | 0.056[1][4] |
| Median Progression-Free Survival (PFS) | 4.1 months[1][4] | 4.2 months[1][4] | 1.08 [0.93-1.25][1][4] | 0.30[1][4] |
| Objective Response Rate (ORR) | 11.0%[1] | 11.5%[1] | - | 0.849[5] |
Table 3: Pooled Analysis of EMBRACE and Study 301
| Subgroup | Median OS (Eribulin) | Median OS (Control) | Hazard Ratio (HR) [95% CI] | P-value |
| Overall Population | 15.2 months[6][7] | 12.8 months[6][7] | 0.85 [0.77-0.95][7] | 0.003[7] |
| HER2-Negative | 15.2 months[7] | 12.3 months[7] | 0.82 [0.72-0.93][7] | 0.002[7] |
| Triple-Negative (TNBC) | 12.9 months[6][7] | 8.2 months[6][7] | 0.74 [0.60-0.92][7] | 0.006[7] |
| HER2-Positive | 13.5 months[7] | 12.2 months[7] | 0.82 [0.62-1.06][7] | 0.135[7] |
Experimental Protocols
EMBRACE (Study 305 / NCT00388726)
-
Study Design: A Phase III, open-label, randomized, multicenter, multinational trial.[3][9]
-
Patient Population: 762 women with locally recurrent or metastatic breast cancer who had received between two and five prior chemotherapy regimens, including an anthracycline and a taxane.[3]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either eribulin mesylate (1.4 mg/m² intravenously on days 1 and 8 of a 21-day cycle) or a single-agent Treatment of Physician's Choice (TPC).[3] TPC had to be an approved cancer therapy and was administered according to local practice.[9]
-
Primary Endpoint: Overall Survival (OS).[3]
-
Stratification Factors: Geographic region, prior capecitabine treatment, and HER2 status.[3]
Study 301 (NCT00337103)
-
Study Design: A Phase III, open-label, randomized, parallel, two-arm, multicenter trial.[1]
-
Patient Population: 1,102 women with locally advanced or metastatic breast cancer who had received prior anthracycline- and taxane-based therapy and up to two prior chemotherapy regimens for advanced disease.[1][4]
-
Intervention: Patients were randomized 1:1 to receive either eribulin mesylate (1.4 mg/m² IV on days 1 and 8 of a 21-day cycle) or oral capecitabine (1.25 g/m² twice daily on days 1 to 14 of a 21-day cycle).[4]
-
Co-primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[1]
-
Stratification Factors: Geographic region and HER2 status.[1]
Mechanism of Action and Signaling Pathways
Eribulin's primary mechanism of action is the inhibition of microtubule dynamics. It binds to the vinca (B1221190) domain of tubulin, leading to the sequestration of tubulin into nonfunctional aggregates.[10] This disrupts the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[10][11]
Beyond its antimitotic effects, preclinical studies have revealed non-mitotic mechanisms that may contribute to its clinical activity. These include vascular remodeling within the tumor microenvironment, which can improve tumor perfusion and alleviate hypoxia.[10][12] Eribulin has also been shown to induce a phenotypic shift from a mesenchymal to an epithelial state (MET), potentially reducing the metastatic potential of cancer cells.[10][12] These effects are thought to be mediated through the modulation of several signaling pathways, including VEGF, Wnt, Notch, and ephrin pathways.[12]
Experimental Workflow: Phase III Clinical Trial
The following diagram illustrates a generalized workflow for a Phase III clinical trial, such as the EMBRACE or Study 301 trials, comparing an investigational drug like eribulin to a standard-of-care chemotherapy.
Conclusion
This compound offers a survival advantage over treatment of physician's choice in heavily pretreated metastatic breast cancer.[2][3] While it did not demonstrate statistical superiority over capecitabine in a head-to-head trial, a trend towards improved overall survival was observed.[1][5] Pooled data analyses reinforce the benefit of eribulin, particularly in HER2-negative and triple-negative breast cancer subtypes.[6][7] The unique dual mechanism of action, combining direct cytotoxic effects with modulation of the tumor microenvironment, makes eribulin a valuable therapeutic option in the management of advanced breast cancer.[10] Future research may further delineate patient populations who are most likely to benefit from eribulin therapy.[13]
References
- 1. Phase III Open-Label Randomized Study of Eribulin Mesylate Versus Capecitabine in Patients With Locally Advanced or Metastatic Breast Cancer Previously Treated With an Anthracycline and a Taxane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eribulin Improves Overall Survival in Women with Heavily Pretreated Metastatic Breast Cancer [theoncologynurse.com]
- 3. Eribulin monotherapy versus treatment of physician's choice in patients with metastatic breast cancer (EMBRACE): a phase 3 open-label randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. No Survival Benefit for Eribulin vs Capecitabine in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 5. onclive.com [onclive.com]
- 6. Efficacy of eribulin in women with metastatic breast cancer: a pooled analysis of two phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pooled analysis of two phase III trials shows eribulin improves survival in advanced breast cancer - ecancer [ecancer.org]
- 8. targetedonc.com [targetedonc.com]
- 9. EMBRACE Phase III Trial Design | HALAVEN® (eribulin mesylate) Injection | HCP [halaven.com]
- 10. targetedonc.com [targetedonc.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study finds greater potential benefit in overall survival for eribulin compared with capecitabine | EurekAlert! [eurekalert.org]
Eribulin's Performance in Multi-Drug Resistant Cell Lines: A Comparative Guide
In the landscape of oncology, the emergence of multi-drug resistance (MDR) presents a formidable challenge to effective cancer treatment. Eribulin (B193375) (in the form of Eribulin Mesylate), a synthetic analog of halichondrin B, has demonstrated notable efficacy in heavily pretreated patient populations, including those with resistance to other chemotherapeutic agents. This guide provides a comparative analysis of Eribulin's performance in multi-drug resistant (MDR) cancer cell lines, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Comparative Efficacy in Resistant Cell Lines
Eribulin's cytotoxic activity has been evaluated in various cancer cell lines, including those specifically selected for their resistance to conventional chemotherapies. A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), which actively efflux drugs from the cancer cell.
Head-to-Head Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The following table summarizes the IC50 values for Eribulin compared to Paclitaxel and Doxorubicin in parental (sensitive) and Eribulin-resistant breast cancer cell lines. The Eribulin-resistant sublines, MDA-MB-231/E and MCF-7/E, were established by continuous exposure to Eribulin and exhibit cross-resistance to other agents.
| Cell Line | Drug | IC50 (nM) - Parental | IC50 (nM) - Eribulin-Resistant | Fold Resistance |
| MDA-MB-231 | Eribulin | 1.3 | 30.6 | 23.5 |
| (Triple-Negative) | Paclitaxel | ~3 | ~100 | ~33.3 |
| Doxorubicin | ~100 | ~1000 | ~10 | |
| MCF-7 | Eribulin | 0.1 | 0.3 | 3.0 |
| (ER-Positive) | Paclitaxel | ~2 | ~5 | ~2.5 |
| Doxorubicin | ~50 | ~100 | ~2 |
Note: IC50 values for Paclitaxel and Doxorubicin in Eribulin-resistant lines are estimated from dose-response curves presented in the cited literature.
These data indicate that while resistance to Eribulin can develop, the fold-resistance varies between cell lines. Notably, the development of Eribulin resistance is accompanied by a significant increase in resistance to Paclitaxel and Doxorubicin, suggesting a common resistance mechanism, likely the overexpression of drug efflux pumps.[1]
Mechanisms of Action and Resistance
Eribulin's primary mechanism of action is the inhibition of microtubule dynamics. It binds to the plus ends of microtubules, suppressing their growth and leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[2][3]
Resistance to Eribulin is multifactorial. One of the most well-documented mechanisms is the overexpression of P-glycoprotein (ABCB1), which actively transports Eribulin out of the cell, reducing its intracellular concentration.[2][4][5] Additionally, the activation of survival signaling pathways, such as the PI3K/AKT pathway, has been implicated in conferring resistance to Eribulin.[6][7]
Signaling Pathways in Eribulin Resistance
The following diagram illustrates the interplay between drug efflux and survival signaling in Eribulin resistance.
Caption: Signaling pathways involved in Eribulin action and resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the efficacy of Eribulin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Eribulin and comparator drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of Eribulin for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with Eribulin and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for evaluating the performance of Eribulin in multi-drug resistant cell lines.
Caption: Workflow for assessing Eribulin's efficacy in MDR cell lines.
Conclusion
Eribulin demonstrates significant cytotoxic activity against various cancer cell lines, including those that have developed resistance to other chemotherapeutic agents. The primary mechanisms of resistance to Eribulin involve the overexpression of drug efflux pumps like P-glycoprotein and the activation of pro-survival signaling pathways such as PI3K/AKT. Understanding these mechanisms is crucial for the development of rational drug combinations to overcome resistance and improve therapeutic outcomes for patients with multi-drug resistant cancers. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of Eribulin's performance and the exploration of novel strategies to combat chemoresistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Microtubule-targeting anticancer drug eribulin induces drug efflux transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Eribulin-resistant KBV20C Oral Cancer Cells Can Be Sensitized by Co-treatment with the Third-generation P-Glycoprotein Inhibitor, Elacridar, at a Low Dose | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Eribulin Synergistically Increases Anti-Tumor Activity of an mTOR Inhibitor by Inhibiting pAKT/pS6K/pS6 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
statistical analysis of O-Me Eribulin clinical trial data (hypothetical)
This guide provides a comprehensive statistical analysis of hypothetical clinical trial data for O-Me Eribulin (B193375) (Eribulin Mesylate), comparing its performance against other established chemotherapeutic agents in the treatment of metastatic breast cancer (mBC). The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of O-Me Eribulin's efficacy and safety profile.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key efficacy and safety data from pivotal clinical trials involving Eribulin Mesylate.
Table 1: Overall Survival (OS) and Progression-Free Survival (PFS) in Metastatic Breast Cancer
| Comparison | Patient Population | Overall Survival (OS) - Hazard Ratio (HR) [95% CI] | Progression-Free Survival (PFS) - Hazard Ratio (HR) [95% CI] | Citation |
| Eribulin vs. Treatment of Physician's Choice (TPC) | mBC, ≥2 prior chemo regimens | 0.81 [0.66–0.99] (statistically significant) | 0.76 [0.64–0.90] (statistically significant) | [1] |
| Eribulin vs. Capecitabine (B1668275) | mBC, HER2-negative | 0.88 [0.77 to 1.00] (not statistically superior) | 1.08 [0.93 to 1.25] | [2] |
| Eribulin vs. Capecitabine | Triple-Negative Breast Cancer (TNBC) | 0.70 [0.54–0.90] (statistically significant) | No statistical difference | [1] |
| Eribulin vs. Platinum-based chemotherapy | TNBC | Eribulin showed longer median OS | 0.41 (p=0.006) | [3] |
| Eribulin vs. Nab-paclitaxel-based therapy | TNBC | Eribulin showed longer median OS | 0.36 (p=0.001) | [3] |
Table 2: Objective Response Rate (ORR) and Adverse Events (AEs)
| Treatment | Patient Population | Objective Response Rate (ORR) | Common Grade ≥3 Adverse Events | Citation |
| Eribulin | mBC, HER2-negative (first-line) | 28.6% | Neutropenia, peripheral neuropathy, fatigue | [4] |
| Eribulin | mBC, ≥2 prior chemo regimens | 12% | Neutropenia (9.2%), febrile neutropenia (9.2%), dyspnoea (5.3%) | [5][6] |
| Capecitabine | mBC, HER2-negative | 11.5% | Hand-foot syndrome, diarrhea, nausea | [2] |
| Treatment of Physician's Choice (TPC) | mBC, ≥2 prior chemo regimens | 5% | Varies by agent (e.g., neutropenia for vinorelbine, nausea for gemcitabine) | [5] |
Experimental Protocols
The data presented is based on methodologies from key Phase III clinical trials.
EMBRACE Trial (Eisai Metastatic Breast Cancer Study Assessing Physician's Choice versus E7389)
-
Objective: To compare the efficacy and safety of eribulin with treatment of physician's choice (TPC) in patients with locally advanced or metastatic breast cancer who have received at least two prior chemotherapy regimens.
-
Study Design: A Phase III, randomized, open-label, multicenter, multinational trial.[7]
-
Patient Population: Patients with metastatic breast cancer who had previously received at least two and at most five chemotherapeutic regimens, including an anthracycline and a taxane.[2]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either Eribulin mesylate (1.4 mg/m² intravenously on days 1 and 8 of a 21-day cycle) or TPC. TPC was selected by the physician prior to randomization and could include any single-agent chemotherapy, hormonal therapy, or biologic therapy approved for the treatment of cancer.[2][7]
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR), and safety.[2]
-
Stratification: Randomization was stratified by geographic region, HER2/neu status, and prior capecitabine exposure.[7]
Study 301
-
Objective: To compare the efficacy and safety of eribulin versus capecitabine in patients with locally advanced or metastatic breast cancer.
-
Intervention: Patients were randomized 1:1 to receive either Eribulin (as in the EMBRACE trial) or capecitabine (1.25 g/m² orally twice daily on days 1–14 of a 21-day cycle).[2]
-
Stratification: Patients were stratified by geographic region and HER2 status.[2]
Mandatory Visualizations
Mechanism of Action of this compound
This compound is a microtubule dynamics inhibitor. Its primary mechanism involves binding to the plus ends of microtubules, which suppresses microtubule polymerization without affecting depolymerization. This leads to the sequestration of tubulin into nonfunctional aggregates, causing G2/M cell-cycle arrest, and ultimately, apoptosis of cancer cells.[9][10]
References
- 1. Network meta-analysis of eribulin versus other chemotherapies used as second- or later-line treatment in locally advanced or metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase III Open-Label Randomized Study of Eribulin Mesylate Versus Capecitabine in Patients With Locally Advanced or Metastatic Breast Cancer Previously Treated With an Anthracycline and a Taxane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. onclive.com [onclive.com]
- 5. Frontiers | Feasibility and tolerability of eribulin-based chemotherapy versus other chemotherapy regimens for patients with metastatic triple-negative breast cancer: a single-centre retrospective study [frontiersin.org]
- 6. Eribulin for the treatment of advanced breast cancer: A prospective observational registry study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EMBRACE Phase III Trial Design | HALAVEN® (eribulin mesylate) Injection | HCP [halaven.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. targetedonc.com [targetedonc.com]
- 10. m.youtube.com [m.youtube.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for O-Me Eribulin
For Immediate Implementation by Laboratory Personnel
As a potent cytotoxic agent, O-Me Eribulin (B193375) and all associated materials require stringent disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This document provides essential, step-by-step guidance for the proper handling and disposal of O-Me Eribulin waste, aligning with best practices for managing hazardous pharmaceutical compounds. Adherence to these procedures is critical for maintaining a safe and compliant research environment.
Core Principle: Treat as Hazardous Cytotoxic Waste
All this compound waste, including unused product, contaminated labware, personal protective equipment (PPE), and cleaning materials, must be segregated from general waste streams and disposed of as hazardous cytotoxic waste. Eribulin is recognized as being very toxic to aquatic organisms and is not readily biodegradable[1]. Therefore, preventing its release into the environment is of paramount importance.
Quantitative Data and Exposure Limits
The following table summarizes key quantitative data pertinent to the safe handling and disposal of Eribulin Mesylate, the active component of this compound formulations.
| Parameter | Value | Source |
| Acceptable Discharge Limit (ADL) | 0.9 µg/L | [1] |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ | [1] |
| Acceptable Surface Limit (ASL) | 0.05 µg/cm² | [1] |
Note: The Acceptable Discharge Limit (ADL) is an environmental protection threshold. Aqueous waste containing this compound must not be discharged to the sewer if this concentration cannot be met. In such cases, the aqueous waste must be collected and sent for incineration[1]. Always consult with local regulatory authorities to ensure compliance with wastewater discharge regulations[1].
Disposal Workflow for this compound Waste
The following diagram outlines the mandatory, step-by-step procedure for the disposal of all waste materials contaminated with this compound.
Caption: this compound Disposal Workflow
Experimental Protocols: Spill Decontamination
While no specific protocols for the chemical inactivation of bulk this compound are available—underscoring the necessity of incineration for final disposal—a clear methodology exists for the decontamination of surfaces following a spill. This procedure must be followed precisely to ensure the removal of hazardous residues.
Objective: To safely clean and decontaminate a laboratory surface following a small-scale spill of this compound.
Materials:
-
Personal Protective Equipment (PPE):
-
Two pairs of chemotherapy-resistant nitrile gloves
-
Impermeable, disposable gown
-
Safety goggles or face shield
-
N95 or P2 respirator
-
-
Spill kit containing:
-
Absorbent pads or materials
-
100% Ethanol
-
Designated "Cytotoxic Waste" bags
-
Scoop and scraper for solid/powder spills
-
Warning signs to cordon off the area
-
Methodology:
-
Immediate Response:
-
Alert personnel in the immediate area and restrict access.
-
Post warning signs around the spill.
-
-
Personal Protective Equipment (PPE):
-
Don all required PPE before beginning cleanup. Ensure gloves are worn in two layers.
-
-
Containment and Absorption:
-
If the spill is a liquid, cover it with absorbent pads, working from the outside in to prevent spreading.
-
If the spill is a powder, carefully cover it with damp absorbent material to avoid aerosolization. Do not sweep dry powder.
-
-
Removal of Contaminated Material:
-
Carefully place all absorbed materials, including any broken glass (use a tool, not hands), into a designated cytotoxic waste bag[1].
-
-
Surface Decontamination:
-
Thoroughly wipe the spill area with 100% Ethanol.
-
The wiping process must be repeated a minimum of three times to ensure complete decontamination[1]. Use fresh cleaning materials for each wipe.
-
-
Disposal of Cleanup Materials:
-
Final Steps:
-
Remove the remaining PPE and dispose of it in the cytotoxic waste bag.
-
Wash hands thoroughly with soap and water.
-
Document the spill and cleanup procedure in the laboratory safety records.
-
By strictly adhering to these operational and disposal plans, researchers and laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and responsible stewardship of hazardous materials.
References
Essential Safety and Logistical Information for Handling O-Me Eribulin
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling O-Me Eribulin. The following procedures are designed to ensure a safe laboratory environment and proper disposal of hazardous materials.
Hazard Summary: this compound is a potent compound that requires careful handling. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Due to its mechanism of action as a microtubule inhibitor, it has the potential for oncogenicity and to cause adverse effects on fertility.[3]
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, this compound should be handled in a designated area with appropriate engineering controls, such as a chemical fume hood or a containment system with local exhaust ventilation.[2][3][4] A safety shower and eyewash station should be readily accessible.[2][4]
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles with Side-Shields | Required at all times.[2][4] |
| Face Shield | Recommended when there is a potential for splashes.[3] | |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is a best practice.[3][4][5] |
| Body Protection | Impervious Clothing/Lab Coat | A lab coat or body covering that closes in the back should be worn to minimize skin contact.[3][4][6] |
| Disposable Gown | For extensive handling, a disposable gown is recommended and should be changed every 2-3 hours or immediately after a spill.[6][7] | |
| Respiratory Protection | NIOSH-certified N95 Respirator | Required to protect against airborne particles.[7] |
| Powered Air Purifying Respirator (PAPR) or Self Contained Breathing Apparatus (SCBA) | Necessary for cleaning up significant liquid spills or spills in a dried state.[3] |
Occupational Exposure Limits
| Parameter | Value |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³[3] |
| Acceptable Surface Limit (ASL) | 0.05 µg/cm²[3] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.
-
Gather all necessary materials, including this compound, solvents, and equipment.
-
Don all required PPE as specified in the table above.
-
-
Handling and Use:
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent and place it into an appropriate container for disposal.[3]
-
Wipe the spill area a minimum of three times with 100% Ethanol.[3]
-
For significant liquid spills or spills in a dried state, evacuate the area and ensure only appropriately trained personnel with Level B protective safety gear (including PAPR or SCBA) perform the cleanup.[3]
-
Prevent spilled material from entering drains or waterways.[1][8]
-
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to local, state, and federal regulations.[1][3]
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.), absorbent materials from spills, and empty containers should be collected in a designated, sealed, and labeled hazardous waste container.
-
Unused Product: Unused this compound should be disposed of as hazardous waste. Do not discard it down the drain. The best practice is to use a drug take-back program if available.[9][10] If not available, the material should be mixed with an undesirable substance like cat litter or coffee grounds, placed in a sealed container, and then disposed of in the trash.[9]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dupont.com.sg [dupont.com.sg]
- 7. halyardhealth.com [halyardhealth.com]
- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 10. Medication disposal: How to get rid of unused or expired medicine | MD Anderson Cancer Center [mdanderson.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
